molecular formula C24H24N4O B15577848 TVB-3166

TVB-3166

Katalognummer: B15577848
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: ICDQFUFDAFKCAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fatty Acid Synthase, Type I inhibitor

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQFUFDAFKCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of TVB-3166 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3166 is a potent, selective, and orally available small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of palmitate.[1][2] In normal adult tissues, FASN expression is generally low as cells primarily utilize circulating lipids. However, many cancer types exhibit a metabolic shift characterized by the upregulation of FASN, providing a constant supply of fatty acids necessary for rapid cell proliferation, membrane synthesis, and protein modification. This dependency on endogenous lipogenesis presents a promising therapeutic window for FASN inhibitors like this compound. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Quantitative Effects of this compound

The anti-cancer activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data on its potency and efficacy.

Table 1: In Vitro Potency of this compound in Biochemical and Cellular Assays

Assay TypeCell Line / SystemIC50 Value (µM)Reference
Biochemical FASN InhibitionPurified Human FASN0.042[1]
Cellular Palmitate SynthesisCALU-6 (Lung Cancer)0.081[1]
Cell Viability (CellTiter-Glo)CALU-6 (Lung Cancer)0.10[1]

Table 2: Dose-Dependent Inhibition of Colony Growth in Soft Agar Assays

Cell LineTumor Type% Inhibition at 0.1 µM this compound% Inhibition at 1.0 µM this compoundReference
COLO-205ColonSignificant size reductionInhibition of size and number[1]
CALU-6LungSignificant size reductionInhibition of size and number[1]
OVCAR-8OvarianSignificant size reductionInhibition of size and number[1]
22Rv1ProstateModerate size reductionInhibition of size and number[1]

Table 3: Inhibition of PI3K/AKT/mTOR Pathway Signaling Molecules

Cell LineTumor Type% Inhibition of p-Akt (S473) at 2 µM this compound% Inhibition of p-S6 (S240/244) at 2 µM this compoundReference
CALU-6Lung40%0%[1]
A-549Lung40%40%[1]
MDA-MB-231Breast2%20%[1]
COLO-205Colon40%40%[1]
OVCAR-8Ovarian40%40%[1]

Table 4: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition (TGI)Reference
CALU-6Non-Small Cell Lung Cancer60 mg/kg, p.o., QDSignificant TGI[3]
A549Non-Small Cell Lung Cancer60 mg/kg, p.o., QD76% (in combination)[3]
Patient-DerivedNon-Small Cell Lung Cancer60 mg/kg, p.o., QD87%[4]
22Rv1Prostate CancerNot specifiedTumor growth suppression[3]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of FASN, leading to a cascade of downstream effects that culminate in cancer cell apoptosis.[1][5] This multi-faceted mechanism can be broken down into several key events:

  • Depletion of Palmitate: By inhibiting FASN, this compound blocks the synthesis of palmitate, a crucial saturated fatty acid. This depletion disrupts numerous cellular processes that rely on a steady supply of newly synthesized lipids.

  • Disruption of Lipid Raft Architecture: Palmitate is essential for the proper formation and function of lipid rafts, which are specialized membrane microdomains that serve as organizing centers for signaling molecules. FASN inhibition by this compound disrupts the architecture of these rafts.[1][5]

  • Inhibition of Pro-Survival Signaling Pathways: The disorganization of lipid rafts leads to the mislocalization and subsequent inactivation of key signaling proteins that are dependent on these platforms for their function.[5] this compound has been shown to inhibit two major pro-survival signaling pathways:

    • PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent decrease in the phosphorylation of key downstream effectors, including Akt and S6 ribosomal protein.[1]

    • β-catenin Pathway: This pathway is involved in cell proliferation and adhesion. This compound has been observed to decrease the levels of both total and phosphorylated β-catenin.[1]

  • Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death, or apoptosis, in cancer cells. This is evidenced by the cleavage of PARP and increased Annexin V staining in this compound treated cells.[1] Notably, this apoptotic effect is selective for cancer cells, with minimal impact on normal, non-cancerous cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (CellTiter-Glo)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the growth medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescence Measurement: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Separate the protein lysates on a 4-20% Tris-glycine gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser240/244), total S6, p-β-catenin (Ser675), total β-catenin, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Immunofluorescence for Lipid Raft and N-Ras Localization
  • Cell Culture: Grow cells on glass coverslips or in chamber slides.

  • Drug Treatment: Treat the cells with this compound at the desired concentrations and for the indicated times.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Staining:

    • Lipid Rafts: Incubate with FITC-conjugated Cholera Toxin Subunit B (which binds to the ganglioside GM1 in lipid rafts) for 1 hour at room temperature.

    • N-Ras: Incubate with a primary antibody against N-Ras, followed by an Alexa Fluor-conjugated secondary antibody.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a confocal microscope.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., 30-100 mg/kg, once daily) and a vehicle control to the respective groups.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Mandatory Visualization

The following diagrams illustrate the key mechanistic aspects of this compound's action in cancer cells.

TVB3166_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Activates PI3K PI3K RTK->PI3K Activates Lipid Raft Lipid Raft Lipid Raft->RTK Localizes N-Ras N-Ras Lipid Raft->N-Ras Localizes This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits Palmitate Palmitate FASN->Palmitate Synthesizes Proliferation Cell Growth & Proliferation Palmitate->Lipid Raft Maintains Structure AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates β-catenin β-catenin AKT->β-catenin Stabilizes Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K S6 Kinase mTOR->S6K Activates S6K->Proliferation β-catenin->Proliferation

Caption: The central mechanism of this compound action in cancer cells.

Experimental_Workflow_Western_Blot Start Start Cell Culture 1. Cancer Cell Culture Start->Cell Culture Treatment 2. Treatment with This compound Cell Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis End End Analysis->End

Caption: A generalized workflow for Western blot analysis.

Signaling_Pathway_Inhibition This compound This compound FASN FASN This compound->FASN Inhibits Palmitate_Depletion Palmitate Depletion FASN->Palmitate_Depletion Leads to Lipid_Raft_Disruption Lipid Raft Disruption Palmitate_Depletion->Lipid_Raft_Disruption PI3K_AKT_Inhibition PI3K/AKT/mTOR Pathway Inhibition Lipid_Raft_Disruption->PI3K_AKT_Inhibition Beta_Catenin_Inhibition β-catenin Pathway Inhibition Lipid_Raft_Disruption->Beta_Catenin_Inhibition Reduced_Proliferation Decreased Cell Proliferation PI3K_AKT_Inhibition->Reduced_Proliferation Apoptosis_Induction Induction of Apoptosis PI3K_AKT_Inhibition->Apoptosis_Induction Beta_Catenin_Inhibition->Reduced_Proliferation

Caption: The logical cascade of this compound's inhibitory effects.

References

The Therapeutic Potential of TVB-3166: A Technical Guide to a First-in-Class FASN Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TVB-3166 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is frequently overexpressed in a wide range of human cancers. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing its mechanism of action, preclinical efficacy, and synergistic effects with other anti-cancer agents. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmark metabolic alterations is the upregulation of de novo fatty acid synthesis, a process heavily reliant on the enzymatic activity of Fatty Acid Synthase (FASN).[1][2] In normal, non-proliferating cells, FASN expression is generally low, with most fatty acids being derived from dietary sources.[1] In contrast, many tumor types, including breast, prostate, lung, and colorectal cancers, exhibit high levels of FASN expression and activity.[1][3] This elevated FASN activity provides cancer cells with essential lipids for membrane biogenesis, energy storage, and the generation of signaling molecules.[1][4] Consequently, FASN has emerged as a compelling therapeutic target in oncology.

This compound is a first-in-class, reversible, and highly selective small molecule inhibitor of FASN.[2][5][6] Preclinical studies have demonstrated its ability to induce apoptosis and inhibit tumor growth in a variety of cancer models.[2][4] This guide will delve into the technical details of this compound's anti-neoplastic properties.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of FASN and the subsequent disruption of lipid metabolism and downstream signaling pathways.

Direct Inhibition of Fatty Acid Synthase

This compound directly binds to and inhibits the enzymatic activity of FASN, blocking the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[6] This leads to a depletion of the cellular pool of newly synthesized fatty acids.

Disruption of Lipid Rafts and Signaling Platforms

The inhibition of palmitate synthesis by this compound disrupts the architecture of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[4] These rafts serve as organizing centers for signaling proteins. By altering the lipid composition of the cell membrane, this compound leads to the mislocalization and inactivation of key oncogenic signaling molecules that are dependent on lipid raft integrity for their function.[4]

Inhibition of Key Oncogenic Signaling Pathways

Preclinical evidence has shown that this compound treatment leads to the downregulation of several critical cancer-promoting signaling pathways:

  • PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation and activation of key components of this pathway, including AKT and the downstream effector S6 ribosomal protein.[4][5]

  • β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and its aberrant activation is implicated in numerous cancers. This compound treatment has been demonstrated to decrease the levels of both total and phosphorylated β-catenin, leading to the downregulation of its transcriptional activity.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Palmitate Palmitate Synthesis (Blocked) FASN->Palmitate LipidRaft Lipid Raft Disruption PI3K PI3K LipidRaft->PI3K Activates AKT AKT PI3K->AKT Wnt Wnt Receptor BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes Palmitate->LipidRaft Maintains mTOR mTOR AKT->mTOR Proliferation Decreased Proliferation & Survival mTOR->Proliferation Promotes BetaCatenin->Proliferation Promotes

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Preclinical Data

The anti-tumor activity of this compound has been extensively evaluated in a range of preclinical models. This section summarizes key quantitative data from these studies.

In Vitro Potency and Cellular Effects

This compound demonstrates potent inhibition of FASN and cellular palmitate synthesis, leading to reduced cell viability and induction of apoptosis in various cancer cell lines.

ParameterValueCell Line/AssayReference
FASN IC50 42 nMBiochemical Assay[6][7]
Cellular Palmitate Synthesis IC50 81 nM-[6][7]
Cellular IC50 (CALU-6) 100 nMCell Viability Assay[1][7]
In Vivo Efficacy in Xenograft Models

Oral administration of this compound has been shown to significantly inhibit tumor growth in various patient-derived and cell-line-derived xenograft models.

Tumor ModelTreatmentTumor Growth Inhibition (%)Reference
PANC-1 (Pancreatic) This compound (30 mg/kg)19[8]
PANC-1 (Pancreatic) This compound (100 mg/kg)57[8]
OVCAR-8 (Ovarian) This compound (100 mg/kg)83[8]
COLO-205 (Colorectal) This compound (100 mg/kg)74[8]
A549 (NSCLC) This compound (60 mg/kg) + Paclitaxel (10 mg/kg)76[9]
A549 (NSCLC) This compound (60 mg/kg) + Docetaxel (8 mg/kg)81[9]
Synergy with Chemotherapeutic Agents

This compound has demonstrated synergistic anti-tumor activity when combined with taxane-based chemotherapy.

Cell LineCombinationEffectReference
22Rv1 (Prostate) This compound (0.1 µM) + Paclitaxel (1 nM)Greater inhibition of colony growth than either agent alone[10]
CALU-6 (NSCLC) This compound (0.1 µM) + Paclitaxel (1 nM)Greater inhibition of colony growth than either agent alone[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Soft Agar (B569324) Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

  • Preparation of Base Agar Layer:

    • Prepare a 1.2% agarose (B213101) solution in sterile water and melt using a microwave.

    • Cool to 40°C in a water bath.

    • Mix equal volumes of the 1.2% agarose solution and 2x cell culture medium (e.g., DMEM with 20% FBS) to obtain a 0.6% base agar solution.

    • Aliquot 2 mL of the 0.6% base agar solution into each well of a 6-well plate and allow it to solidify at room temperature.[11]

  • Preparation of Top Agar Layer with Cells:

    • Trypsinize and count cells to be tested. Prepare a single-cell suspension.

    • Prepare a 0.7% agarose solution and cool to 40°C.

    • Mix the cell suspension with the 0.7% agarose solution and 2x medium to achieve a final concentration of 0.35% agarose and the desired cell density (e.g., 5,000 cells/well).

    • Carefully layer 1.5 mL of the cell-agar suspension on top of the solidified base agar.[1][12]

  • Incubation and Analysis:

    • Allow the top layer to solidify at room temperature.

    • Add 1 mL of complete cell culture medium containing the desired concentration of this compound or vehicle control to each well.

    • Incubate at 37°C in a humidified incubator for 14-21 days, replacing the medium every 3-4 days.

    • After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol.

    • Count the number of colonies and measure their size using a microscope or colony counter.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.6% Base Agar B Solidify Base Agar in Plate A->B E Layer Top Agar onto Base Agar B->E C Prepare Cell Suspension D Prepare 0.35% Top Agar with Cells C->D D->E F Add Medium with this compound E->F G Incubate for 14-21 Days F->G H Stain Colonies with Crystal Violet G->H I Count and Measure Colonies H->I

Figure 2: Workflow for the Soft Agar Colony Formation Assay.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol details the steps to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.

  • Cell Lysis and Protein Extraction:

    • Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.[13][14]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples.

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15]

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of AKT, mTOR, and S6 ribosomal protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in a range of preclinical cancer models. Its unique mechanism of action, which involves the disruption of lipid metabolism and the inhibition of key oncogenic signaling pathways, provides a strong rationale for its continued development as a novel anti-cancer agent. The synergistic effects observed with taxane-based chemotherapies are particularly promising and warrant further investigation in clinical settings. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to FASN inhibition and exploring novel combination strategies to overcome resistance and enhance therapeutic efficacy. An analog of this compound, TVB-2640, is currently in clinical trials for various cancers, underscoring the clinical relevance of this therapeutic approach.[10]

References

The Role of FASN Inhibition in Apoptosis Induced by TVB-3166: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of palmitate, a fundamental component for lipid biosynthesis. In numerous cancer types, FASN is overexpressed and has been correlated with tumor progression, chemoresistance, and poor patient prognosis. This has positioned FASN as a compelling therapeutic target in oncology. TVB-3166 is a potent, selective, and orally bioavailable inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models. A key mechanism of its action is the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the role of FASN inhibition by this compound in apoptosis, focusing on the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound is a reversible inhibitor of FASN, leading to the depletion of intracellular palmitate. This disruption of lipid metabolism selectively triggers apoptosis in tumor cells, while having minimal effect on normal cells.[1][2] The pro-apoptotic effects of this compound are multifaceted, stemming from the disruption of cellular membranes and the inhibition of crucial survival signaling pathways.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in inhibiting FASN and inducing cell death has been quantified across various cancer cell lines. The following tables summarize key data from preclinical studies.

Table 1: Potency of this compound in Biochemical and Cellular Assays

Assay TypeTarget/Cell LineIC50 Value
Biochemical FASN AssayHuman FASN Enzyme0.042 µM[1]
Cellular Palmitate Synthesis AssayCALU-6 (Non-small-cell lung cancer)0.081 µM[1]
Cell Viability AssayCALU-6 (Non-small-cell lung cancer)0.10 µM[1]

Table 2: Induction of Apoptosis by this compound

Cell LineTreatmentFold Increase in Annexin V Staining (vs. Vehicle)
CALU-6 (Non-small-cell lung cancer)This compound~4-5 fold[1]
22Rv1 (Prostate cancer)This compound~4-5 fold[1]

Signaling Pathways Modulated by this compound

FASN inhibition by this compound leads to the induction of apoptosis through the modulation of key signaling pathways that are often dysregulated in cancer.

Disruption of Lipid Rafts and Downstream Signaling

Palmitate is essential for the proper formation and function of lipid rafts, which are specialized membrane microdomains that serve as organizing centers for signaling molecules. By inhibiting palmitate synthesis, this compound disrupts the architecture of these lipid rafts.[1] This disruption leads to the delocalization and inactivation of raft-associated signaling proteins, thereby inhibiting downstream pro-survival pathways.

Inhibition of the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is a central regulator of cell growth, proliferation, and survival. Treatment with this compound results in a dose-dependent inhibition of this pathway.[1] This is observed through decreased phosphorylation of key pathway components such as AKT and the downstream effector, ribosomal protein S6 (RPS6).[3]

Inhibition of the β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is also implicated in tumor cell proliferation and survival. This compound treatment leads to a dose-dependent inhibition of β-catenin signaling.[1] This is evidenced by a reduction in the phosphorylation of β-catenin at serine 675, which is associated with its stability and transcriptional activity, as well as a decrease in total β-catenin protein levels.[1]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

cluster_inhibition Inhibitory Effects cluster_disruption Membrane & Signaling Disruption cluster_outcome Cellular Outcome TVB3166 This compound FASN FASN TVB3166->FASN inhibition Palmitate Palmitate Synthesis LipidRafts Lipid Raft Integrity PI3K_AKT PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT inhibition BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation inhibition BetaCatenin->Proliferation inhibition Apoptosis Apoptosis

Caption: Signaling cascade initiated by this compound leading to apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

cluster_assays Apoptosis & Viability Assays start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 96 hours) treatment->incubation annexinV Annexin V/PI Staining incubation->annexinV western Western Blot (PARP, Caspase-3) incubation->western viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability flow Flow Cytometry Analysis annexinV->flow imaging Immunoblot Imaging & Densitometry western->imaging luminescence Luminescence Reading viability->luminescence end End: Quantify Apoptosis & IC50 flow->end imaging->end luminescence->end

Caption: Workflow for evaluating apoptosis and cell viability post-TVB-3166 treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed tumor cells in 96-well plates at an appropriate density in their respective growth media.

  • Compound Treatment: After 24 hours, replace the growth medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 7 days).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Generation: Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values by plotting the luminescence signal against the log of the this compound concentration.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound for the indicated time (e.g., 96 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-β-catenin, total β-catenin, PARP, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

Inhibition of FASN by this compound represents a promising therapeutic strategy for a variety of cancers. Its ability to induce apoptosis is a key component of its anti-tumor activity and is mediated through the disruption of lipid raft integrity and the subsequent inhibition of critical pro-survival signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of FASN inhibitors and advance their clinical development.

References

The FASN Inhibitor TVB-3166: A Deep Dive into its Effects on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its profound effects on lipid metabolism and associated signaling pathways. The information presented herein is intended to support research and development efforts in oncology, metabolic diseases, and other fields where aberrant lipid synthesis is a key pathological driver.

Introduction: Targeting De Novo Lipogenesis

De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process. While tightly regulated in normal tissues, this pathway is frequently upregulated in various disease states, most notably in cancer, to support rapid cell growth, proliferation, and survival.[1] Fatty Acid Synthase (FASN), a multi-functional enzyme, catalyzes the final steps in the synthesis of the 16-carbon saturated fatty acid, palmitate.[1][2] Its overexpression is linked to poor prognosis in numerous cancers.[3][4]

This compound is an orally-available, reversible, and selective small-molecule inhibitor of FASN.[3][5] By targeting this critical enzyme, this compound disrupts the lipogenic pathway, leading to a cascade of cellular events that include the remodeling of cell membranes, inhibition of key oncogenic signaling pathways, and induction of apoptosis in tumor cells.[3][4]

Mechanism of Action: Inhibition of Fatty Acid Synthase

This compound directly inhibits the enzymatic activity of FASN.[6] FASN is a large homodimeric protein that condenses one molecule of acetyl-CoA and seven molecules of malonyl-CoA to produce one molecule of palmitate, a process requiring NADPH as a reducing equivalent.[1] The inhibition of FASN by this compound blocks the production of palmitate, the primary product of DNL.[7] This depletion of endogenous fatty acid supply has significant downstream consequences for cellular function.

Core Pathway Analysis: De Novo Lipogenesis

The synthesis of fatty acids is a cytosolic process that begins with acetyl-CoA, which is primarily derived from citrate (B86180) that has been transported out of the mitochondria.[2]

Key Steps in De Novo Lipogenesis:

  • Acetyl-CoA Carboxylation: The pathway's rate-limiting step is the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC).[1][8]

  • Fatty Acid Elongation: The FASN enzymatic complex then takes over. It utilizes one acetyl-CoA as a primer and sequentially adds two-carbon units from seven malonyl-CoA molecules.[9] This involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction.[10]

  • Palmitate Release: Once the 16-carbon chain is assembled, the final product, palmitate, is released from the FASN complex by its thioesterase domain.[1]

Palmitate can then be used directly or be further elongated or desaturated to form a variety of other fatty acids, which are essential for cellular processes such as membrane synthesis (phospholipids), energy storage (triglycerides), and protein modification (palmitoylation).

DeNovoLipogenesis cluster_mito Mitochondrion cluster_cyto Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA_m Acetyl-CoA Pyruvate->AcetylCoA_m PDH Mitochondrion Mitochondrion Citrate_m Citrate Citrate_c Citrate Citrate_m->Citrate_c Citrate Shuttle AcetylCoA_m->Citrate_m Cytosol Cytosol AcetylCoA_c Acetyl-CoA Citrate_c->AcetylCoA_c ATP-Citrate Lyase ACC ACC (Acetyl-CoA Carboxylase) AcetylCoA_c->ACC FASN FASN (Fatty Acid Synthase) AcetylCoA_c->FASN MalonylCoA Malonyl-CoA ACC->MalonylCoA Carboxylation (Rate-limiting step) MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate 7 cycles ComplexLipids Complex Lipids (Triglycerides, Phospholipids (B1166683), etc.) Palmitate->ComplexLipids Elongation/ Desaturation ProteinPalmitoylation Protein Palmitoylation Palmitate->ProteinPalmitoylation TVB3166 This compound TVB3166->FASN Inhibition

Caption: The De Novo Lipogenesis Pathway and the point of inhibition by this compound.

Quantitative Data on this compound Activity

The potency of this compound has been characterized in both biochemical and cellular assays.

ParameterIC50 ValueReference
Biochemical FASN Inhibition42 nM[5][6]
Cellular Palmitate Synthesis Inhibition81 nM[5]
Cell Death in CALU-6 Lung Tumor Cells100 nM[5]

Table 1: In Vitro Potency of this compound.

Treatment of tumor cells with this compound leads to a significant reduction in specific lipid species.

Lipid SpeciesEffect of this compound TreatmentReference
PalmitateSignificant Decrease[3][11]
Total Saturated Fatty AcidsSignificant Decrease[3]
Palmitate-Associated LipidsDecrease[11]
Polyunsaturated Fatty AcidsNo Discernable Trend[3]
Acylcarnitine SpeciesIncreased Expression[11]

Table 2: Effect of this compound on Cellular Lipid Levels.

Impact on Downstream Signaling and Cellular Processes

The inhibition of FASN and subsequent depletion of palmitate by this compound has far-reaching consequences beyond lipid metabolism, affecting critical signaling pathways that regulate cell growth, proliferation, and survival.[3][12]

5.1 Disruption of Lipid Rafts and Membrane-Associated Proteins

Palmitate is essential for the synthesis of phospholipids and sphingolipids that form lipid rafts—specialized membrane microdomains that serve as organizing centers for signaling molecules.[3][12] FASN inhibition by this compound disrupts the architecture of these lipid rafts.[3][13] A key consequence is the mislocalization of palmitoylated, membrane-associated proteins, such as Ras, from the cell membrane to the cytoplasm, thereby inhibiting their signaling function.[3][12]

5.2 Inhibition of PI3K-AKT-mTOR and Wnt/β-catenin Pathways

Studies have shown that this compound treatment leads to decreased expression and activation of key components of major oncogenic signaling pathways:

  • PI3K-AKT-mTOR Pathway: this compound treatment is associated with a decrease in the phosphorylation of Akt (pAkt at Ser473), a central node in this pro-survival pathway.[3][11]

  • Wnt/β-catenin Pathway: A reduction in total β-catenin and phosphorylated β-catenin (pβ-catenin at Ser675) is observed following FASN inhibition.[3][11] This leads to decreased transcriptional activity of the TCF/LEF family of transcription factors.[3]

The disruption of these pathways contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound.[3][4]

SignalingImpact cluster_effects Downstream Effects of FASN Inhibition TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Palmitate Palmitate Synthesis FASN->Palmitate LipidRafts Lipid Raft Architecture Palmitate->LipidRafts Disrupts PI3K_AKT PI3K/AKT/mTOR Pathway Palmitate->PI3K_AKT Inhibits Wnt_Bcat Wnt/β-catenin Pathway Palmitate->Wnt_Bcat Inhibits Ras Membrane-associated Proteins (e.g., Ras) LipidRafts->Ras Mislocalizes Outcome ↓ Proliferation ↓ Survival ↑ Apoptosis Ras->Outcome Ras_mislocalized Cytoplasmic Mislocalization PI3K_AKT->Outcome Wnt_Bcat->Outcome ExperimentalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: FASN inhibition affects lipid metabolism & signaling BiochemAssay Biochemical Assay (FASN Activity, IC50) start->BiochemAssay CellularAssay Cellular DNL Assay (Palmitate Synthesis) start->CellularAssay CellViability Cell Viability & Apoptosis Assays start->CellViability Xenograft Tumor Xenograft Model (Efficacy) BiochemAssay->Xenograft Confirm In Vitro Activity WesternBlot Western Blot (Signaling Proteins) CellularAssay->WesternBlot Lipidomics Mass Spectrometry (Lipid Profiling) CellularAssay->Lipidomics CellularAssay->Xenograft Confirm In Vitro Activity CellViability->Xenograft Confirm In Vitro Activity WesternBlot->Xenograft Confirm In Vitro Activity Lipidomics->Xenograft Confirm In Vitro Activity PD_Analysis Pharmacodynamic Analysis (Tumor/Plasma Lipids, Proteins) Xenograft->PD_Analysis end Conclusion: Characterize this compound Mechanism of Action PD_Analysis->end

References

The Potent Anti-Cancer Activity of TVB-3166: A FASN Inhibitor Reshaping Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TVB-3166 is a potent, orally-available, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Elevated FASN expression is a well-documented hallmark of numerous cancers, where it plays a critical role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis, thereby sustaining rapid cell proliferation and survival. This technical guide elucidates the anti-cancer properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates.

Introduction

Cancer cells exhibit a reprogrammed metabolism to support their accelerated growth and proliferation. One of the pivotal metabolic adaptations is the upregulation of de novo lipogenesis, with Fatty Acid Synthase (FASN) as the central enzyme. FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1][2] In normal adult tissues, FASN expression is generally low, with cells preferentially utilizing circulating fatty acids.[2] In contrast, many tumor types, including breast, prostate, lung, ovarian, and oral squamous cell carcinoma, exhibit significant FASN overexpression, which correlates with tumor progression, chemoresistance, and poor patient prognosis.[3][4] This differential expression pattern establishes FASN as a compelling therapeutic target in oncology.

This compound is a reversible and selective inhibitor of FASN that has demonstrated significant anti-tumor activity in a range of preclinical models.[1][4] Its mechanism extends beyond simple lipid depletion, impacting cellular architecture and critical oncogenic signaling pathways.[2][4] This document provides a comprehensive overview of the scientific evidence supporting the anti-cancer properties of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of FASN's enzymatic activity. This leads to a cascade of downstream events that collectively contribute to the suppression of tumor growth and induction of apoptosis.

Disruption of Lipid Raft Architecture

The inhibition of palmitate synthesis by this compound leads to a profound alteration in the composition and structure of cellular membranes, particularly lipid rafts.[2][4] These specialized membrane microdomains are enriched in cholesterol and sphingolipids and serve as organizing centers for signaling proteins. By depleting the supply of newly synthesized fatty acids necessary for the palmitoylation of raft-associated proteins, this compound disrupts the integrity of these platforms.[2] This disruption results in the mislocalization and subsequent inactivation of key signaling molecules, such as N-Ras, that are dependent on lipid raft association for their function.[2]

Modulation of Oncogenic Signaling Pathways

This compound has been shown to inhibit multiple critical signal transduction pathways that are frequently dysregulated in cancer.

  • PI3K-AKT-mTOR Pathway: FASN activity is closely linked to the PI3K-AKT-mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1] Treatment with this compound has been demonstrated to suppress this pathway, as evidenced by reduced phosphorylation of key downstream effectors.[4][5]

  • β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for cell fate determination, proliferation, and stemness. This compound treatment leads to a dose-dependent inhibition of β-catenin phosphorylation at serine 675, a modification associated with its stability and transcriptional activity.[5][6] This results in decreased β-catenin protein levels and reduced transcriptional activity of its target genes, including the oncogene c-Myc.[4][5]

The following diagram illustrates the mechanism of action of this compound.

cluster_0 Cell Membrane cluster_1 Downstream Effects TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Apoptosis Apoptosis TVB3166->Apoptosis Induces Proliferation Cell Proliferation & Growth TVB3166->Proliferation Inhibits Palmitate Palmitate Synthesis FASN->Palmitate LipidRaft Lipid Raft Integrity Palmitate->LipidRaft Maintains Signaling Membrane-Associated Signaling Proteins (e.g., N-Ras) LipidRaft->Signaling Localizes PI3K PI3K-AKT-mTOR Pathway Signaling->PI3K Modulates BetaCatenin β-catenin Pathway Signaling->BetaCatenin Modulates PI3K->Proliferation BetaCatenin->Proliferation

Mechanism of action of this compound.

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

ParameterValueCell Line/SystemReference
IC₅₀ (Biochemical FASN) 42 nMBiochemical Assay[1][6][7]
IC₅₀ (Cellular Palmitate Synthesis) 81 nMCellular Assay[1][6]
IC₅₀ (Cell Viability) 0.10 µMCALU-6 (Non-small-cell lung)[6]
Effective Dose Range 20-200 nMVarious Tumor Cell Lines[1][4]
Table 1: In Vitro Efficacy of this compound
Animal ModelTreatmentOutcomeReference
Xenograft 30-100 mg/kg/day (Oral gavage)Dose-dependent inhibition of tumor growth[1][6]
Patient-Derived Xenografts (NSCLC) Not specifiedInhibition of tumor growth[5]
Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the anti-cancer properties of this compound.

Cell Viability and Proliferation Assays
  • MTT Assay: To assess cell viability, oral squamous cell carcinoma (OSCC) cell lines (SCC-9 ZsG and LN-1A) were seeded in 96-well plates and treated with varying concentrations of this compound.[3] Following incubation, MTT reagent was added, and the resulting formazan (B1609692) crystals were dissolved in a solubilization solution. Absorbance was measured using a microplate reader to determine the percentage of viable cells relative to a vehicle-treated control.[3]

  • Cell Counting: Proliferation was determined by seeding cells in culture plates and treating them with this compound.[3] At specified time points, cells were harvested, and the total number of viable cells was counted using a Neubauer chamber under a microscope.[3]

Apoptosis and Cell Cycle Analysis
  • Apoptosis Induction: The induction of apoptosis by this compound was observed in various cancer cell lines, including breast and prostate cancer cells.[2] This is often assessed by methods such as Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry, or by detecting the cleavage of caspase-3 and PARP via Western blotting. While the specific method for apoptosis detection with this compound is not detailed in the provided results, these are standard techniques.

  • Cell Cycle Arrest: The effect of this compound on cell cycle progression was investigated in OSCC cell lines.[3] This is typically analyzed by fixing the cells, staining them with a DNA-intercalating dye like propidium iodide, and analyzing the DNA content of the cell population by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Protein Expression Analysis: To investigate the effect of this compound on signaling pathways, cancer cell lines such as CALU-6, COLO-205, OVCAR-8, and 22Rv1 were treated with this compound (e.g., 0.02, 0.2, or 2.0 µM for 96 hours).[5] Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., FASN, p-AKT, β-catenin, c-Myc, and EMT markers).[3][5] Following incubation with secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies
  • Tumor Growth Inhibition: The in vivo anti-tumor activity of this compound was evaluated using xenograft models.[5][6] Tumor cells were implanted subcutaneously into immunocompromised mice. When tumors reached a palpable size (e.g., approximately 150 mm³), mice were randomized into treatment and control groups.[5] this compound was administered via oral gavage at doses ranging from 30-100 mg/kg/day.[6] Tumor volumes were measured regularly using calipers.[5] At the end of the study, tumors were excised, and plasma and tumor concentrations of this compound were determined by mass spectrometry.[5][6]

The following diagram provides a general workflow for evaluating the anti-cancer properties of this compound.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation CellLines Cancer Cell Lines Treatment This compound Treatment CellLines->Treatment Viability Cell Viability & Proliferation Assays Treatment->Viability Apoptosis Apoptosis & Cell Cycle Analysis Treatment->Apoptosis WesternBlot Western Blotting (Signaling Pathways) Treatment->WesternBlot Xenograft Xenograft Model Establishment Viability->Xenograft Promising results lead to OralGavage Oral Administration of this compound Xenograft->OralGavage TumorMeasurement Tumor Growth Measurement OralGavage->TumorMeasurement Analysis Pharmacokinetic & Pharmacodynamic Analysis TumorMeasurement->Analysis

References

The FASN Inhibitor TVB-3166: A Potential Therapeutic Avenue for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis and limited therapeutic options. The metabolic reprogramming of cancer cells presents a promising area for novel therapeutic development. One such target is the enzyme Fatty Acid Synthase (FASN), which is overexpressed in many cancers, including glioblastoma, and is crucial for de novo lipogenesis, providing lipids essential for rapid cell proliferation, membrane synthesis, and signaling. TVB-3166 is a potent and selective, orally available, reversible inhibitor of FASN. This technical guide provides a comprehensive overview of the preclinical and emerging clinical rationale for investigating this compound as a potential treatment for glioblastoma. We will delve into its mechanism of action, summarize key quantitative data from relevant studies, detail experimental protocols, and visualize the intricate signaling pathways involved.

Introduction: The Role of FASN in Glioblastoma

Glioblastoma is characterized by aggressive tumor growth and resistance to conventional therapies. A hallmark of many cancers, including GBM, is a metabolic shift towards increased anabolic processes to support rapid proliferation. De novo fatty acid synthesis, catalyzed by FASN, is a critical metabolic pathway that is significantly upregulated in glioblastoma cells compared to normal brain tissue. This heightened lipogenic phenotype provides the necessary building blocks for cell membranes, post-translational protein modifications (palmitoylation), and lipid-based signaling molecules that drive tumor progression and survival.[1][2]

Inhibition of FASN has been shown to induce apoptosis in cancer cells and suppress tumor growth in various preclinical models.[3][4] The dependence of glioblastoma on FASN presents a therapeutic vulnerability that can be exploited by targeted inhibitors like this compound.

This compound: A Potent and Selective FASN Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for FASN.[3][4] Its reversible, orally bioavailable nature makes it a promising candidate for clinical development.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of FASN, leading to a depletion of downstream lipid products, primarily palmitate.[3] This disruption of lipid metabolism triggers a cascade of events within the cancer cell, including:

  • Induction of Apoptosis: Depletion of essential lipids leads to cell stress and triggers programmed cell death.[3][4]

  • Inhibition of Signaling Pathways: FASN inhibition has been shown to disrupt critical oncogenic signaling pathways, including the PI3K/Akt/mTOR and β-catenin pathways, which are frequently dysregulated in glioblastoma.[3]

  • Alteration of Membrane Composition and Function: Reduced lipid synthesis alters the composition of cellular membranes, including lipid rafts, which can impact the function of membrane-associated signaling proteins.[3]

Quantitative Data Summary

This section summarizes the available quantitative data for this compound and the closely related FASN inhibitor, TVB-2640 (denifanstat), in preclinical and clinical studies relevant to glioblastoma.

Table 1: In Vitro Potency of this compound
Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical AssayFASN Enzyme42 nM[4][5][6]
Cellular Palmitate SynthesisHeLa Cells81 nM[4][5]
Cell ViabilityCALU-6 (Non-small-cell lung cancer)100 nM[5]

Note: Specific IC50 values for this compound in glioblastoma cell lines are not yet publicly available.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Tumor TypeDosingTumor Growth Inhibition (TGI)Reference
Pancreatic Cancer (PANC-1)30-100 mg/kg/day (oral)Dose-dependent[3]
Ovarian Cancer (OVCAR-8)30-100 mg/kg/day (oral)Dose-dependent[3]

Note: Specific TGI data for this compound in glioblastoma xenograft models are not yet publicly available.

Table 3: Clinical Trial Results of TVB-2640 (Denifanstat) in Combination with Bevacizumab for Recurrent High-Grade Astrocytoma (Phase II)
ParameterValueReference
Overall Response Rate (ORR)56%[7]
Progression-Free Survival at 6 months (PFS6)31.4%[7]
Overall Survival at 6 months (OS6)68%[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of FASN inhibitors like this compound in glioblastoma research.

Cell Viability Assay
  • Cell Seeding: Glioblastoma cell lines (e.g., U87MG, LN229) are seeded in 96-well plates at a density of 3,000-5,000 cells per well in complete growth medium and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) for 72-96 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read using a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation
  • Cell Lysis: Glioblastoma cells are treated with this compound for the desired time points. Cells are then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin, FASN, and a loading control like GAPDH or β-actin) overnight at 4°C. Following washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein expression levels.[8]

Orthotopic Glioblastoma Xenograft Model
  • Cell Implantation: Human glioblastoma cells (e.g., U87MG) are stereotactically implanted into the striatum or frontal cortex of immunocompromised mice (e.g., athymic nude mice). Typically, 1x10^5 to 5x10^5 cells in a small volume (2-5 µL) are injected.[9][10][11][12][13]

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Drug Administration: Once tumors are established (typically 7-10 days post-implantation), mice are randomized into treatment and control groups. This compound is administered orally at the desired dose and schedule.

  • Efficacy Evaluation: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor volume is measured at regular intervals, and survival is monitored daily.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested for analysis of drug concentration and target engagement (e.g., by Western blot for FASN and downstream signaling molecules).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

FASN and Downstream Signaling Pathways in Glioblastoma

FASN_Signaling cluster_upstream Upstream Signals cluster_pathways Key Oncogenic Pathways cluster_metabolism Lipid Metabolism cluster_cellular_effects Cellular Effects Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FASN FASN mTOR->FASN activation Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin stabilization Beta_Catenin->FASN transcription Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Palmitate Palmitate FASN->Palmitate Apoptosis Apoptosis Lipids Complex Lipids Palmitate->Lipids Proliferation Cell Proliferation Lipids->Proliferation Survival Cell Survival Lipids->Survival TVB3166 This compound TVB3166->FASN inhibition

Caption: FASN signaling network in glioblastoma.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture Glioblastoma Cell Culture (e.g., U87MG-luc) start->cell_culture implantation Orthotopic Implantation in Immunocompromised Mice cell_culture->implantation tumor_monitoring_pre Tumor Establishment Monitoring (Bioluminescence/MRI) implantation->tumor_monitoring_pre randomization Randomization of Mice into Treatment Groups tumor_monitoring_pre->randomization treatment Daily Oral Gavage: - Vehicle Control - this compound randomization->treatment tumor_monitoring_post Tumor Growth and Survival Monitoring treatment->tumor_monitoring_post endpoint Endpoint: - Tumor Burden Analysis - Survival Analysis tumor_monitoring_post->endpoint pd_analysis Pharmacodynamic Analysis: - Western Blot of Tumors - Drug Concentration Measurement endpoint->pd_analysis end End pd_analysis->end

Caption: In vivo glioblastoma xenograft study workflow.

Conclusion and Future Directions

The inhibition of FASN presents a compelling therapeutic strategy for glioblastoma, a disease with a dire need for novel treatment options. This compound, as a potent and selective FASN inhibitor, has demonstrated promising preclinical activity in various cancer models. The clinical data from the related compound, TVB-2640, in high-grade astrocytoma further supports the potential of this therapeutic approach.

Future research should focus on:

  • Determining the efficacy of this compound specifically in preclinical models of glioblastoma, including patient-derived xenografts.

  • Identifying predictive biomarkers of response to FASN inhibition in glioblastoma.

  • Evaluating this compound in combination with standard-of-care therapies for glioblastoma, such as temozolomide (B1682018) and radiation.

  • Initiating clinical trials of this compound in patients with glioblastoma to assess its safety and efficacy.

The continued investigation of this compound holds the potential to translate the understanding of glioblastoma metabolism into a tangible clinical benefit for patients.

References

The Selectivity of TVB-3166 for Fatty Acid Synthase: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3166 is a potent, orally-available, and reversible small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a critical process for lipid biosynthesis.[4] In many cancer types, FASN is overexpressed and plays a central role in providing the necessary building blocks for cell membranes, signaling molecules, and energy storage, thus supporting rapid proliferation and survival.[3][4] The dependence of tumor cells on FASN, in contrast to normal cells which primarily utilize circulating lipids, presents a therapeutic window for FASN inhibitors.[3][4] This technical guide provides a comprehensive overview of the selectivity of this compound for FASN, detailing its inhibitory activity, the experimental protocols used for its characterization, and its impact on key cellular signaling pathways.

Quantitative Analysis of this compound Inhibitory Potency

The inhibitory activity of this compound has been quantified through both biochemical and cellular assays, demonstrating high potency against its target, FASN.

Assay TypeTarget/ProcessIC50 Value (nM)Reference(s)
In Vitro Biochemical AssayPurified FASN Enzyme42[1][2]
Cellular Palmitate Synthesis AssayDe novo palmitate synthesis in cells81[2]
Cellular Viability Assay (CALU-6)Inhibition of cancer cell growth100[1]

Note: The close correlation between the biochemical and cellular IC50 values indicates excellent cell permeability and target engagement of this compound.

Selectivity Profile

This compound is characterized as a selective FASN inhibitor.[1][3] This selectivity is crucial for its therapeutic potential, as it minimizes off-target effects and associated toxicities. The on-target activity of this compound is demonstrated by the observation that its cytotoxic effects on cancer cells can be rescued by the addition of exogenous palmitate to the cell culture medium.[1] This indicates that the primary mechanism of cell death is the depletion of de novo synthesized palmitate, a direct consequence of FASN inhibition.

While a broad, quantitative selectivity panel screening against a wide range of other enzymes and receptors has not been detailed in the reviewed literature, the consistent description of this compound as "selective" in multiple peer-reviewed studies suggests a favorable off-target profile.[1][3] The differentiation of this compound from earlier FASN inhibitors like C75 and Orlistat, which have known off-target activities and in vivo toxicities, further underscores its improved selectivity.[1][3]

Experimental Protocols

In Vitro FASN Inhibition Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of purified FASN and its inhibition by this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FASN.

Principle: The assay typically measures the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified FASN enzyme

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing DTT and BSA)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare working solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add the assay buffer, the diluted this compound (or DMSO for the vehicle control), and the purified FASN enzyme.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme.

    • Add acetyl-CoA and NADPH to each well.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding malonyl-CoA to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes) using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of NADPH oxidation for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of FASN inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Palmitate Synthesis Assay

This assay measures the de novo synthesis of palmitate in living cells and its inhibition by this compound.

Objective: To determine the IC50 of this compound for the inhibition of cellular palmitate synthesis.

Principle: Cells are incubated with a stable isotope-labeled precursor, such as ¹³C-acetate, which is incorporated into newly synthesized fatty acids. The amount of labeled palmitate is then quantified by mass spectrometry.

Materials:

  • Cancer cell line of interest (e.g., HeLa, CALU-6)

  • Cell culture medium and supplements

  • This compound

  • ¹³C-labeled sodium acetate

  • 96-well cell culture plates

  • Reagents for cell lysis and lipid extraction (e.g., sodium hydroxide (B78521), organic solvents)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a range of this compound concentrations in cell culture medium containing ¹³C-acetate.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound and the ¹³C-acetate.

    • Incubate the cells for a specified period (e.g., 18-24 hours) to allow for the incorporation of the labeled precursor into newly synthesized lipids.

  • Lipid Extraction:

    • After incubation, wash the cells with PBS to remove any remaining labeled precursor.

    • Lyse the cells and saponify the lipids using a sodium hydroxide solution.

    • Neutralize the lysate and perform a lipid extraction using an appropriate organic solvent system (e.g., chloroform:methanol).

  • LC-MS Analysis:

    • Analyze the extracted lipid samples using an LC-MS system to separate and quantify the amount of ¹³C-labeled palmitate.

  • Data Analysis:

    • Calculate the amount of ¹³C-palmitate synthesized at each this compound concentration.

    • Normalize the data to the vehicle-treated control (100% synthesis).

    • Plot the percentage of inhibition of palmitate synthesis against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

The selectivity of this compound for tumor cells is further explained by its impact on critical oncogenic signaling pathways that are often dysregulated in cancer.

FASN and its Link to Oncogenic Signaling

Fatty acid synthesis is intricately linked to major signaling pathways that control cell growth, proliferation, and survival. FASN activity is known to be associated with pathways such as PI3K-Akt-mTOR and Wnt/β-catenin.[1][3]

FASN_Signaling_Pathway cluster_upstream Upstream Signaling cluster_fasn Lipid Metabolism cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs PI3K PI3K RTKs->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FASN FASN mTOR->FASN Wnt Wnt Frizzled Frizzled Wnt->Frizzled Beta-Catenin Beta-Catenin Frizzled->Beta-Catenin Beta-Catenin->FASN Palmitate Palmitate FASN->Palmitate Lipid Rafts Lipid Rafts Palmitate->Lipid Rafts Signaling Proteins Signaling Proteins Lipid Rafts->Signaling Proteins Cell Growth Cell Growth Signaling Proteins->Cell Growth Proliferation Proliferation Signaling Proteins->Proliferation Survival Survival Signaling Proteins->Survival This compound This compound This compound->FASN Inhibits

Caption: FASN is regulated by and influences key oncogenic signaling pathways.

Impact of this compound on PI3K-AKT-mTOR and β-Catenin Pathways

Inhibition of FASN by this compound has been shown to disrupt these signaling networks in cancer cells.[1]

  • Disruption of Lipid Rafts: FASN-produced lipids are essential for the formation and integrity of lipid rafts in the cell membrane. These microdomains are critical for the proper localization and function of many signaling proteins. This compound-mediated inhibition of FASN disrupts lipid raft architecture, thereby impairing downstream signaling.[1]

  • Inhibition of PI3K-AKT-mTOR Signaling: Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of key components of the PI3K-AKT-mTOR pathway, such as AKT and S6 ribosomal protein.[1] This indicates a reduction in the pathway's activity, which is crucial for tumor cell growth and survival.

  • Modulation of the β-Catenin Pathway: this compound has been observed to inhibit the Wnt/β-catenin signaling pathway.[1] This is evidenced by a decrease in the phosphorylation of β-catenin at Serine 675 and a reduction in its transcriptional activity.[1]

TVB3166_Mechanism This compound This compound FASN FASN This compound->FASN Inhibits Palmitate Synthesis Palmitate Synthesis This compound->Palmitate Synthesis Decreases FASN->Palmitate Synthesis Catalyzes Lipid Raft Integrity Lipid Raft Integrity Palmitate Synthesis->Lipid Raft Integrity Maintains PI3K/AKT/mTOR Signaling PI3K/AKT/mTOR Signaling Palmitate Synthesis->PI3K/AKT/mTOR Signaling Modulates Beta-Catenin Signaling Beta-Catenin Signaling Palmitate Synthesis->Beta-Catenin Signaling Modulates Lipid Raft Integrity->PI3K/AKT/mTOR Signaling Required for Lipid Raft Integrity->Beta-Catenin Signaling Required for Tumor Cell Apoptosis Tumor Cell Apoptosis PI3K/AKT/mTOR Signaling->Tumor Cell Apoptosis Inhibition leads to Beta-Ccatenin Signaling Beta-Ccatenin Signaling Beta-Ccatenin Signaling->Tumor Cell Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound leading to tumor cell apoptosis.

Experimental Workflow: Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key proteins in the PI3K-AKT-mTOR and β-catenin pathways.

Procedure:

  • Cell Treatment and Lysis:

    • Culture cancer cells and treat them with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-S6, total S6, phospho-β-catenin, total β-catenin, and a loading control like GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of FASN with demonstrated on-target activity in both biochemical and cellular contexts. Its selectivity for tumor cells over normal cells is a key attribute, driven by the metabolic reprogramming characteristic of many cancers. The mechanism of action involves the disruption of de novo palmitate synthesis, leading to the impairment of lipid raft integrity and the inhibition of critical oncogenic signaling pathways, including PI3K-AKT-mTOR and Wnt/β-catenin. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other FASN inhibitors in preclinical and clinical research.

References

The FASN Inhibitor TVB-3166: A Deep Dive into its Remodeling of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 7, 2025 – New research elucidates the intricate mechanisms by which TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), exerts its anti-tumor effects, offering a promising therapeutic strategy for a variety of cancers. This in-depth guide provides a technical overview of this compound's impact on the tumor microenvironment, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Introduction: Targeting a Key Metabolic Oncogene

Cancer cells exhibit a reprogrammed metabolism characterized by an increased reliance on de novo fatty acid synthesis to support rapid proliferation, membrane production, and signaling activities. Fatty Acid Synthase (FASN), the key enzyme in this pathway, is overexpressed in a wide range of human cancers and its elevated activity is associated with poor prognosis.[1][2] this compound is an orally-available, reversible, and selective inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models.[1][3] This document explores the multifaceted impact of this compound on the tumor microenvironment, focusing on its ability to induce apoptosis, disrupt oncogenic signaling pathways, and modulate tumor-immune interactions.

Mechanism of Action: Beyond Lipid Depletion

This compound's primary mechanism of action is the inhibition of FASN, leading to a depletion of palmitate, a crucial saturated fatty acid.[2] This has several downstream consequences for tumor cells:

  • Induction of Apoptosis: Depletion of palmitate leads to endoplasmic reticulum stress and the activation of apoptotic pathways, resulting in programmed cell death specifically in tumor cells, while leaving normal cells largely unaffected.[2][4]

  • Disruption of Lipid Rafts: Palmitate is essential for the formation of lipid rafts, specialized membrane microdomains that serve as platforms for various signaling proteins. This compound disrupts the architecture of these rafts, leading to the mislocalization and inactivation of key oncogenic proteins.[2]

  • Inhibition of Oncogenic Signaling: By disrupting lipid rafts and protein palmitoylation, this compound effectively inhibits critical signaling pathways that drive tumor growth and survival, including the PI3K-AKT-mTOR and β-catenin pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
FASN Biochemical IC50 -0.042 µM[5]
Cellular Palmitate Synthesis IC50 CALU-6 (Non-small cell lung cancer)0.081 µM[5]
Cell Viability IC50 CALU-6 (Non-small cell lung cancer)0.10 µM[5]
A549 (Non-small cell lung cancer)16.95 ± 1.96 μM[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelTreatmentTumor Growth Inhibition (TGI)Reference
PANC-1 (Pancreatic Cancer)This compound (30 mg/kg)19%[3]
PANC-1 (Pancreatic Cancer)This compound (100 mg/kg)57%[3]
OVCAR-8 (Ovarian Cancer)This compoundSignificant inhibition[3]
Patient-Derived NSCLC (CTG-0165)This compoundSignificant inhibition[3]
CALU6 (NSCLC) AdenocarcinomaThis compound (60 mg/kg) + Paclitaxel (10 mg/kg)Tumor Regression[6]
A549 (NSCLC) AdenocarcinomaThis compound (60 mg/kg) + Paclitaxel (10 mg/kg)76%[6]
A549 (NSCLC) AdenocarcinomaThis compound (60 mg/kg) + Docetaxel (8 or 6 mg/kg)81%[6]
CTG-0165_P+6 (Patient-Derived NSCLC)This compound (60 mg/kg) + Paclitaxel (10 mg/kg)Tumor Regression[6]

Impact on the Tumor Microenvironment

The effects of this compound extend beyond the tumor cells themselves, influencing the complex ecosystem of the tumor microenvironment. Inhibition of FASN has been shown to modulate the immune landscape within tumors. While specific quantitative data on immune cell infiltration changes induced by this compound are still emerging, studies with other FASN inhibitors suggest a favorable shift in the immune response. For instance, the FASN inhibitor orlistat (B1677487) has been shown to increase the number of cytotoxic CD8+ T cells and reduce the population of immunosuppressive regulatory T cells (Tregs) in a mouse melanoma model.[5] This suggests that by altering the metabolic landscape of the tumor, FASN inhibitors like this compound can create a more immune-permissive environment, potentially enhancing the efficacy of immunotherapies.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

FASN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LipidRaft Lipid Raft RTK RTK LipidRaft->RTK localization PI3K PI3K RTK->PI3K activation FASN FASN Palmitate Palmitate FASN->Palmitate synthesis TVB3166 This compound TVB3166->FASN inhibition Palmitate->LipidRaft formation AKT AKT PI3K->AKT activation mTOR mTOR AKT->mTOR activation GSK3b GSK3β AKT->GSK3b inhibition beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation GSK3b->beta_catenin degradation GeneExpression Gene Expression (Proliferation, Survival) TCF_LEF->GeneExpression transcription

Caption: this compound inhibits FASN, leading to reduced palmitate synthesis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Tumor Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assays (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assays (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot PalmitateAssay Palmitate Synthesis Assay Treatment->PalmitateAssay Xenograft Tumor Xenograft Model (e.g., NSG mice) Dosing Oral Gavage Dosing (this compound) Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement Toxicity Toxicity Assessment (Body Weight) Dosing->Toxicity PD_Analysis Pharmacodynamic Analysis (Tumor/Plasma Drug Levels) TumorMeasurement->PD_Analysis

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed tumor cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-catenin, cleaved PARP) overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject 5 x 106 tumor cells in a 1:1 mixture of PBS and Matrigel into the flank of immunocompromised mice (e.g., NSG mice).[3][5]

  • Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm3.[3][5]

  • Treatment: Randomize mice into treatment groups and administer this compound or vehicle control daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells. Its ability to induce apoptosis, disrupt key oncogenic signaling pathways, and potentially modulate the tumor immune microenvironment underscores its potential as a monotherapy or in combination with other anti-cancer agents. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of FASN inhibition with this compound in cancer patients.

References

Preclinical Evaluation of TVB-3166 in Solid Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling unabated tumor cell proliferation and survival. A key enzyme in this process is Fatty Acid Synthase (FASN), which is responsible for the de novo synthesis of palmitate, a crucial building block for cellular lipids. In numerous solid tumors, FASN is significantly upregulated and its elevated expression often correlates with poor prognosis and resistance to therapy.[1][2][3] TVB-3166 is a potent, selective, and orally bioavailable small-molecule inhibitor of FASN that has demonstrated significant preclinical anti-tumor activity across a range of solid tumor models.[1][3][4] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its assessment.

Mechanism of Action

This compound exerts its anti-cancer effects by reversibly inhibiting the enzymatic activity of FASN.[1][3] This inhibition leads to a depletion of cellular palmitate, which in turn triggers a cascade of downstream events culminating in tumor cell apoptosis and inhibition of tumor growth.[1][4] The key mechanistic pillars of this compound activity include:

  • Disruption of Lipid Rafts and Signaling: FASN inhibition by this compound alters the architecture of lipid rafts, specialized membrane microdomains enriched in signaling molecules. This disruption interferes with the proper localization and function of key oncogenic signaling proteins.[1][5]

  • Inhibition of Oncogenic Signaling Pathways: Treatment with this compound has been shown to attenuate the activity of critical pro-survival signaling pathways, most notably the PI3K-AKT-mTOR and the Wnt/β-catenin pathways.[1][2][4]

  • Induction of Apoptosis: By disrupting cellular metabolism and signaling, this compound induces programmed cell death (apoptosis) in cancer cells. This is evidenced by increased Annexin V staining and cleavage of PARP.[1][6]

  • Reprogramming of Gene Expression: The metabolic stress induced by FASN inhibition leads to global changes in gene expression, affecting pathways involved in cell cycle, proliferation, and survival.[1]

TVB-3166_Mechanism_of_Action TVB3166 This compound FASN Fatty Acid Synthase (FASN) TVB3166->FASN Apoptosis Apoptosis Palmitate Palmitate Synthesis TumorGrowth Tumor Growth Inhibition LipidRafts Lipid Raft Integrity Palmitate->LipidRafts Signaling Oncogenic Signaling (PI3K/AKT, Wnt/β-catenin) Palmitate->Signaling Supports LipidRafts->Signaling Facilitates Signaling->TumorGrowth Promotes Apoptosis->TumorGrowth Inhibits

Caption: Signaling pathway of this compound's anti-tumor activity.

Quantitative Data Presentation

In Vitro Activity

This compound has demonstrated potent activity against a wide array of cancer cell lines derived from various solid tumors.

ParameterValueReference
FASN IC50 (biochemical assay) 0.042 µM[1][3]
Cellular Palmitate Synthesis IC50 0.081 µM[1]

The anti-proliferative activity of this compound has been assessed in a large panel of human cancer cell lines. The following table summarizes the sensitivity of selected solid tumor cell lines to this compound.

Cell LineCancer TypeIC50 (µM)Additional NotesReference
CALU-6 Non-Small Cell Lung0.10KRAS mutant[1]
COLO-205 ColorectalSensitiveData from profiling of 90 cell lines[1]
OVCAR-8 OvarianSensitiveData from profiling of 90 cell lines[1]
22Rv1 ProstateSensitiveData from profiling of 90 cell lines[1]
PANC-1 PancreaticSensitiveData from profiling of 90 cell lines[1]
SCC-9 ZsG Oral Squamous Cell Carcinoma-Significantly reduced viability[7]
LN-1A Metastatic Oral Squamous Cell Carcinoma-Significantly reduced viability[7]
In Vivo Efficacy

The anti-tumor efficacy of this compound has been evaluated in several preclinical xenograft models of human solid tumors.

Tumor ModelTreatmentTumor Growth Inhibition (TGI)Reference
PANC-1 (Pancreatic) This compound (oral gavage)Dose-dependent[1][6]
OVCAR-8 (Ovarian) This compound (oral gavage)Dose-dependent[1][6]
Non-Small Cell Lung Cancer (Patient-Derived Xenograft) This compound (60 mg/kg, po/qd)87%[6]
COLO-205 (Colorectal) This compoundSignificant[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell Viability Assays
  • Assay: CellTiter-Glo® Luminescent Cell Viability Assay.[1][6]

  • Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Protocol:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a dose range of this compound or vehicle control for a specified duration (e.g., 7 days).[1][6]

    • The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • Data is normalized to vehicle-treated controls to determine the percentage of cell viability.

Western Blot Analysis
  • Purpose: To assess the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.

  • Protocol:

    • Cells are treated with this compound at various concentrations (e.g., 0.02, 0.2, or 2.0 μM) for a designated time (e.g., 96 hours).[1]

    • Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., FASN, p-AKT, p-S6, PARP, β-catenin).[1][6]

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Model: Female BALB/c nude mice are commonly used.[1]

  • Tumor Implantation:

    • A suspension of human cancer cells (e.g., PANC-1, OVCAR-8) is injected subcutaneously into the flank of the mice.[1]

  • Treatment:

    • When tumors reach a mean volume of approximately 150 mm³, mice are randomized into treatment and control groups.[1]

    • This compound is administered via oral gavage at specified doses and schedules (e.g., daily).[1][6]

    • The vehicle control group receives the formulation without the active compound.

  • Tumor Measurement and Analysis:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: V = (width² x length) / 2.[1]

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Implantation Tumor Cell Implantation Growth Tumor Growth (to ~150 mm³) Implantation->Growth Randomization Randomization Growth->Randomization Treatment_Group This compound (Oral Gavage) Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Measurement Tumor Volume Measurement Treatment_Group->Measurement Weight Body Weight Monitoring Treatment_Group->Weight Control_Group->Measurement Control_Group->Weight Analysis Endpoint Analysis (TGI, etc.) Measurement->Analysis Weight->Analysis

Caption: Workflow for in vivo xenograft studies of this compound.

Conclusion

The preclinical data for this compound strongly support its continued development as a novel therapeutic agent for solid tumors. Its well-defined mechanism of action, potent in vitro activity against a broad range of cancer cell lines, and significant in vivo efficacy in xenograft models highlight its promise. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of FASN inhibition in oncology. Future studies will likely focus on identifying predictive biomarkers to guide patient selection and exploring rational combination strategies to enhance the anti-tumor activity of this compound.

References

The Role of TVB-3166 in the Inhibition of Viral Replication: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel and drug-resistant viruses necessitates the exploration of new antiviral strategies. One promising approach is the targeting of host cellular factors that are essential for viral replication. This technical guide delves into the mechanism and efficacy of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), in curbing the replication of a broad range of viruses. By disrupting the de novo synthesis of fatty acids, this compound impedes critical stages of the viral life cycle, offering a host-centric therapeutic strategy that may present a higher barrier to the development of viral resistance. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the underlying molecular pathways and experimental designs.

Introduction: Targeting Host Lipogenesis as an Antiviral Strategy

Viruses are obligate intracellular parasites that remodel host cellular machinery to support their replication. A growing body of evidence highlights the critical role of host lipid metabolism in the life cycle of numerous viruses. Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate, has emerged as a significant host dependency factor for a multitude of viral pathogens.[1] Viral infections can lead to an upregulation of FASN expression, and in turn, the inhibition of FASN activity has been shown to attenuate the replication of at least 27 different viruses from 15 families.[1]

This compound is an orally bioavailable, reversible, and highly selective inhibitor of FASN.[2][3] Its primary mechanism of action is the blockade of palmitate synthesis, which has profound downstream effects on cellular processes that are co-opted by viruses for their propagation. This guide will explore the multifaceted role of this compound in inhibiting viral replication, with a focus on its demonstrated activity against respiratory viruses and coronaviruses.

Mechanism of Action: How this compound Disrupts Viral Replication

The antiviral activity of this compound is a direct consequence of its on-target inhibition of FASN, leading to a reduction in de novo palmitate synthesis.[4][5] This depletion of palmitate and its derivatives impacts viral replication through several key mechanisms:

  • Inhibition of Viral RNA Replication and Protein Synthesis: this compound has been shown to significantly reduce the levels of viral RNA and proteins in infected cells.[4][5] For instance, in Respiratory Syncytial Virus (RSV)-infected A549 cells, FASN inhibition decreased viral protein and RNA levels by approximately 50%.[4]

  • Impairment of Virion Assembly and Infectivity: The most significant impact of FASN inhibition is on the production and infectivity of new viral particles.[4] Virions produced in the presence of this compound exhibit a markedly reduced ability to infect naive cells.[4] This suggests that the altered lipid composition of the host cell membrane, where viral assembly occurs, or the viral envelope itself, compromises the structural integrity and functionality of the progeny virions.[4][5]

  • Disruption of Post-Translational Protein Modification: A key mechanism, particularly for coronaviruses, is the inhibition of S-acylation (palmitoylation) of viral proteins. The spike protein of SARS-CoV-2 and other coronaviruses requires S-acylation for proper function, including host cell entry.[6] this compound, by reducing the available pool of palmitate, prevents this critical post-translational modification, thereby attenuating the ability of the virus to spread.[6][7][8]

The following diagram illustrates the central role of FASN in providing the necessary building blocks for viral replication and how this compound intervenes in this process.

cluster_host_cell Host Cell cluster_virus Virus Life Cycle Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Complex Lipids Complex Lipids Palmitate->Complex Lipids S-acylation S-acylation Palmitate->S-acylation Lipid Rafts Lipid Rafts Complex Lipids->Lipid Rafts Virion Assembly Virion Assembly Complex Lipids->Virion Assembly Components for envelope Viral Replication Complex Viral Replication Complex Lipid Rafts->Viral Replication Complex Supports Viral Proteins Viral Proteins S-acylation->Viral Proteins Modifies (e.g., Spike protein) Viral Proteins->Virion Assembly Viral Replication Complex->Virion Assembly Progeny Virions Progeny Virions Virion Assembly->Progeny Virions This compound This compound This compound->FASN Inhibits

Caption: Mechanism of this compound antiviral activity.

Quantitative Efficacy of this compound

The antiviral effects of this compound have been quantified across various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound
VirusCell LineAssayKey FindingReference
Respiratory Syncytial Virus (RSV) AA549Infectious Progeny Production250-fold reduction in infectious progeny.[4][5]
Respiratory Syncytial Virus (RSV) AA549Viral Spread20-fold reduction in viral infection (72 hpi).[4]
Respiratory Syncytial Virus (RSV) AA549Viral RNA and Protein Levels~50% reduction.[4]
Respiratory Syncytial Virus (RSV) BHEp2Infectious Progeny ProductionInhibition observed.[4][5]
Human Parainfluenza 3 (PIV3)HEp2Infectious Progeny ProductionInhibition observed.[4][5]
Human Rhinovirus 16 (HRV16)HeLaInfectious Progeny ProductionInhibition observed.[4][5]
Human Coronavirus 229EMRC-5Plaque Assay~86% attenuation in plaque formation with 0.2 µM this compound.[7]
SARS-CoV-2HEK293T-hACE2mNG Infection AssayEC50 of 11 nM.[2]
Table 2: In Vivo Antiviral Activity of this compound
VirusAnimal ModelTreatment RegimenKey FindingReference
Respiratory Syncytial Virus (RSV) A (Long)BALB/c miceOral administration starting day of infection21-fold reduction in lung titers.[4][5]
Respiratory Syncytial Virus (RSV) A (Long)BALB/c miceOral administration starting 1-day post-infection9-fold reduction in lung titers.[4][5]
Murine Hepatitis Virus (MHV-S)A/J mice30 mg/kg daily by oral gavageProlonged survival and recovery from lethal infection.[7]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies to evaluate the antiviral properties of this compound.

In Vitro Antiviral Assays

4.1.1. Cell Lines and Viruses:

  • A549 cells (human lung epithelial): Used for RSV infection studies.[4]

  • HEp2 cells (HeLa derivative): Employed for RSV B and PIV3 studies.[4]

  • HeLa cells: Utilized for HRV16 experiments.[4]

  • MRC-5 cells (human lung fibroblast): Used for Human Coronavirus 229E plaque assays.[7]

  • HEK293T-hACE2 cells: Used for SARS-CoV-2 infection assays.[2]

4.1.2. Plaque Assay (for Human Coronavirus 229E):

  • MRC-5 cells were grown to 100% confluency in 6-well plates.

  • Cells were infected with serially diluted Human CoV 229E for 1 hour at 33°C.

  • The inoculum was removed, and cells were washed.

  • An overlay medium containing 0.2 µM this compound or vehicle control was added.

  • Plates were incubated for four days, after which plaques were visualized and counted.[7]

4.1.3. Quantification of Viral RNA by qPCR:

  • A549 cells were infected with RSV.

  • Total RNA was extracted from cells at various time points post-infection.

  • Reverse transcription was performed to generate cDNA.

  • Quantitative PCR was carried out using primers and probes specific for RSV genes (e.g., F gene) and a housekeeping gene for normalization.[4]

4.1.4. Western Blotting for Viral Proteins:

  • Infected cells were lysed at different time points.

  • Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

  • Proteins were transferred to a membrane and probed with antibodies specific for viral proteins (e.g., RSV F and G proteins).

  • Detection was performed using chemiluminescence.[4]

The general workflow for in vitro antiviral testing is depicted below.

cluster_analysis Endpoint Analysis Cell Seeding Cell Seeding Virus Infection Virus Infection Cell Seeding->Virus Infection 24h Treatment Treatment Virus Infection->Treatment Add this compound or Vehicle Incubation Incubation Treatment->Incubation 24-72h Endpoint Analysis Endpoint Analysis Incubation->Endpoint Analysis Plaque Assay Plaque Assay Endpoint Analysis->Plaque Assay qPCR (Viral RNA) qPCR (Viral RNA) Endpoint Analysis->qPCR (Viral RNA) Western Blot (Viral Protein) Western Blot (Viral Protein) Endpoint Analysis->Western Blot (Viral Protein) Microscopy (Viral Spread) Microscopy (Viral Spread) Endpoint Analysis->Microscopy (Viral Spread)

Caption: Generalized workflow for in vitro antiviral assays.
In Vivo Antiviral Assays

4.2.1. Murine Model for RSV Infection:

  • BALB/c mice were infected intranasally with RSV A (Long strain).

  • This compound was administered orally, with treatment initiated either on the day of infection or one day post-infection.

  • At the study endpoint (e.g., day 4 post-infection), lungs were harvested.

  • Lung homogenates were prepared, and viral titers were determined by plaque assay on a suitable cell line.[4][5]

4.2.2. Murine Model for Coronavirus Infection:

  • A/J mice were infected intranasally with a lethal dose of Murine Hepatitis Virus (MHV-S).

  • Mice were treated daily with 30 mg/kg of this compound or a vehicle control by oral gavage.

  • Animal health, including body weight, temperature, and activity, was monitored daily.

  • Survival was recorded over the course of the study.[7]

Signaling Pathways and Logical Relationships

The inhibition of FASN by this compound has been shown to affect cellular signaling pathways that are often hijacked by tumors and are also relevant to viral infection. For instance, FASN inhibition can disrupt the architecture of lipid rafts, which are membrane microdomains important for the localization of signaling proteins and can serve as platforms for viral entry and replication.[9][10][11] Furthermore, FASN inhibition has been observed to suppress the PI3K-AKT-mTOR and β-catenin signaling pathways.[10][11]

The logical relationship between FASN inhibition and the downstream antiviral effects can be visualized as a cascade of events.

This compound This compound FASN Inhibition FASN Inhibition This compound->FASN Inhibition Reduced Palmitate Synthesis Reduced Palmitate Synthesis FASN Inhibition->Reduced Palmitate Synthesis Altered Lipid Rafts Altered Lipid Rafts Reduced Palmitate Synthesis->Altered Lipid Rafts Inhibited S-acylation Inhibited S-acylation Reduced Palmitate Synthesis->Inhibited S-acylation Defective Viral Assembly Defective Viral Assembly Altered Lipid Rafts->Defective Viral Assembly Reduced Viral RNA/Protein Reduced Viral RNA/Protein Altered Lipid Rafts->Reduced Viral RNA/Protein Impaired Spike Protein Function Impaired Spike Protein Function Inhibited S-acylation->Impaired Spike Protein Function Reduced Progeny Infectivity Reduced Progeny Infectivity Defective Viral Assembly->Reduced Progeny Infectivity Inhibition of Viral Replication Inhibition of Viral Replication Reduced Viral RNA/Protein->Inhibition of Viral Replication Impaired Spike Protein Function->Inhibition of Viral Replication Reduced Progeny Infectivity->Inhibition of Viral Replication

References

The Pharmacodynamics of TVB-3166: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3166 is a potent, selective, and orally-available small molecule inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid that is a fundamental building block for more complex lipids. In many cancer types, FASN is overexpressed and its activity is elevated, contributing to tumor cell growth, survival, and resistance to therapy.[1][3] this compound's mechanism of action is centered on the reversible inhibition of FASN, leading to a cascade of anti-tumor effects. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its impact on cellular processes and key signaling pathways, and providing methodologies for its study.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of FASN. This leads to a depletion of intracellular palmitate, which in turn disrupts several critical cellular functions that are essential for cancer cell proliferation and survival. The primary consequences of FASN inhibition by this compound include the induction of apoptosis, disruption of cell membrane integrity and signaling platforms, and reprogramming of gene expression.[1][4]

Quantitative Pharmacodynamic Data

The potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data on its activity.

Assay TypeParameterValueReference
Biochemical AssayFASN IC5042 nM[1][2][5][6]
Cellular AssayPalmitate Synthesis IC5081 nM[2][5]
Cellular Assay (CALU-6 cells)Cell Viability IC50100 nM[1][5]

Table 1: In vitro potency of this compound.

The anti-proliferative and pro-apoptotic effects of this compound are dose-dependent across a variety of cancer cell lines.

Cell LineCancer TypeThis compound Concentration (µM)Observed EffectReference
Multiple cell linesLung, Ovary, Prostate, Colorectal0.02, 0.2, 2.0Dose-dependent inhibition of PI3K-AKT-mTOR and β-catenin pathways[1]
COLO-205, CALU-6, OVCAR-8Colon, Lung, Ovary0.1Reduced colony size in soft agar (B569324)[1]
COLO-205, CALU-6, OVCAR-8Colon, Lung, Ovary1.0Inhibition of colony number and size in soft agar[1]
PANC-1Pancreatic0.1, 1.0Dose-dependent changes in gene expression[1]
22Rv1Prostate0.1, 1.0Dose-dependent changes in gene expression[1]

Table 2: Dose-dependent in vitro effects of this compound in various cancer cell lines.

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of orally administered this compound.

Xenograft ModelCancer TypeThis compound Dose (mg/kg/day, oral)OutcomeReference
PANC-1Pancreatic30, 100Inhibition of tumor growth[7]
OVCAR-8OvarianNot specifiedInhibition of tumor growth[7]
Non-small-cell lung cancer PDXLungNot specifiedTumor growth inhibition and regression[7]

Table 3: In vivo efficacy of this compound in xenograft models.

Impact on Cellular Signaling Pathways

A key aspect of this compound's pharmacodynamics is its ability to modulate critical oncogenic signaling pathways.

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent inhibition of this pathway. This is evidenced by decreased phosphorylation of key downstream effectors, including AKT at serine 473 (pAKT-S473) and ribosomal protein S6 (pRPS6).[1][7]

PI3K_AKT_mTOR_Pathway TVB3166 This compound FASN FASN TVB3166->FASN Palmitate Palmitate Synthesis FASN->Palmitate LipidRafts Lipid Raft Integrity Palmitate->LipidRafts PI3K PI3K LipidRafts->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RPS6 Ribosomal Protein S6 mTOR->RPS6 Proliferation Cell Proliferation & Survival RPS6->Proliferation

Caption: Inhibition of the PI3K-AKT-mTOR pathway by this compound.

β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and stem cell maintenance. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit β-catenin signaling. This is observed through a dose-dependent decrease in the phosphorylation of β-catenin at serine 675 (pβ-catenin-S675) and a reduction in the overall levels of β-catenin protein.[1] Consequently, the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin, is suppressed.[1]

Beta_Catenin_Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits BetaCatenin β-catenin (pS675) TVB3166->BetaCatenin inhibits phosphorylation Palmitate Palmitate Synthesis FASN->Palmitate MembraneIntegrity Membrane Integrity/ Protein Localization Palmitate->MembraneIntegrity WntSignaling Wnt Signaling MembraneIntegrity->WntSignaling modulates WntSignaling->BetaCatenin TCFLEF TCF/LEF BetaCatenin->TCFLEF activates GeneExpression Target Gene Expression (e.g., c-Myc) TCFLEF->GeneExpression

Caption: Disruption of the β-catenin signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacodynamics of this compound.

Cell Viability and Proliferation Assays

1. MTT Assay:

  • Principle: Measures the metabolic activity of cells as an indicator of viability.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for the desired duration (e.g., 72-96 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. Soft Agar Colony Formation Assay:

  • Principle: Assesses anchorage-independent growth, a hallmark of transformed cells.

  • Protocol:

    • Prepare a base layer of 0.5-0.6% agar in culture medium in a 6-well plate.

    • Resuspend cells in a top layer of 0.3-0.4% agar in culture medium containing various concentrations of this compound.

    • Plate the cell-agar mixture on top of the base layer.

    • Incubate for 2-3 weeks, feeding the cells with culture medium containing this compound every 3-4 days.

    • Stain the colonies with crystal violet and count them.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

2. Western Blot for Cleaved PARP:

  • Principle: Detects the cleavage of PARP, a hallmark of apoptosis.

  • Protocol:

    • Prepare whole-cell lysates from this compound-treated and control cells.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for cleaved PARP.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Analysis of Signaling Pathways

1. Western Blotting:

  • Principle: Detects the levels and phosphorylation status of specific proteins in a signaling pathway.

  • Protocol:

    • Treat cells with this compound at various concentrations and time points.

    • Prepare whole-cell lysates.

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe the membranes with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, RPS6, β-catenin).

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

2. TCF/LEF Luciferase Reporter Assay:

  • Principle: Measures the transcriptional activity of the β-catenin/TCF/LEF complex.

  • Protocol:

    • Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control Renilla luciferase plasmid.

    • Treat the transfected cells with this compound.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualization of Cellular Structures

1. Immunofluorescent Staining of Lipid Rafts and N-Ras:

  • Principle: Visualizes the localization of specific proteins and cellular structures using fluorescence microscopy.

  • Protocol:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • To visualize lipid rafts, incubate with FITC-conjugated cholera toxin subunit B, which binds to the ganglioside GM1 enriched in lipid rafts.

    • To visualize N-Ras, incubate with a primary antibody against N-Ras followed by a fluorescently labeled secondary antibody.

    • Mount the coverslips and visualize using a confocal microscope.

Experimental_Workflow CellCulture Cell Culture (e.g., CALU-6, COLO-205) Treatment This compound Treatment (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability/Proliferation (MTT, Soft Agar) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V, Cleaved PARP) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot, Luciferase Assay) Treatment->Signaling Microscopy Immunofluorescence (Lipid Rafts, N-Ras) Treatment->Microscopy DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Signaling->DataAnalysis Microscopy->DataAnalysis

Caption: A representative experimental workflow for studying this compound pharmacodynamics.

Gene Expression Analysis

Gene expression studies have revealed that this compound treatment leads to significant, dose-dependent changes in the transcriptional profiles of cancer cells.

1. Affymetrix Microarray and RNA Sequencing:

  • Principle: Provides a genome-wide analysis of changes in mRNA expression.

  • Protocol:

    • Treat cancer cell lines (e.g., PANC-1, 22Rv1) with this compound or vehicle control for a specified time (e.g., 48-72 hours).

    • Isolate total RNA from the cells.

    • For microarray analysis, synthesize biotin-labeled cRNA and hybridize to an Affymetrix GeneChip array (e.g., HU133 Plus 2.0).

    • For RNA sequencing, prepare a cDNA library and perform high-throughput sequencing.

    • Analyze the data to identify differentially expressed genes and perform pathway enrichment analysis.

In Vivo Xenograft Studies

The anti-tumor activity of this compound has been confirmed in preclinical animal models.

1. Subcutaneous Xenograft Model:

  • Principle: Evaluates the efficacy of a drug on tumor growth in an in vivo setting.

  • Protocol:

    • Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to reach a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer this compound orally at various doses daily. The vehicle control can be a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a promising anti-cancer agent with a well-defined pharmacodynamic profile. Its potent inhibition of FASN leads to a multifaceted anti-tumor response, including the induction of apoptosis and the disruption of key oncogenic signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other FASN inhibitors in preclinical and clinical settings. Further research will be crucial to identify predictive biomarkers of response and to optimize the clinical application of this therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols: Optimal Concentration of TVB-3166 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3166 is a potent, selective, and orally-available small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is a critical enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[4] In many cancer types, FASN is overexpressed and has been linked to tumor progression, chemoresistance, and poor patient survival.[1][3] Inhibition of FASN by this compound has been shown to induce apoptosis in tumor cells, disrupt essential signaling pathways, and inhibit tumor growth in preclinical models, making it a promising therapeutic agent for cancer research.[1][3][5][6]

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for in vitro studies, including a summary of effective concentrations from published literature and detailed protocols for key experimental assays.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by inhibiting FASN, which catalyzes the synthesis of palmitate. This reduction in palmitate disrupts multiple downstream cellular processes. FASN inhibition leads to the disruption of lipid raft architecture in the cell membrane, which in turn impairs the signaling of crucial pro-survival pathways like PI3K-AKT-mTOR and β-catenin.[1][3][5] The inhibition of these pathways ultimately leads to decreased expression of oncogenic effectors such as c-Myc, resulting in reduced tumor cell growth and the induction of apoptosis.[1][3]

FASN_Inhibition_Pathway cluster_input Inputs for Fatty Acid Synthesis cluster_pathways Downstream Signaling Pathways cluster_outputs Cellular Outcomes AcetylCoA Acetyl-CoA FASN FASN (Fatty Acid Synthase) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate Synthesis FASN->Palmitate TVB3166 This compound TVB3166->FASN Inhibits LipidRafts Lipid Raft Architecture Palmitate->LipidRafts Maintains Apoptosis Induction of Apoptosis Palmitate->Apoptosis Prevents PI3K_AKT PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT Supports BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin Supports PI3K_AKT->Apoptosis Prevents GrowthInhibition Tumor Cell Growth Inhibition PI3K_AKT->GrowthInhibition Promotes cMyc c-Myc Expression BetaCatenin->cMyc cMyc->GrowthInhibition Promotes

Signaling pathways affected by FASN inhibition with this compound.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound can vary depending on the cell line, assay type, and experimental duration. The following tables summarize key quantitative data from published studies.

Table 1: Biochemical and Cellular IC₅₀ Values for this compound

Assay TypeTarget/Cell LineIC₅₀ ValueReference
Biochemical AssayPurified Human FASN42 nM (0.042 µM)[1][2][4]
Cellular Palmitate SynthesisCALU-6 Cells81 nM (0.081 µM)[1][4][7]
Cellular Palmitate SynthesisHeLa Cells60 nM (0.060 µM)[1]
Cell ViabilityCALU-6 Cells100 nM (0.10 µM)[1][8]
Cell ViabilityCALU-6 Cells61 nM (0.061 µM)[7]

Table 2: Effective Concentrations of this compound in Various In Vitro Assays

Concentration RangeCell LinesAssay TypeDurationObserved EffectsReference
20 nM - 200 nMVarious Tumor Cell LinesCell Viability, Apoptosis72 hours - 7 daysDose-dependent induction of apoptosis and inhibition of cell growth.[1][3][4][6][1][3][4]
20 nM, 200 nM, 2 µMCALU-6, COLO-205, OVCAR-8, 22Rv1Western Blot96 hoursDose-dependent inhibition of Akt and ribosomal protein S6 phosphorylation.[1][7][1][7]
200 nMCOLO-205, A549Western Blot96 hoursInhibition of β-catenin phosphorylation and expression.[1][1]
200 nM90 Tumor Cell LinesCell Viability (CellTiter-Glo)7 daysProfiling of sensitivity across diverse cancer types.[1][1]
11 nM (EC₅₀)HEK293T-hACE2SARS-CoV-2 Infection Assay16 hours pre-treatmentInhibition of SARS-CoV-2 infection.[2][2]
1 nM - 10 µMCALU-6Cell Viability24 hoursDetermination of cellular IC₅₀ value.[8][8]

Experimental Protocols

Determining Optimal Concentration using a Cell Viability Assay

A dose-response experiment is crucial for determining the half-maximal inhibitory concentration (IC₅₀) in a specific cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Measurement & Analysis A1 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) A2 2. Incubate (24h to allow adherence) A1->A2 B2 4. Treat Cells (Add diluted this compound and vehicle control) A2->B2 B1 3. Prepare this compound Serial Dilutions (e.g., 1 nM to 10 µM in culture medium) B1->B2 B3 5. Incubate (e.g., 72 hours to 7 days) B2->B3 C1 6. Add CellTiter-Glo® Reagent B3->C1 C2 7. Measure Luminescence (Plate Reader) C1->C2 C3 8. Analyze Data (Normalize to vehicle control) C2->C3 C4 9. Determine IC₅₀ Value (Non-linear regression curve fit) C3->C4

Workflow for determining the IC₅₀ of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of culture medium. For studies on FASN inhibition, it is often recommended to use media supplemented with charcoal-stripped fetal bovine serum (FBS) to minimize exogenous lipids.[1][7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Perform a serial dilution in culture medium to achieve final desired concentrations (e.g., a 10-point, 3-fold dilution series starting from 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours to 7 days).[1][7][9]

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability. Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

Protocol for Western Blot Analysis

Western blotting can be used to confirm the on-target effect of this compound by assessing the phosphorylation status of downstream proteins.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.02 µM, 0.2 µM, 2.0 µM) and a vehicle control (DMSO) for a specified duration (e.g., 48-96 hours).[1]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.[10]

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[10][11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer.[10][11]

    • Recommended Antibodies: Anti-FASN, Anti-p-Akt (Ser473), Anti-Akt (total), Anti-p-mTOR (Ser2448), Anti-mTOR (total), Anti-β-catenin, and a loading control (e.g., GAPDH or β-actin).[1][10]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[10][11]

Protocol for Lipid Accumulation Assay (Oil Red O Staining)

This protocol allows for the qualitative or quantitative assessment of neutral lipid accumulation in cells, which is expected to decrease following FASN inhibition.

Methodology:

  • Cell Culture and Treatment: Seed cells on glass coverslips in 12-well or 24-well plates. Treat cells with the desired concentrations of this compound and a vehicle control for 24-72 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.[12][13]

  • Washing: Wash the cells twice with PBS.

  • Staining: Prepare a fresh Oil Red O working solution. Remove PBS and add the Oil Red O solution to cover the cells. Incubate for 15-30 minutes at room temperature.[12]

  • Destaining and Imaging: Gently wash the cells multiple times with water to remove excess stain. The lipid droplets within the cells will be stained red. Acquire images using a light microscope.

  • (Optional) Quantification: To quantify the lipid content, elute the Oil Red O stain from the cells using 100% isopropanol. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm using a spectrophotometer.[12]

General Considerations

  • Solubility: this compound is typically dissolved in DMSO to create a high-concentration stock solution, which is then diluted in culture medium for experiments.[2]

  • On-Target Validation: The on-target effect of this compound can be confirmed by a "rescue" experiment. Supplementing the culture medium with exogenous palmitate (e.g., 25 µM) should ameliorate the cell-killing effects of this compound, demonstrating that the observed phenotype is due to the inhibition of palmitate synthesis.[1]

  • Cell Line Variability: Sensitivity to FASN inhibition can vary significantly between cell lines. It is essential to perform a dose-response analysis for each new cell line being investigated.[1][7]

References

Application Notes and Protocols for TVB-3166 Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3166 is a potent, selective, and orally available small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[1] In many cancer types, FASN is overexpressed and associated with tumor progression, chemoresistance, and poor patient survival.[2][3] this compound has demonstrated anti-tumor activity by inducing apoptosis in a variety of cancer cell lines while showing minimal effects on non-cancerous cells.[1][2][3] These notes provide an overview of the treatment durations and protocols for inducing apoptosis with this compound in preclinical cancer models.

Mechanism of Action

This compound inhibits FASN, leading to a cascade of cellular events that culminate in apoptosis. The primary mechanisms include:

  • Disruption of Lipid Rafts: FASN inhibition alters the architecture of lipid rafts in the cell membrane. This disrupts the localization and function of important signaling proteins.[1][2]

  • Inhibition of Signaling Pathways: Treatment with this compound has been shown to inhibit pro-survival signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1][2][5]

  • Gene Expression Reprogramming: The compound modulates the expression of genes involved in metabolism, proliferation, and apoptosis.[1][2]

Data Summary: this compound Treatment Duration for Apoptosis Induction

The following table summarizes quantitative data from preclinical studies on the duration of this compound treatment required to induce apoptosis in various cancer cell lines.

Cell LineCancer TypeConcentration(s)Treatment DurationApoptosis/Viability AssayKey FindingsReference
CALU-6 Non-Small Cell Lung Cancer0.02, 0.2, 2.0 µM96 hoursAnnexin V/PI Staining, Western Blot (Cleaved PARP)Dose-dependent induction of apoptosis.[2]
22Rv1 Prostate Cancer0.02, 0.2, 2.0 µM72 hoursAnnexin V/PI Staining, Western Blot (Cleaved PARP)Dose-dependent induction of apoptosis.[2]
COLO-205 Colorectal Cancer0.2 µM48 hoursTCF promoter-driven luciferase expressionInhibition of β-catenin pathway activity.[2]
A549 Lung Cancer0.2 µM48 hoursTCF promoter-driven luciferase expressionInhibition of β-catenin pathway activity.[2]
PANC-1 Pancreatic CancerNot specifiedNot specifiedAnnexin V StainingStrong induction of apoptosis.[6]
MiaPaCa-2 Pancreatic CancerNot specifiedNot specifiedAnnexin V StainingStrong induction of apoptosis.[6]
BxPC-3 Pancreatic CancerNot specifiedNot specifiedAnnexin V StainingInsensitive to pro-apoptotic effects.[6]
HCT116 Colorectal CancerNot specifiedNot specifiedNot specifiedInduced apoptosis.[5]
HT29 Colorectal CancerNot specifiedNot specifiedNot specifiedInduced apoptosis.[5]
SCC-9 ZsG & LN-1A Oral Squamous Cell CarcinomaNot specifiedNot specifiedAnnexin V-PE/7-ADD LabelingPromoted apoptosis.[7]
Panel of 90 Tumor Cell Lines Various Solid and Hematopoietic Tumors0.02 or 0.20 µM7 daysCellTiter-Glo (Cell Viability)Dose-dependent induction of cell death, with varying sensitivity.[2]

Experimental Protocols

Protocol 1: In Vitro Apoptosis Assessment by Flow Cytometry

This protocol outlines the steps for treating cancer cells with this compound and subsequently analyzing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Seeding:

    • Seed cancer cells (e.g., CALU-6, 22Rv1) in 6-well plates at a density of 2 x 10^5 cells per well in their respective growth media.[8]

    • Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[4]

    • On the day of treatment, change the growth media to a suitable treatment media (e.g., Advanced MEM with 1% charcoal-stripped FBS).[2]

    • Dilute the this compound stock solution to the desired final concentrations (e.g., 0.02, 0.2, 2.0 µM) in the treatment media.

    • Add the this compound containing media to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Incubate the cells for the desired duration (e.g., 72 hours for 22Rv1, 96 hours for CALU-6).[2]

  • Cell Harvesting and Staining:

    • Following incubation, harvest the cells. For adherent cells, use a gentle dissociation reagent like Accutase.[2]

    • Transfer the cell suspension to a tube and wash with cold PBS.

    • Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.[2][8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.[8]

    • Use appropriate software (e.g., FlowJo) to analyze the data and quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic cells (Annexin V and PI positive).[8]

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol describes the detection of cleaved PARP, a marker of apoptosis, in this compound-treated cells by Western blotting.

  • Cell Lysis:

    • Following treatment as described in Protocol 1, wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-PAGE gel.[8]

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[8]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a suitable imaging system.

    • To ensure equal loading, probe the membrane with an antibody against a loading control protein, such as β-actin.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

TVB3166_Apoptosis_Pathway TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Palmitate De Novo Palmitate Synthesis FASN->Palmitate PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FASN->PI3K_AKT_mTOR Inhibits BetaCatenin β-catenin Pathway FASN->BetaCatenin Inhibits LipidRafts Lipid Raft Architecture Palmitate->LipidRafts Maintains LipidRafts->PI3K_AKT_mTOR Supports LipidRafts->BetaCatenin Supports CellSurvival Cell Survival & Proliferation PI3K_AKT_mTOR->CellSurvival BetaCatenin->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits

Caption: Signaling pathway of this compound induced apoptosis.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_flow_cytometry Flow Cytometry cluster_western_blot Western Blot Seeding 1. Seed Cells in 6-well Plates Treatment 2. Treat with this compound (e.g., 72-96 hours) Seeding->Treatment Harvesting 3. Harvest Cells Treatment->Harvesting Staining 4a. Stain with Annexin V/PI Harvesting->Staining Lysis 4b. Lyse Cells Harvesting->Lysis Analysis 5a. Analyze by Flow Cytometry Staining->Analysis WB 5b. Western Blot for Cleaved PARP Lysis->WB

Caption: Experimental workflow for apoptosis detection.

References

Application Notes and Protocols for TVB-3166 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in a xenograft mouse model. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. In many types of cancer, FASN is overexpressed and has been identified as a metabolic oncogene that plays a significant role in tumor growth and survival.[1][2] This makes FASN an attractive target for cancer therapy.[1] this compound is an orally available, reversible, and selective FASN inhibitor.[3][4] It has been shown to induce apoptosis in tumor cells and inhibit tumor growth in in-vivo xenograft models.[4][5][6] Preclinical studies have demonstrated that this compound can modulate lipid synthesis, signal transduction, cell cycle, and apoptosis pathways in both in vitro and in vivo models.[6]

Mechanism of Action

This compound functions by inhibiting FASN, the enzyme responsible for the terminal steps in the synthesis of long-chain saturated fatty acids.[6] This inhibition leads to a depletion of palmitate, a key building block for more complex lipids required for cell membrane formation and energy storage. The anti-tumor effects of this compound are believed to be mediated through multiple mechanisms:

  • Disruption of Lipid Rafts and Signaling: FASN inhibition by this compound disrupts the architecture of lipid rafts in the cell membrane. This can alter the localization and function of important signaling proteins.[6][7]

  • Inhibition of Key Signaling Pathways: this compound has been shown to inhibit critical cancer-promoting signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[4][6][7]

  • Induction of Apoptosis: By depleting necessary lipids and disrupting signaling, this compound can induce programmed cell death (apoptosis) in cancer cells.[3][4][6]

  • Modulation of Gene Expression: The compound can alter the expression of genes involved in metabolism, proliferation, and survival pathways.[6][8]

Signaling Pathway Diagram

FASN_Inhibition_Pathway cluster_cell Cancer Cell TVB3166 This compound FASN FASN TVB3166->FASN inhibits Apoptosis Apoptosis TVB3166->Apoptosis induces Palmitate Palmitate Synthesis FASN->Palmitate LipidRafts Lipid Raft Integrity Palmitate->LipidRafts PI3K_AKT PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin TumorGrowth Tumor Growth & Proliferation PI3K_AKT->TumorGrowth BetaCatenin->TumorGrowth Apoptosis->TumorGrowth inhibits Xenograft_Workflow cluster_workflow Xenograft Study Workflow start Start cell_culture Cell Line Culture (e.g., CALU-6) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage: - Vehicle Control - this compound (e.g., 100 mg/kg) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Endpoint Reached (e.g., 28 days or tumor size limit) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis (Western Blot, RNA-Seq) endpoint->analysis end End analysis->end

References

Application Notes and Protocols: Detecting FASN Inhibition by TVB-3166 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its overexpression is a known characteristic of many cancers, where it plays a significant role in tumor growth, proliferation, and survival. This has positioned FASN as a compelling therapeutic target for cancer treatment. TVB-3166 is a potent, selective, and orally available inhibitor of FASN.[1][2][3] It has been shown to induce apoptosis and inhibit critical signaling pathways in tumor cells, making it a promising candidate for cancer therapy.[1][4][3]

These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of FASN and its downstream signaling effects following treatment with this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Data Presentation

The expected qualitative and quantitative changes in protein expression levels following treatment with this compound are summarized in the table below. This information is based on published literature and serves as a guide for anticipated outcomes. For accurate quantification, densitometric analysis of Western blot bands from a minimum of three independent experiments is recommended.[5][6][7]

Target ProteinExpected Change with this compound TreatmentCellular Pathway
FASNNo significant change in total protein level with short-term treatmentFatty Acid Synthesis
p-Akt (Phospho-Akt)Decrease[1]PI3K/Akt/mTOR
p-mTOR (Phospho-mTOR)Decrease[1][4][3]PI3K/Akt/mTOR
β-cateninDecrease[1][4][3]Wnt/β-catenin
c-MycDecrease[1][4][3]Wnt/β-catenin
Cleaved PARPIncrease[1]Apoptosis

Signaling Pathways Affected by FASN Inhibition

FASN inhibition by this compound disrupts key oncogenic signaling pathways. The diagram below illustrates the impact of FASN inhibition on the PI3K/Akt/mTOR and Wnt/β-catenin pathways, leading to decreased cell survival and proliferation.

FASN_Signaling_Pathway cluster_inhibition FASN Inhibition cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes TVB_3166 This compound FASN FASN TVB_3166->FASN inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway FASN->PI3K_Akt_mTOR affects Wnt_beta_catenin Wnt/β-catenin Pathway FASN->Wnt_beta_catenin affects Proliferation Decreased Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis Increased Apoptosis PI3K_Akt_mTOR->Apoptosis Wnt_beta_catenin->Proliferation

Caption: Signaling pathways affected by FASN inhibition.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Choose cancer cell lines known to have high FASN expression (e.g., various breast, colon, lung, and prostate cancer cell lines).

  • Cell Seeding: Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 20-200 nM).[1][4][3]

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48-96 hours).[1] Include a vehicle control (DMSO) in parallel.

Western Blot Workflow

The following diagram outlines the key steps in the Western blot protocol for analyzing FASN inhibition.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Western blot workflow for FASN inhibition analysis.

Detailed Western Blot Protocol
  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[8][9]

    • Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[8][10]

    • Scrape the adherent cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[8]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling for 5-10 minutes.[8]

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:

      • Anti-FASN (e.g., Cell Signaling Technology #3180, Proteintech 10624-2-AP at 1:5000)[11][12][13]

      • Anti-p-Akt (Ser473)

      • Anti-Akt (total)

      • Anti-p-mTOR (Ser2448)

      • Anti-mTOR (total)

      • Anti-β-catenin

      • Anti-c-Myc

      • Anti-Cleaved PARP

      • Anti-GAPDH or β-actin (as a loading control)

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Repeat the washing step with TBST.

  • Signal Detection and Data Analysis:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the corresponding loading control bands.[5][7]

References

Application Notes and Protocols for Cell Viability Assay Using TVB-3166

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3166 is a potent, selective, and orally available inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a crucial saturated fatty acid.[1][4] In many cancer types, FASN is overexpressed and associated with tumor progression, chemoresistance, and poor patient prognosis.[1][2] this compound exerts its anticancer effects by inhibiting FASN, leading to the disruption of lipid metabolism, inhibition of critical signaling pathways, and ultimately, the induction of apoptosis in tumor cells.[1][2][5] These application notes provide a detailed protocol for assessing the effect of this compound on cancer cell viability.

Mechanism of Action

This compound is a reversible inhibitor of FASN.[1][3] By blocking the enzymatic activity of FASN, this compound prevents the synthesis of palmitate. This disruption in lipid metabolism leads to several downstream effects detrimental to cancer cells, including:

  • Alteration of Cell Membranes: Inhibition of palmitate synthesis disrupts the architecture of lipid rafts, which are specialized membrane microdomains essential for signal transduction.[1][5]

  • Inhibition of Signaling Pathways: this compound has been shown to inhibit the PI3K-AKT-mTOR and β-catenin signaling pathways, both of which are critical for cancer cell growth, proliferation, and survival.[1][2][5]

  • Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death, or apoptosis, in cancer cells, while largely sparing normal cells.[1][4][5]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the inhibitory concentrations of this compound in various assays and cell lines, providing a reference for expected potency.

Assay TypeCell Line/TargetIC50 ValueNotes
Biochemical Assay Purified Human FASN0.042 µM (42 nM)Measures direct inhibition of the enzyme.[1][3][4]
Cellular Palmitate Synthesis CALU-60.081 µM (81 nM)Measures the inhibition of de novo palmitate synthesis within cells.[1][4]
Cell Viability Assay CALU-60.10 µM (100 nM)Demonstrates the concentration required to reduce cell viability by 50%.[1][6]
General Dose-Dependent Effects Various Tumor Cells20 - 200 nMThe concentration range where dose-dependent effects on cell viability are typically observed.[1][2][4][7]

Experimental Protocol: Cell Viability Assay Using this compound

This protocol details a common method for determining the effect of this compound on the viability of cancer cells using a luminescence-based assay that measures cellular ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials

  • Cancer cell line of interest (e.g., CALU-6, COLO-205, OVCAR-8)

  • Complete cell culture medium (e.g., Advanced MEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Procedure

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium (e.g., Advanced MEM with 1% charcoal-stripped FBS). A common concentration range to test is 0.01 nM to 10 µM.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).

  • Treatment of Cells:

    • After the 24-hour incubation, carefully remove the seeding medium.

    • Add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the appropriate wells.

    • Include wells with medium only as a background control.

  • Incubation:

    • Incubate the treated plates for a duration relevant to the cell line and experimental goals. Common incubation times for this compound are 72 to 96 hours, though longer periods (e.g., 7 days) have also been reported.[1][8]

  • Cell Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_drug Add this compound to Cells cell_seeding->add_drug drug_prep Prepare this compound Serial Dilutions drug_prep->add_drug incubation Incubate for 72-96 hours add_drug->incubation add_ctg Add CellTiter-Glo® Reagent incubation->add_ctg measure_lum Measure Luminescence add_ctg->measure_lum data_analysis Calculate % Viability and IC50 measure_lum->data_analysis

Caption: Experimental workflow for the cell viability assay with this compound.

signaling_pathway cluster_downstream Downstream Effects TVB3166 This compound FASN FASN TVB3166->FASN Palmitate De Novo Palmitate Synthesis FASN->Palmitate LipidRafts Disruption of Lipid Rafts Palmitate->LipidRafts Signaling Inhibition of PI3K-AKT-mTOR & β-catenin Pathways Palmitate->Signaling Apoptosis Induction of Apoptosis LipidRafts->Apoptosis Signaling->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

References

Application of TVB-3166 in Coronavirus Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global challenge presented by the COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred intensive research into novel therapeutic strategies. One promising avenue targets host-cell metabolic pathways that are essential for viral replication. TVB-3166, a potent and specific inhibitor of Fatty Acid Synthase (FASN), has emerged as a significant candidate in this area. FASN is a key enzyme in the de novo synthesis of fatty acids, particularly palmitate. This document provides detailed application notes and protocols for the use of this compound in coronavirus research, based on preclinical findings.

Coronaviruses, including SARS-CoV-2, rely on host cellular machinery for their replication and propagation. A critical post-translational modification of the viral Spike (S) protein is S-acylation, the attachment of fatty acids like palmitate to cysteine residues.[1] This process is crucial for the S protein's fusogenic activity, which enables the virus to merge with the host cell membrane and release its genetic material.[2][3][4]

This compound disrupts this process by inhibiting FASN, thereby depleting the intracellular pool of palmitoyl-CoA, the substrate for S-acylation.[2][3] This inhibition prevents the proper S-acylation of the Spike protein, impairing its function and consequently attenuating viral spread.[1][5] Research has demonstrated that this compound can inhibit the S-acylation of both SARS-CoV-2 and human coronavirus 229E (HCoV-229E) Spike proteins, leading to a significant reduction in viral propagation in vitro and improved survival in animal models of coronavirus infection.[1][2][3][5]

Mechanism of Action: FASN Inhibition and Spike Protein S-acylation

The proposed mechanism for this compound's antiviral activity against coronaviruses is centered on the disruption of Spike protein S-acylation. The following diagram illustrates this signaling pathway.

FASN_Inhibition_Pathway cluster_host Host Cell Cytoplasm cluster_virus Viral Process FASN Fatty Acid Synthase (FASN) PalmitoylCoA Palmitoyl-CoA FASN->PalmitoylCoA de novo synthesis AcetylCoA Acetyl-CoA AcetylCoA->FASN ZDHHC ZDHHC Acyltransferases (e.g., ZDHHC5) PalmitoylCoA->ZDHHC Spike_unacylated Spike Protein (Unacylated) ZDHHC->Spike_unacylated S-acylation Spike_acylated Spike Protein (S-acylated) Membrane_Fusion Membrane Fusion & Viral Entry Spike_acylated->Membrane_Fusion Enables TVB3166 This compound TVB3166->FASN Inhibition

Caption: Mechanism of this compound in inhibiting coronavirus Spike protein S-acylation.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on the efficacy of this compound against coronaviruses.

In Vitro Efficacy of this compound
Virus Model Human Coronavirus 229E (HCoV-229E)
Cell Line MRC-5
This compound Concentration 0.2 µM
Effect Attenuation of viral plaque formation
Quantitative Result ~85-86% reduction in plaque formation[2][3][5]
Reference [Mekhail et al., bioRxiv, 2020; Mekhail et al., J Lipid Res, 2022]
Virus Model SARS-CoV-2 (SB3 strain)
Cell Line HEK293 A2T2
This compound Concentration Not specified, but treatment occurred 6 hours post-infection for 18 hours
Effect Decrease in viral spread
Quantitative Result ~70% decrease in infection (measured by nucleocapsid protein staining)[5]
Reference [Mekhail et al., bioRxiv, 2022]
In Vivo Efficacy of this compound
Animal Model A/J mice
Virus Model Murine Hepatitis Virus (MHV)-S (a murine coronavirus)
This compound Dosage 30 mg/kg, daily by oral gavage
Effect Increased survival from a lethal infection
Quantitative Result Prolonged survival and recovery observed in the treated group, while all control mice were sacrificed by day 5 post-infection[2][3]
Reference [Mekhail et al., bioRxiv, 2020]

Experimental Protocols

Protocol 1: In Vitro Plaque Reduction Assay for HCoV-229E

This protocol is designed to assess the effect of this compound on the propagation of HCoV-229E in a susceptible cell line.

Materials:

  • Human lung fibroblast cell line (e.g., MRC-5)

  • Human Coronavirus 229E (HCoV-229E)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • SeaPlaque Agarose (B213101)

  • Crystal Violet solution

  • 6-well plates

Workflow Diagram:

Plaque_Assay_Workflow A 1. Seed MRC-5 cells in 6-well plates B 2. Infect with HCoV-229E A->B C 3. Overlay with agarose containing this compound (or vehicle control) B->C D 4. Incubate for 4 days C->D E 5. Fix cells D->E F 6. Stain with Crystal Violet E->F G 7. Count plaques & Quantify F->G

Caption: Workflow for the HCoV-229E plaque reduction assay.

Procedure:

  • Cell Seeding: Seed MRC-5 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Infection: Once cells are confluent, aspirate the growth medium and infect the monolayer with HCoV-229E at a multiplicity of infection (MOI) that yields countable plaques (e.g., ~50-100 PFU/well). Adsorb the virus for 1 hour at 37°C.

  • Treatment and Overlay:

    • Prepare a 2X DMEM medium containing 4% FBS and the desired final concentration of this compound (e.g., 0.4 µM for a 1:1 mix) or vehicle control (DMSO).

    • Prepare a sterile 1.2% SeaPlaque Agarose solution in water and cool to 42°C.

    • Mix the 2X medium containing this compound with the agarose solution in a 1:1 ratio.

    • After the adsorption period, aspirate the viral inoculum and gently overlay each well with 2 mL of the agarose mixture.

  • Incubation: Allow the agarose to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for 4 days, or until plaques are visible.

  • Fixation and Staining:

    • Fix the cells by adding 1 mL of 4% formaldehyde (B43269) to each well and incubating for at least 1 hour.

    • Carefully remove the agarose plug.

    • Stain the cell monolayer with 0.1% Crystal Violet solution for 10-15 minutes.

  • Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the vehicle control.

Protocol 2: Acyl-PEG Exchange (APE) Assay for Spike Protein S-acylation

This protocol is a modified version of the Acyl-Biotin Exchange assay to detect changes in Spike protein S-acylation following this compound treatment.

Materials:

  • HEK293T cells

  • Expression plasmid for C-terminally tagged Spike protein (e.g., Spike-C9)

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Tris-HCl

  • Hydroxylamine (HAM)

  • N-Ethylmaleimide (NEM)

  • mPEG-5k (Maleimide-Polyethylene Glycol, 5 kDa)

  • SDS-PAGE gels and Western Blotting reagents

  • Antibody against the Spike protein tag (e.g., anti-C9)

Workflow Diagram:

APE_Assay_Workflow A 1. Transfect HEK293T cells with Spike-C9 plasmid B 2. Treat cells with this compound (e.g., 0.2µM) or vehicle for 16-18 hours A->B C 3. Lyse cells and block free thiol groups with NEM B->C D 4. Cleave thioester bonds with Hydroxylamine (HAM) C->D E 5. Label newly exposed thiol groups with mPEG-5k D->E F 6. Analyze by SDS-PAGE and Western Blot E->F G 7. Detect band shift (PEGylated vs. non-PEGylated) F->G

Caption: Workflow for the Acyl-PEG Exchange (APE) assay.

Procedure:

  • Transfection and Treatment:

    • Seed HEK293T cells and transfect them with the Spike-C9 expression plasmid.

    • After 24 hours, treat the cells with this compound (e.g., 0.2 µM) or vehicle control (DMSO) for 16-18 hours.[5]

  • Cell Lysis and Thiol Blocking:

    • Harvest and lyse the cells in a buffer containing 50 mM N-Ethylmaleimide (NEM) to block free cysteine residues. Incubate for 1 hour at 4°C.

    • Precipitate proteins (e.g., with acetone) to remove excess NEM.

  • Thioester Cleavage:

    • Resuspend the protein pellet in a buffer without NEM.

    • Divide each sample into two aliquots. To one aliquot, add 1 M Hydroxylamine (HAM, pH 7.4) to cleave the S-acyl thioester bonds. To the other, add a control buffer (e.g., Tris-HCl). Incubate for 1 hour at room temperature.

  • PEGylation of Exposed Thiols:

    • Add mPEG-5k to all samples to label the newly exposed cysteine residues (where palmitate was attached) in the HAM-treated samples.

  • Analysis:

    • Resolve the protein samples by SDS-PAGE.

    • Perform a Western Blot using an antibody against the Spike protein's tag.

    • S-acylated proteins in the +HAM lane will show a molecular weight shift of ~5 kDa per attached PEG molecule compared to the -HAM lane. A reduction in this shift in this compound-treated samples indicates decreased S-acylation.

Conclusion

This compound represents a compelling host-targeted antiviral strategy. By inhibiting FASN, it effectively blocks the S-acylation of the coronavirus Spike protein, a modification essential for viral infectivity. The provided data and protocols offer a framework for researchers to investigate this compound further and explore the broader implications of targeting host lipid metabolism for antiviral therapy. The structurally related compound, TVB-2640, has advanced to Phase II clinical trials for other indications, suggesting a potential pathway for clinical investigation of FASN inhibitors for COVID-19.[2]

References

Application Note: Lipidomics Analysis of Cancer Cells Treated with the FASN Inhibitor TVB-3166

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a process frequently upregulated in cancer cells to meet the demands of rapid proliferation and membrane biogenesis. TVB-3166 is a potent and selective inhibitor of FASN, inducing apoptosis and inhibiting tumor growth by disrupting lipid metabolism and associated signaling pathways.[1][2][3] This application note provides a detailed protocol for the lipidomics analysis of cancer cells treated with this compound. It covers cell culture, treatment, lipid extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and includes expected outcomes and data interpretation.

Introduction

Cancer cells exhibit significant metabolic reprogramming, including a heightened reliance on de novo lipogenesis, even in the presence of abundant extracellular lipids.[4] FASN, the key enzyme in this pathway, catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[5] Palmitate serves as a precursor for more complex lipids, including phospholipids (B1166683) for membranes, triglycerides for energy storage, and lipid-modified signaling molecules.[6] The inhibition of FASN by this compound has been shown to decrease palmitate levels, disrupt the architecture of lipid rafts, and inhibit critical signaling pathways such as PI3K-AKT-mTOR and β-catenin, ultimately leading to tumor cell apoptosis.[3][6][7]

Lipidomics, the large-scale study of lipids, is an essential tool for understanding the comprehensive effects of FASN inhibition. By quantifying changes across various lipid classes, researchers can elucidate the specific metabolic vulnerabilities of cancer cells and identify potential biomarkers of drug response. This document provides a robust workflow for investigating the lipidomic consequences of this compound treatment in a cancer cell line.

Signaling Pathway of FASN Inhibition by this compound

The diagram below illustrates the central role of FASN in cellular lipogenesis and the mechanism of action for this compound. FASN inhibition blocks the synthesis of palmitate, leading to downstream effects on complex lipid synthesis, membrane structure, and oncogenic signaling.

FASN_Pathway cluster_upstream Upstream Substrates cluster_fasn De Novo Lipogenesis cluster_downstream Downstream Products & Effects Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate Synthesis Complex_Lipids Complex Lipids (Phospholipids, Sphingolipids, Triglycerides) Palmitate->Complex_Lipids Lipid_Rafts Lipid Raft Integrity Complex_Lipids->Lipid_Rafts Signaling PI3K/AKT/mTOR β-catenin Signaling Lipid_Rafts->Signaling TVB3166 This compound TVB3166->FASN Inhibition

Caption: FASN signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the necessary protocols for cell culture, this compound treatment, and subsequent lipidomics analysis.

Part 1: Cell Culture and this compound Treatment
  • Cell Line Selection: A549 (non-small cell lung cancer) or COLO-205 (colorectal cancer) cells are recommended, as they have demonstrated sensitivity to this compound.[3]

  • Cell Culture: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed 1 x 10⁶ cells into 100 mm culture dishes. Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound (MedChemExpress, Cat. No. HY-15829) in DMSO.[1] Further dilute in culture medium to the desired final concentrations.

  • Treatment:

    • Aspirate the old medium from the culture dishes.

    • Add fresh medium containing either this compound or a vehicle control (DMSO, at a concentration equivalent to the highest this compound dose).

    • A suggested dose-response range is 0 nM (vehicle), 50 nM, and 200 nM this compound.[3][8]

    • Incubate the cells for 48-72 hours.

  • Cell Harvesting:

    • Aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into 1 mL of ice-cold PBS.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.

    • Store pellets at -80°C until lipid extraction.

Part 2: Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is designed for extracting a broad range of lipids from cell pellets.[9][10]

  • Reagent Preparation:

    • Methanol (HPLC Grade)

    • Chloroform (B151607) (HPLC Grade)

    • Deionized Water

    • Internal Standards: A commercially available lipid internal standard mix (e.g., from Avanti Polar Lipids) should be added to each sample to correct for extraction efficiency and instrument variability.

  • Extraction Procedure:

    • Resuspend the cell pellet (from ~1 x 10⁶ cells) in 200 µL of deionized water.

    • Add the internal standard mix to the sample.

    • Add 750 µL of chloroform:methanol (1:2, v/v).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes.

    • Add 250 µL of chloroform and vortex for 1 minute.

    • Add 250 µL of deionized water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase (containing lipids) using a glass syringe and transfer to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid film in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis
  • Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., Waters CSH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient from ~30% B to 100% B over 20-30 minutes to separate different lipid classes.

  • Mass Spectrometry:

    • Mass Spectrometer: A high-resolution tandem mass spectrometer such as a Q-TOF or Orbitrap.[10]

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of lipid species.

    • Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. In DDA, the most intense ions in a full scan MS1 are selected for fragmentation (MS2). .

  • Data Processing:

    • Raw data should be processed using a dedicated lipidomics software package (e.g., LipidSearch, MS-DIAL, or similar).

    • Lipid identification is based on accurate mass, retention time, and matching of fragmentation patterns (MS/MS spectra) to lipid databases (e.g., LIPID MAPS).[11]

    • Quantification is performed by integrating the peak areas of identified lipids and normalizing to the corresponding internal standard.

Lipidomics Analysis Workflow

The following diagram outlines the complete experimental workflow from cell culture to final data analysis.

Lipidomics_Workflow cluster_cell_culture Cell Preparation cluster_extraction Sample Processing cluster_analysis Data Acquisition & Analysis A 1. Seed Cancer Cells B 2. Treat with this compound (or Vehicle) A->B C 3. Harvest & Wash Cells B->C D 4. Add Internal Standards C->D E 5. Perform Lipid Extraction (Bligh-Dyer) D->E F 6. Dry & Reconstitute E->F G 7. LC-MS/MS Analysis (Positive & Negative Mode) F->G H 8. Process Raw Data G->H I 9. Lipid Identification & Quantification H->I J 10. Statistical Analysis I->J

Caption: A comprehensive workflow for the lipidomics analysis of cells.

Expected Results

Treatment of cancer cells with this compound is expected to cause significant alterations in the cellular lipidome. The primary effect will be a reduction in lipids derived from de novo palmitate synthesis.

Table 1: Hypothetical Quantitative Lipidomics Data Following this compound Treatment. The table shows the expected fold changes in major lipid classes in cancer cells treated with 200 nM this compound for 48 hours compared to a vehicle control. Data are represented as Log₂(Fold Change).

Lipid ClassSub-ClassExample SpeciesExpected Log₂(Fold Change)Primary Rationale
Fatty Acyls Saturated Fatty AcidsPalmitate (16:0)-2.5 Direct inhibition of FASN
Stearate (18:0)-1.8 Elongation product of palmitate
Monounsaturated Fatty AcidsOleate (18:1n9)-1.5 Desaturation product of stearate
Polyunsaturated Fatty AcidsLinoleate (18:2n6)~0 or slight ↑ Primarily from exogenous uptake
Glycerolipids Triacylglycerols (TAG)TAG (16:0/18:1/18:2)-2.0 Reduced FA substrate for storage
Glycerophospholipids Phosphatidylcholines (PC)PC (16:0/18:1)-1.2 Reduced saturated FA for synthesis
Phosphatidylethanolamines (PE)PE (16:0/18:1)-1.1 Reduced saturated FA for synthesis
Phosphatidylinositols (PI)PI (18:0/20:4)-0.8 Reduced saturated FA for synthesis
Sphingolipids Ceramides (Cer)Cer (d18:1/16:0)-1.7 Palmitate is a key precursor
Sphingomyelins (SM)SM (d18:1/16:0)-1.5 Downstream of ceramide synthesis

Note: The exact fold changes will vary depending on the cell line, treatment duration, and dose. A recent study on prostate cancer cells treated with this compound observed significant changes in 56 metabolites, including increases in some fatty acids and glycerophospholipids, suggesting complex metabolic flexibility.[12] Another study on a related inhibitor, TVB-2640, showed an increase in polyunsaturated fatty acids (PUFAs) in colorectal cancer models.[5][13]

Conclusion

This application note provides a comprehensive framework for conducting lipidomics studies on cancer cells treated with the FASN inhibitor this compound. The detailed protocols for cell handling, lipid extraction, and LC-MS/MS analysis, combined with the expected outcomes, offer researchers a robust method to investigate the profound impact of FASN inhibition on cellular lipid metabolism. The resulting data can provide critical insights into the anti-cancer mechanisms of this compound and aid in the development of targeted cancer therapies.

References

Measuring Metabolic Reprogramming with TVB-3166 Using the Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular metabolism is a dynamic process that is often reprogrammed in disease states, particularly in cancer. Tumor cells frequently exhibit increased reliance on alternative metabolic pathways to sustain their rapid proliferation and survival. One such key enzyme implicated in cancer cell metabolism is Fatty Acid Synthase (FASN), which is responsible for the de novo synthesis of palmitate.[1] Overexpression of FASN is observed in numerous cancers and is associated with poor prognosis.[1][2]

TVB-3166 is a potent and selective, orally-available, and reversible inhibitor of FASN.[3][4] By blocking FASN, this compound disrupts the production of fatty acids essential for membrane synthesis, energy storage, and protein modification. This inhibition has been shown to induce apoptosis in tumor cells, inhibit tumor growth, and modulate key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[3][5] The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic consequences of drug treatment in real-time by measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis. This is achieved by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.[6][7]

This application note provides detailed protocols for utilizing the Seahorse XF Analyzer to measure the metabolic changes induced by this compound in cancer cells. It offers a framework for researchers to assess how FASN inhibition with this compound impacts cellular bioenergetics, providing critical insights into its mechanism of action and potential therapeutic applications.

Signaling Pathways and Experimental Workflow

Inhibition of FASN by this compound has significant downstream effects on multiple signaling pathways that are crucial for cancer cell proliferation and survival. The following diagram illustrates the central role of FASN and the impact of its inhibition by this compound.

cluster_0 Cellular Inputs cluster_1 Metabolic Pathways cluster_2 Signaling & Cellular Functions Glucose Glucose Glutamine Glutamine Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Glutaminolysis Glutaminolysis TCA Cycle TCA Cycle Glutaminolysis->TCA Cycle TCA Cycle->AcetylCoA Citrate Shuttle MalonylCoA MalonylCoA AcetylCoA->MalonylCoA ACC Palmitate Palmitate MalonylCoA->Palmitate FASN Fatty Acids Fatty Acids Palmitate->Fatty Acids Lipid Rafts Lipid Rafts Fatty Acids->Lipid Rafts PI3K/AKT/mTOR PI3K/AKT/mTOR Lipid Rafts->PI3K/AKT/mTOR β-catenin Signaling β-catenin Signaling Lipid Rafts->β-catenin Signaling Proliferation & Survival Proliferation & Survival PI3K/AKT/mTOR->Proliferation & Survival Gene Transcription Gene Transcription β-catenin Signaling->Gene Transcription Gene Transcription->Proliferation & Survival TVB3166 This compound FASN FASN TVB3166->FASN Inhibits

Caption: this compound inhibits FASN, impacting downstream signaling pathways.

The general workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer is depicted below. This process involves cell seeding, drug treatment, and the sequential injection of mitochondrial and glycolytic modulators to probe cellular bioenergetics.[8]

cluster_workflow Seahorse XF Assay Workflow A Day 1: Seed Cells in Seahorse Plate B Day 2: Prepare Assay Medium & Hydrate Sensor Cartridge A->B C Treat Cells with this compound (e.g., 1-24 hours) B->C D Wash Cells & Add Seahorse Assay Medium C->D E Load Injection Ports (e.g., Oligomycin, FCCP, Rot/AA) D->E F Run Seahorse Assay E->F G Data Analysis (OCR & ECAR) F->G

Caption: General workflow for a Seahorse XF experiment with drug treatment.

Data Presentation: Expected Metabolic Effects of this compound

The following tables summarize the expected outcomes on key metabolic parameters when cells are treated with this compound. These expectations are based on the known mechanism of FASN inhibitors, which can lead to a compensatory shift in energy metabolism.[9]

Table 1: Expected Changes in Mitochondrial Respiration (OCR)

ParameterExpected Effect of this compoundRationale
Basal Respiration Increase or No ChangeCells may initially increase oxidative phosphorylation to compensate for the inability to synthesize fatty acids for energy storage.
ATP-Linked Respiration Increase or No ChangeTo meet energy demands, ATP production via oxidative phosphorylation may be upregulated.
Maximal Respiration Increase or No ChangeIndicates the cell's ability to respond to an energetic demand, which might be heightened with FASN inhibition.
Spare Respiratory Capacity No Change or DecreaseChronic inhibition may lead to mitochondrial stress, potentially reducing the spare capacity.

Table 2: Expected Changes in Glycolysis (ECAR)

ParameterExpected Effect of this compoundRationale
Basal Glycolysis IncreaseInhibition of fatty acid synthesis may force cells to rely more heavily on glycolysis for ATP and biosynthetic precursors.
Glycolytic Capacity IncreaseThe maximum rate of glycolysis may be upregulated to compensate for metabolic stress induced by FASN inhibition.
Glycolytic Reserve No Change or IncreaseThe ability of cells to further increase glycolysis under stress may be maintained or enhanced.

Experimental Protocols

Materials and Reagents
  • Cell Line: Cancer cell line known to overexpress FASN (e.g., PC-3, MCF-7, A549)

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.

  • Seahorse XF Analyzer: XFe96 or XFe24

  • Seahorse XF Consumables: Cell culture microplates, sensor cartridges, and calibrant.[10]

  • Seahorse XF Assay Kits:

    • Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[7]

    • Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose)

  • Seahorse XF Base Medium: Supplemented with glucose, pyruvate, and glutamine as required for the specific assay.

  • Standard Cell Culture Reagents: Growth medium, FBS, trypsin, PBS, etc.

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function.[7]

Day 1: Cell Seeding

  • Harvest and count cells. Determine the optimal cell seeding density for your cell line to ensure a confluent monolayer on the day of the assay.

  • Seed the appropriate number of cells in each well of a Seahorse XF cell culture microplate. Include wells for background correction (no cells).

  • Culture the plate overnight in a CO2 incubator at 37°C.

  • Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.[10]

Day 2: this compound Treatment and Assay

  • Prepare fresh serial dilutions of this compound in the appropriate cell culture medium. Based on published data, a concentration range of 20 nM to 200 nM is a good starting point.[1][3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the growth medium from the cells and add the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours) in a CO2 incubator at 37°C.

  • During the last hour of treatment, prepare the Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4). Warm to 37°C.

  • Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.

  • Remove the cell plate from the incubator. Gently wash the cells twice with pre-warmed Seahorse XF Assay Medium.

  • Add the final volume of assay medium to each well.

  • Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Once calibration is complete, replace the calibrant plate with your cell culture plate and start the assay.

Protocol 2: Seahorse XF Glycolysis Stress Test

This protocol measures key parameters of the glycolytic pathway.

Day 1 & 2 (up to step 3): Follow the same procedure as for the Mito Stress Test.

Day 2: Assay

  • During the last hour of this compound treatment, prepare the Seahorse XF Glycolysis Stress Test Assay Medium (e.g., XF Base Medium supplemented with 2 mM glutamine, pH 7.4). Warm to 37°C.

  • Prepare stock solutions of the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) in the assay medium.

  • Remove the cell plate from the incubator. Gently wash the cells twice with pre-warmed Glycolysis Stress Test Assay Medium.

  • Add the final volume of assay medium to each well.

  • Place the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injection ports of the hydrated sensor cartridge with the Glycolysis Stress Test compounds.

  • Calibrate the sensor cartridge and run the assay as described for the Mito Stress Test.

Data Analysis and Interpretation

The Seahorse XF software will generate real-time data for OCR and ECAR. After the run, normalize the data to cell number or protein concentration. The key parameters from the Mito Stress Test and Glycolysis Stress Test can then be calculated. Compare the metabolic profiles of this compound-treated cells to the vehicle control to determine the impact of FASN inhibition on cellular bioenergetics. The results can provide insights into metabolic vulnerabilities that can be exploited for therapeutic benefit.

Conclusion

The combination of the potent FASN inhibitor this compound and the real-time metabolic analysis capabilities of the Seahorse XF platform provides a powerful approach to dissect the metabolic consequences of targeting fatty acid synthesis in cancer cells. The protocols and expected outcomes detailed in this application note offer a robust framework for researchers to investigate the mechanism of action of this compound, identify potential biomarkers of response, and explore novel combination therapies. This will ultimately contribute to a deeper understanding of cancer metabolism and the development of more effective anticancer strategies.

References

Troubleshooting & Optimization

TVB-3166 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TVB-3166. Our aim is to address common challenges, particularly those related to solubility in aqueous solutions, to ensure the successful application of this potent and selective Fatty Acid Synthase (FASN) inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally-available, reversible, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[4][5] By inhibiting FASN, this compound disrupts lipid metabolism, which is often upregulated in cancer cells. This disruption leads to several downstream effects, including the remodeling of cell membranes, inhibition of critical signaling pathways such as PI3K-AKT-mTOR and β-catenin, and ultimately, the induction of apoptosis in tumor cells.[2][6][7][8][9]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used in cancer research to study the effects of FASN inhibition on various tumor types. It has been shown to induce apoptosis and inhibit tumor growth in preclinical models of breast, prostate, lung, and oral squamous cell carcinoma.[6][10] Beyond oncology, this compound has also been investigated for its antiviral properties, specifically its ability to impair the replication of respiratory viruses like RSV.[11]

Q3: Is this compound soluble in aqueous buffers like PBS?

A3: No, this compound is practically insoluble in water and ethanol.[12] Direct dissolution in aqueous buffers such as PBS will likely result in precipitation of the compound.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][11][12][13] It is crucial to use fresh, high-quality DMSO, as it can be hygroscopic and absorbed moisture can negatively impact the solubility of this compound.[1][12]

Q5: How should I store the this compound solid compound and its stock solution?

A5: The solid, lyophilized form of this compound should be stored at -20°C and kept desiccated; under these conditions, it is stable for up to 36 months.[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Troubleshooting Guide: Solubility Issues

Problem: My this compound precipitated out of solution when I diluted my DMSO stock in my aqueous cell culture medium.
  • Cause: This is a common issue due to the low aqueous solubility of this compound. The final concentration of DMSO in your aqueous solution may be too low to maintain the solubility of this compound at your desired final concentration.

  • Solution 1: Optimize Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is sufficient to keep this compound dissolved. While the optimal DMSO concentration can be cell-line dependent, it is advisable to keep it as low as possible to avoid solvent-induced toxicity, typically below 0.5%.

  • Solution 2: Prepare Intermediate Dilutions: Instead of diluting your highly concentrated DMSO stock directly into the final aqueous solution, prepare intermediate dilutions in a solvent mixture with better solubilizing properties before the final dilution into your aqueous medium.

  • Solution 3: Utilize a Surfactant or Co-solvent: For in vivo studies, a formulation containing a surfactant like Tween-80 and a co-solvent like PEG300 is often used to improve solubility and bioavailability.[1] This principle can be adapted for challenging in vitro experiments, though careful validation of the vehicle's effect on your experimental system is necessary.

Problem: I am observing variability in my experimental results when using this compound.
  • Cause: Inconsistent solubility and precipitation of this compound can lead to variability in the effective concentration of the compound in your experiments.

  • Solution 1: Visual Inspection: Before each use, visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, gently warm the solution and sonicate until the compound is fully redissolved.

  • Solution 2: Fresh Working Solutions: Prepare fresh working solutions from your stock solution for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods.

  • Solution 3: Consistent Solvent Preparation: Use the same lot and supplier of solvents for the duration of a study to minimize variability. Always use fresh, anhydrous DMSO for preparing your stock solution.[12]

Quantitative Data Summary

ParameterSolventSolubilityNotes
Solubility DMSO5 mg/mL[11]Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1][12]
62.5 mg/mL (162.56 mM)[1][13]Ultrasonic treatment may be needed to achieve this concentration.[1]
77 mg/mL (200.27 mM)[12]
WaterInsoluble[12]
EthanolInsoluble[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, the vial can be gently vortexed and/or sonicated in a water bath until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. It is recommended to add the this compound stock solution to the medium while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

    • The final DMSO concentration in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should ideally not exceed 0.5%.

    • Use the freshly prepared working solutions immediately.

Protocol 3: Formulation of this compound for In Vivo Oral Gavage
  • Materials:

    • This compound (solid)

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • In a separate tube, add the required volume of the this compound DMSO stock solution to PEG300 and mix thoroughly.

    • Add Tween-80 to the mixture and mix until a clear solution is formed.

    • Finally, add saline to the mixture to achieve the desired final volume and concentration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • This protocol should yield a clear solution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

    • Prepare this formulation fresh on the day of use.

Visualizations

FASN_Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus FASN FASN PI3K PI3K FASN->PI3K Beta_Catenin β-catenin FASN->Beta_Catenin AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Beta_Catenin->Gene_Expression TVB3166 This compound TVB3166->FASN Inhibition

Caption: Signaling pathways affected by this compound-mediated FASN inhibition.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (DMSO) working_prep Prepare Fresh Working Solution stock_prep->working_prep cell_treatment Treat Cells with This compound working_prep->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation data_collection Collect Data (e.g., Viability, Western Blot) incubation->data_collection analysis Analyze and Interpret Results data_collection->analysis

References

Technical Support Center: Overcoming Resistance to TVB-3166 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FASN inhibitor, TVB-3166.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective, and orally-available inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis.[1][2][3][4] By inhibiting FASN, this compound disrupts the production of palmitate, a precursor for various lipids essential for cancer cell survival and proliferation. This disruption leads to several downstream effects, including the alteration of lipid raft architecture, inhibition of critical signaling pathways such as PI3K-AKT-mTOR and β-catenin, and ultimately, the induction of apoptosis in tumor cells.[1][2][3][4]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to this compound can arise from several factors. One key mechanism is the cancer cell's ability to bypass the need for de novo fatty acid synthesis by upregulating the uptake of exogenous fatty acids. Additionally, alterations in downstream signaling pathways can confer resistance. For instance, increased basal activation of pro-survival pathways like PI3K/Akt and AMPK has been associated with resistance to FASN inhibitors.[5]

Q3: Can exogenous lipids in my cell culture media affect the efficacy of this compound?

A3: Yes, the presence of exogenous palmitate in the cell culture medium can rescue cancer cells from the cytotoxic effects of this compound.[1] It is crucial to consider the lipid content of your media and serum, as it can significantly impact the observed efficacy of the inhibitor. For certain experiments, using charcoal-stripped serum to reduce lipid content may be necessary to accurately assess the on-target effects of this compound.

Q4: What are some potential combination strategies to overcome resistance to this compound?

A4: Combining this compound with other anti-cancer agents is a promising strategy to overcome resistance. Synergistic effects have been observed when this compound is combined with microtubule-stabilizing agents like docetaxel (B913) and microtubule-destabilizing agents such as vinblastine (B1199706) in taxane-resistant prostate cancer cells.[6] Another approach is to combine FASN inhibitors with BH3 mimetics to lower the apoptotic threshold in chemoresistant pancreatic cancer cells.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Cause Troubleshooting Suggestion
High lipid content in serum Use charcoal-stripped fetal bovine serum (FBS) to minimize exogenous lipid interference.
Cell density variability Ensure consistent cell seeding density across all wells and plates.
Drug stability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay duration Optimize the incubation time with this compound. Effects on cell viability are typically observed after 72-96 hours of treatment.[1]
Problem 2: No significant downstream signaling changes observed after this compound treatment via Western Blot.
Possible Cause Troubleshooting Suggestion
Insufficient treatment time Analyze protein expression at multiple time points (e.g., 24, 48, 72, 96 hours) to capture the dynamics of signaling pathway inhibition. Changes in phosphorylated proteins may be transient.
Suboptimal antibody Validate the primary antibodies for specificity and optimal dilution. Ensure the use of appropriate secondary antibodies.
Low FASN expression Confirm FASN expression levels in your cell line. Cell lines with low or absent FASN expression may not be sensitive to this compound.
Compensatory signaling Investigate the activation of alternative survival pathways that may be compensating for FASN inhibition.

Quantitative Data

Table 1: Synergistic Effects of this compound with Microtubule-Targeting Agents in Taxane-Resistant Prostate Cancer Cells

Cell LineCombination AgentConcentration Range (this compound)Concentration Range (Combination Agent)Synergy Score (Bliss Model)
PC3-TxRDocetaxel0.1 - 10 µM1 - 100 nMUp to ~65[6]
DU145-TxRDocetaxel0.1 - 10 µM1 - 100 nMUp to ~65[6]
PC3-TxRVinblastine0.1 - 10 µM0.1 - 10 nMUp to ~90[6]
DU145-TxRVinblastine0.1 - 10 µM0.1 - 10 nMUp to ~40[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and/or a combination drug. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of FASN Signaling Pathway
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the indicated times (e.g., 24, 48, 72, 96 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against FASN, p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and β-catenin overnight at 4°C. Use an antibody against GAPDH or β-actin as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FASN_Inhibition_Pathway TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Apoptosis Apoptosis TVB3166->Apoptosis Induces Palmitate De Novo Palmitate Synthesis FASN->Palmitate LipidRafts Lipid Raft Integrity Palmitate->LipidRafts Maintains PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT_mTOR Activates BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin Activates Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation BetaCatenin->Proliferation Proliferation->Apoptosis Inhibits

Caption: Signaling pathway affected by this compound-mediated FASN inhibition.

Experimental_Workflow_Resistance cluster_in_vitro In Vitro Analysis cluster_combination Combination Strategy cluster_outcome Outcome Start Cancer Cell Line (Suspected Resistance) Viability Cell Viability Assay (MTT/CellTiter-Glo) Start->Viability Western Western Blot (FASN, p-Akt, etc.) Start->Western LipidRescue Lipid Rescue Experiment Start->LipidRescue ComboScreen Combination Screen (e.g., with Taxanes) Viability->ComboScreen Resistant Resistance Confirmed Viability->Resistant High IC50 Western->Resistant No Signaling Change LipidRescue->Resistant No Rescue Effect Synergy Synergy Analysis (Bliss, Loewe) ComboScreen->Synergy Sensitive Sensitivity Restored Synergy->Sensitive

Caption: Experimental workflow for investigating and overcoming this compound resistance.

References

Troubleshooting inconsistent results in TVB-3166 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fatty acid synthase (FASN) inhibitor, TVB-3166.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally-available, potent, and selective inhibitor of fatty acid synthase (FASN).[1][2][3][4] Its primary mechanism is the reversible inhibition of FASN, a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[1] By blocking this pathway, this compound disrupts various cellular processes in cancer cells that are highly dependent on endogenous lipid production for membrane synthesis, signaling, and energy storage.[1][5]

Q2: In which solvent should I dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For in vivo studies, specific formulations involving DMSO, PEG300, Tween80, and ddH2O or corn oil may be required.[3] It is crucial to use fresh, high-quality DMSO as moisture absorption can reduce solubility.[3]

Q3: What are the expected effects of this compound on cancer cells?

A3: this compound has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[5][6][7] It can also inhibit anchorage-independent growth and reduce tumor growth in in vivo xenograft models.[1][2]

Q4: Which signaling pathways are affected by this compound treatment?

A4: Inhibition of FASN by this compound has been demonstrated to impact several key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1][2] It can also disrupt the architecture of lipid rafts, which are important for signal transduction.[1]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values or reduced potency in cell viability assays.

Possible Causes:

  • Drug Solubility and Stability: Improper dissolution or degradation of this compound.

  • Cell Line Variability: Differences in cell passage number, confluency, or the presence of resistant subpopulations.

  • Assay Conditions: Variations in incubation time, serum concentration, or initial cell seeding density.

  • Media Composition: The presence of exogenous lipids in the culture media can rescue cells from the effects of FASN inhibition.[1]

Troubleshooting Steps:

  • Drug Preparation: Always prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[3] Sonicate briefly if necessary to ensure complete dissolution. Store stock solutions at -80°C for long-term stability and -20°C for shorter periods.[4]

  • Cell Culture Practice: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and confluency at the time of treatment.

  • Assay Standardization: Standardize the incubation time for this compound treatment (e.g., 72 hours or 7 days for some cell lines).[8] Use a consistent serum concentration in your media, or consider using charcoal-stripped serum to minimize exogenous lipids.[9]

  • Positive and Negative Controls: Include a known FASN-sensitive cell line as a positive control and a vehicle-only (DMSO) control in every experiment.

Issue 2: High background or variable results in Western blot analysis for downstream targets.

Possible Causes:

  • Suboptimal Lysate Preparation: Inefficient protein extraction or the presence of interfering substances.

  • Antibody Performance: Poor antibody specificity or sensitivity for the target protein.

  • Inconsistent Protein Loading: Inaccurate protein quantification leading to unequal loading of gels.

  • Timing of Analysis: The expression or phosphorylation status of downstream targets can be time-dependent.

Troubleshooting Steps:

  • Lysate Preparation: Use a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1] Ensure complete cell lysis by sonication or mechanical disruption on ice.

  • Antibody Validation: Validate your primary antibodies using positive and negative controls (e.g., cell lines with known high and low expression of the target).

  • Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data. Perform accurate protein quantification before loading.

  • Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal time point for observing changes in your target proteins following this compound treatment. A 96-hour incubation has been used to observe changes in AKT, mTOR, and β-catenin pathways.[1]

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Notes
Biochemical FASN AssayN/A0.042In vitro biochemical assay[3][4]
Cellular Palmitate SynthesisN/A0.081Measures cellular FASN activity[4]
CALU-6Non-Small Cell Lung Cancer0.10Cell viability assay[4]
SCC-9 ZsGOral Squamous Cell CarcinomaVariesDose-dependent reduction in viability
LN-1AMetastatic Oral Squamous Cell CarcinomaVariesDose-dependent reduction in viability

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound for the desired time (e.g., 96 hours), and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Visualizations

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn FASN-Mediated Synthesis cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT Hormones Hormones Hormones->PI3K/AKT SREBP-1c SREBP-1c PI3K/AKT->SREBP-1c FASN FASN SREBP-1c->FASN Upregulates Expression Palmitate Palmitate FASN->Palmitate Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Lipid Rafts Lipid Rafts Palmitate->Lipid Rafts Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Signaling Pathways (e.g., AKT, β-catenin) Signaling Pathways (e.g., AKT, β-catenin) Lipid Rafts->Signaling Pathways (e.g., AKT, β-catenin) Protein Palmitoylation->Signaling Pathways (e.g., AKT, β-catenin) Cell Proliferation & Survival Cell Proliferation & Survival Signaling Pathways (e.g., AKT, β-catenin)->Cell Proliferation & Survival This compound This compound This compound->FASN

Caption: FASN signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Maintain Cell Culture (Consistent Passage) Seeding Seed Cells in Appropriate Plates Cell_Culture->Seeding Drug_Prep Prepare Fresh this compound Stock in DMSO Treatment Treat with Serial Dilutions of this compound Drug_Prep->Treatment Seeding->Treatment Incubation Incubate for Standardized Time Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Western Western Blot (Downstream Targets) Incubation->Western Data_Analysis Calculate IC50/ Normalize Data Viability->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow for in vitro this compound studies.

References

Potential off-target effects of TVB-3166 in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). While this compound is known for its high selectivity, this resource is designed to help users distinguish between expected on-target effects and other potential experimental variables.

Troubleshooting Guides & FAQs

This section addresses common questions and issues that may arise during experiments with this compound.

Q1: I'm observing significant cell death. How can I be sure it's an on-target effect of FASN inhibition?

A1: The primary mechanism of this compound is the inhibition of de novo palmitate synthesis, leading to apoptosis in cancer cells that are highly dependent on this pathway.[1][2][3][4] To confirm that the observed cytotoxicity is due to FASN inhibition, a palmitate rescue experiment is the gold standard. Supplementing the cell culture medium with exogenous palmitate should ameliorate the cell-killing effects of this compound.[2][4] If cell death persists even with palmitate supplementation, it may indicate a different mechanism or an experimental artifact.

Q2: My cells are showing altered signaling in the PI3K-AKT-mTOR and/or β-catenin pathways. Is this an off-target effect?

A2: Not necessarily. Inhibition of FASN by this compound has been shown to have downstream effects on these signaling pathways.[1][2][4][5] FASN inhibition can disrupt lipid raft architecture, which can, in turn, affect the localization and function of membrane-associated signaling proteins.[1][4][5] Therefore, changes in these pathways are often an expected consequence of on-target FASN inhibition. To investigate this further, you can assess the phosphorylation status of key proteins in these pathways (e.g., AKT, S6 ribosomal protein, β-catenin) via Western blot following this compound treatment.

Q3: I am not observing any effect of this compound on my cells. What could be the reason?

A3: There are several possibilities:

  • Cell Line Dependency: Not all cell lines are equally dependent on de novo fatty acid synthesis. Cells that can readily uptake and utilize exogenous lipids may be less sensitive to FASN inhibitors.

  • Compound Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for cellular palmitate synthesis is approximately 81 nM, with dose-dependent effects on cell viability typically observed between 20-200 nM.[3][4][6]

  • Experimental Duration: The effects of FASN inhibition on cell viability and signaling pathways may take time to manifest. Consider extending the treatment duration (e.g., 48-96 hours).

  • Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity.

Q4: How can I confirm that this compound is engaging with FASN in my cellular model?

A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement. This method assesses the thermal stability of a protein in the presence of a ligand. If this compound binds to FASN, it will increase the thermal stability of the FASN protein.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound.

TargetAssay TypeIC50 ValueReference
FASNBiochemical42 nM[3][6][7]
Cellular Palmitate SynthesisCellular81 nM[3][6]
CALU-6 Cell ViabilityCellular100 nM[2][4][6]

Key Experimental Protocols

1. Palmitate Rescue Assay

This assay is crucial for determining if the cytotoxic effects of this compound are due to the inhibition of fatty acid synthesis.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • Palmitate (sodium palmitate)

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Procedure:

    • Prepare a stock solution of palmitate complexed to BSA.

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with a dose range of this compound in the presence or absence of a final concentration of 25 µM palmitate-BSA complex.[2]

    • Include appropriate vehicle controls (e.g., DMSO, BSA).

    • Incubate for the desired treatment duration (e.g., 72-96 hours).

    • Assess cell viability using a standard method.

  • Expected Outcome: If the cytotoxic effects of this compound are on-target, the addition of exogenous palmitate should significantly rescue cell viability.

2. Western Blot for Downstream Signaling

This protocol allows for the assessment of changes in key signaling pathways affected by FASN inhibition.

  • Materials:

    • Cells of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-AKT(S473), anti-AKT, anti-p-S6, anti-S6, anti-β-catenin, anti-FASN, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT and S6, as well as a decrease in total β-catenin levels, would be consistent with on-target FASN inhibition by this compound.[2]

Visualizations

OnTargetEffects cluster_inhibition Inhibition Cascade cluster_downstream Downstream Effects TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Palmitate De Novo Palmitate Synthesis FASN->Palmitate Catalyzes LipidRafts Lipid Raft Architecture Palmitate->LipidRafts Maintains Signaling PI3K-AKT-mTOR & β-catenin Signaling LipidRafts->Signaling Regulates Apoptosis Apoptosis Signaling->Apoptosis Suppresses

Caption: On-target signaling pathway of this compound.

TroubleshootingWorkflow Start Unexpected Experimental Result Observed CheckConcentration Verify this compound Concentration & Integrity Start->CheckConcentration CheckDuration Assess Experimental Duration CheckConcentration->CheckDuration CellDependency Evaluate Cell Line Dependency on FASN CheckDuration->CellDependency PalmitateRescue Perform Palmitate Rescue Assay CellDependency->PalmitateRescue High Dependency OffTarget Consider Other Variables (e.g., Off-Target, Artifact) CellDependency->OffTarget Low Dependency Rescued Effect Rescued? PalmitateRescue->Rescued OnTarget Likely On-Target Effect Rescued->OnTarget Yes Rescued->OffTarget No

Caption: Troubleshooting workflow for unexpected results.

PalmitateRescueWorkflow SeedCells Seed Cells in Multi-well Plate TreatmentGroups Prepare Treatment Groups: 1. Vehicle 2. This compound 3. This compound + Palmitate 4. Palmitate alone SeedCells->TreatmentGroups Incubate Incubate for 72-96 hours TreatmentGroups->Incubate AssessViability Assess Cell Viability (e.g., MTT, CellTiter-Glo) Incubate->AssessViability Analyze Analyze Data: Compare Viability between This compound and This compound + Palmitate AssessViability->Analyze

Caption: Experimental workflow for a palmitate rescue assay.

References

Technical Support Center: Optimizing TVB-3166 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TVB-3166 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid that is crucial for various cellular processes in cancer cells, including membrane synthesis, energy storage, and protein modification.[3][4] By inhibiting FASN, this compound disrupts these processes, leading to apoptosis (programmed cell death) and a reduction in tumor cell growth.[1][2][3] this compound has demonstrated anti-tumor activity in a variety of preclinical cancer models.[2][5]

Q2: What is a recommended starting dose for this compound in mouse xenograft models?

Based on preclinical studies, a common starting dose for this compound administered via oral gavage is in the range of 30-60 mg/kg, once daily.[6] However, doses up to 100 mg/kg have been shown to be well-tolerated and effective in producing significant tumor growth inhibition with minimal to no body weight loss in mice.[5] The optimal dose will depend on the specific tumor model and the experimental goals. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific model.

Q3: How should I formulate this compound for oral administration in mice?

This compound can be formulated for oral gavage in several ways. A common method involves using a vehicle of 30% PEG400 in water.[7] Another reported formulation involves first dissolving this compound in a small amount of DMSO (e.g., 10% of the final volume) and then suspending the solution in corn oil.[8] It is crucial to ensure the final formulation is a homogenous suspension or solution for accurate dosing.

Q4: What is the expected anti-tumor efficacy of this compound?

This compound has shown significant tumor growth inhibition (TGI) and even tumor regression in various xenograft models, including those for non-small-cell lung cancer, pancreatic cancer, and ovarian cancer.[4][5] In some patient-derived xenograft (PDX) models of non-small-cell lung cancer, this compound has achieved a mean TGI of 87%, with some tumors showing regression.[5] When combined with taxanes, this compound has demonstrated synergistic effects, leading to tumor growth inhibition of 76-81% in non-small-cell lung cancer models.[6]

Q5: What are the known signaling pathways affected by this compound?

This compound-mediated FASN inhibition has been shown to disrupt several key oncogenic signaling pathways. These include the PI3K-AKT-mTOR and β-catenin pathways.[1][2] By inhibiting palmitate synthesis, this compound can affect the lipid raft architecture of the cell membrane, which is critical for the proper localization and function of signaling proteins like N-Ras.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor solubility or precipitation of this compound during formulation. - Incorrect solvent or vehicle.- Concentration is too high.- Temperature fluctuations.- Ensure you are using a recommended vehicle such as 30% PEG400 in water or a corn oil suspension with DMSO as a co-solvent.[7][8]- Try gentle warming and vortexing to aid dissolution. For the corn oil formulation, briefly heating in a 37°C water bath can be helpful.[8]- Prepare the formulation fresh daily to minimize stability issues.
Inconsistent tumor growth inhibition between animals in the same treatment group. - Inaccurate dosing due to improper gavage technique.- Non-homogenous drug formulation.- Variability in tumor establishment and growth rates.- Ensure all personnel are properly trained in oral gavage techniques for mice.[9]- Vigorously vortex the drug suspension immediately before drawing each dose to ensure homogeneity.- Randomize animals into treatment groups based on tumor volume before starting treatment to minimize variability.[1]
Significant body weight loss or signs of toxicity in treated animals. - Dose is too high for the specific animal strain or tumor model.- Vehicle intolerance.- Off-target effects (though this compound is reported to be well-tolerated).[5]- Reduce the dose of this compound. A dose of 30 mg/kg has been shown to be effective and well-tolerated in some models.[8]- Run a vehicle-only control group to assess for any vehicle-related toxicity.- Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming) and body weight. If significant toxicity is observed, consider reducing the dosing frequency or discontinuing treatment.
Lack of significant anti-tumor effect. - Sub-optimal dose for the specific tumor model.- The tumor model is resistant to FASN inhibition.- Poor oral bioavailability in the study.- Perform a dose-escalation study to determine the maximum tolerated dose and optimal effective dose in your model.- Confirm FASN expression in your tumor model, as this may correlate with sensitivity.[4]- Consider combination therapy. This compound has shown synergistic effects with taxanes.[6]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelDose and ScheduleVehicleTumor Growth Inhibition (TGI) / EffectReference
Non-Small-Cell Lung Cancer (PDX)Not specifiedNot specified87% mean TGI; some tumors showed regression[5]
PANC-1 (Pancreatic Cancer)30 mg/kg and 100 mg/kg, p.o., q.d.Not specified19% and 57% TGI, respectively[5]
OVCAR-8 (Ovarian Cancer)Not specifiedNot specifiedDose-dependent tumor growth inhibition[5]
CALU-6 (NSCLC) + Paclitaxel60 mg/kg, p.o., q.d.Not specifiedSignificant tumor regression (synergistic effect)[6]
A549 (NSCLC) + Paclitaxel60 mg/kg, p.o., q.d.Not specified76% TGI (synergistic effect)[6]
A549 (NSCLC) + Docetaxel60 mg/kg, p.o., q.d.Not specified81% TGI (synergistic effect)[6]
MHV-S Infected Mice30 mg/kg, p.o., q.d.Corn oil with 10% DMSOProlonged survival and recovery[8]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage (30% PEG400)

  • Materials: this compound powder, Polyethylene glycol 400 (PEG400), Sterile water for injection.

  • Calculation: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (typically 10 mL/kg for mice). Calculate the required mass of this compound based on the desired dose (e.g., 60 mg/kg).

  • Preparation: a. In a sterile container, weigh the calculated amount of this compound. b. Add a volume of PEG400 that is 30% of the final desired volume. c. Vortex or sonicate until the this compound is fully dissolved. d. Add sterile water to reach the final volume. e. Vortex thoroughly to ensure a homogenous solution.

  • Storage: Prepare fresh daily.

Protocol 2: Typical In Vivo Xenograft Study Workflow

  • Cell Culture and Implantation: Culture the chosen cancer cell line under appropriate conditions. Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.

  • Treatment Administration: Administer this compound (or vehicle) via oral gavage at the determined dose and schedule.

  • Monitoring:

    • Measure tumor volumes at least twice weekly.

    • Record animal body weights at least twice weekly.

    • Perform daily health checks for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and excise the tumors.

    • Weigh the tumors.

    • Calculate the Tumor Growth Inhibition (TGI).

    • Tumor and plasma samples can be collected for pharmacokinetic and pharmacodynamic analyses.

Visualizations

TVB3166_Signaling_Pathway cluster_cell Cancer Cell TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate Palmitate Synthesis FASN->Palmitate LipidRafts Lipid Raft Integrity Palmitate->LipidRafts maintains PI3K_AKT PI3K/AKT/mTOR Pathway Palmitate->PI3K_AKT activates BetaCatenin β-catenin Pathway Palmitate->BetaCatenin activates Apoptosis Apoptosis LipidRafts->Apoptosis disruption leads to PI3K_AKT->Apoptosis inhibition promotes BetaCatenin->Apoptosis inhibition promotes TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth results in

Caption: Signaling pathway of this compound in cancer cells.

InVivo_Workflow cluster_workflow In Vivo Study Workflow start Start implantation Tumor Cell Implantation start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment This compound or Vehicle Dosing randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint treatment->endpoint Daily data_collection->endpoint analysis Data Analysis (TGI, Stats) endpoint->analysis end End analysis->end

Caption: A typical workflow for an in vivo xenograft study with this compound.

References

Interpreting TVB-3166 Cell Viability Assay Data: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting cell viability assay data for the FASN inhibitor, TVB-3166. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound is an orally-available, reversible, potent, and selective inhibitor of fatty acid synthase (FASN)[1][2][3]. FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid crucial for various cellular functions, including membrane formation and energy storage[3][4]. In many cancer cells, FASN is overexpressed and plays a significant role in tumor growth and survival[1][5][4][6].

By inhibiting FASN, this compound disrupts lipid biosynthesis, which in turn affects multiple downstream pathways. This disruption can lead to the remodeling of cell membranes, inhibition of critical signaling pathways like PI3K-AKT-mTOR and β-catenin, and ultimately, the induction of apoptosis (programmed cell death) in tumor cells[1][2][5][7]. Consequently, a cell viability assay with this compound is expected to show a dose-dependent decrease in the viability of sensitive cancer cell lines.

Q2: What is a typical IC50 value for this compound in a cell viability assay?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line, assay conditions, and the specific type of assay used. However, published data provides a general range. For instance, this compound has a biochemical IC50 for FASN of approximately 0.042 µM[2][3]. In cellular assays measuring palmitate synthesis, the IC50 is around 0.081 µM[2][3]. In cell viability assays, dose-dependent effects are often observed in the range of 20-200 nM[1][3].

Assay Type Reported IC50/Effective Concentration
Biochemical FASN Inhibition~0.042 µM[2][3]
Cellular Palmitate Synthesis Inhibition~0.081 µM[2][3]
Cell Viability (various cancer cell lines)20-200 nM (effective range)[1][3]
Anti-SARS-CoV-2 Activity (EC50)~11 nM[8]

Q3: How do I design a cell viability experiment with this compound?

A typical experiment involves seeding cells in a 96-well plate, allowing them to adhere, and then treating them with a serial dilution of this compound for a specified period (e.g., 72 to 96 hours). A cell viability reagent (such as MTS, MTT, or CellTiter-Glo) is then added, and the signal is measured using a plate reader. It is crucial to include proper controls, such as a vehicle control (e.g., DMSO) and a positive control for cell death if available.

Q4: What kind of results should I expect from a successful experiment?

In a successful experiment with a sensitive cell line, you should observe a sigmoidal dose-response curve. At low concentrations of this compound, cell viability should be close to 100% (comparable to the vehicle control). As the concentration increases, viability should decrease, eventually plateauing at a low level. This data can then be used to calculate the IC50 value.

Experimental Protocols

Detailed Methodology for a Standard MTS Cell Viability Assay with this compound

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

  • Cell Seeding:

    • Culture your chosen cancer cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh, complete growth medium.

    • Perform a cell count and determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the time of drug addition[9].

    • Seed the cells in a 96-well plate at the predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in a cell culture medium to achieve the desired final concentrations. It is advisable to use a wide range of concentrations initially to determine the IC50.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for your desired treatment duration (e.g., 72-96 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines and should be determined empirically.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" background control wells from all other absorbance readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizing Key Processes

TVB_3166_Signaling_Pathway cluster_cell Tumor Cell TVB3166 This compound FASN FASN TVB3166->FASN inhibits MalonylCoA Malonyl-CoA Accumulation TVB3166->MalonylCoA leads to LipidRafts Lipid Raft Integrity TVB3166->LipidRafts disrupts PI3K_AKT PI3K-AKT-mTOR Pathway TVB3166->PI3K_AKT inhibits BetaCatenin β-catenin Pathway TVB3166->BetaCatenin inhibits Apoptosis Apoptosis TVB3166->Apoptosis induces Palmitate Palmitate Synthesis FASN->Palmitate catalyzes MalonylCoA->Apoptosis induces Palmitate->LipidRafts maintains LipidRafts->PI3K_AKT supports LipidRafts->BetaCatenin supports CellViability Decreased Cell Viability Apoptosis->CellViability results in

Caption: Mechanism of action of this compound leading to decreased cell viability.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add this compound Serial Dilutions incubate_24h->add_drug incubate_drug Incubate for 72-96h add_drug->incubate_drug add_mts Add MTS Reagent incubate_drug->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_absorbance Read Absorbance at 490nm incubate_mts->read_absorbance analyze_data Analyze Data (Normalize & Plot) read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for a cell viability assay.

Troubleshooting Guide

This section addresses common problems encountered during cell viability assays with this compound.

Problem 1: High Background Absorbance

  • Potential Cause: Contaminated culture medium or reagents.

  • Recommended Solution: Use fresh, sterile culture medium and reagents. Ensure all solutions are properly prepared and stored[10].

  • Potential Cause: The test compound (this compound) interferes with the assay.

  • Recommended Solution: Run a control with this compound in cell-free media to see if it directly reduces the tetrazolium salt or is colored itself. If interference is observed, consider using a different viability assay based on a different principle (e.g., an ATP-based assay like CellTiter-Glo)[10].

  • Potential Cause: Phenol (B47542) red in the culture medium.

  • Recommended Solution: Use phenol red-free medium for the assay, as it can interfere with absorbance readings[9].

Problem 2: Low Signal or Poor Sensitivity

  • Potential Cause: Insufficient cell number.

  • Recommended Solution: The number of viable cells may be too low to generate a strong signal. Increase the initial cell seeding density or extend the culture period before adding the drug[10].

  • Potential Cause: Cells have low metabolic activity.

  • Recommended Solution: Some cell lines have inherently low metabolic rates. Ensure the incubation time with the MTS reagent is optimized for your specific cell line to allow for sufficient formazan (B1609692) production[10].

  • Potential Cause: Incorrect timing of drug addition.

  • Recommended Solution: Add the drug when cells are in their exponential growth phase, not when they are overly confluent[9].

Problem 3: Inconsistent Results or High Variability Between Replicates

  • Potential Cause: Uneven cell seeding.

  • Recommended Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting to avoid clumping and ensure an even distribution of cells in each well.

  • Potential Cause: Edge effects in the 96-well plate.

  • Recommended Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and assay results. Fill the outer wells with sterile PBS or medium.

  • Potential Cause: Improper handling of samples or reagents.

  • Recommended Solution: Be consistent with incubation times and reagent additions. Ensure that reagents are stored correctly, especially light-sensitive ones like MTS[9][11].

Troubleshooting_Guide cluster_troubleshooting Troubleshooting Logic start Unexpected Results high_background High Background? start->high_background low_signal Low Signal? high_background->low_signal No check_reagents Check for Contamination Use Phenol Red-Free Medium high_background->check_reagents Yes high_variability High Variability? low_signal->high_variability No increase_cells Increase Seeding Density Optimize Incubation Time low_signal->increase_cells Yes check_seeding Ensure Even Cell Seeding high_variability->check_seeding Yes check_interference Test Compound Interference check_reagents->check_interference check_metabolism Ensure Cells are in Exponential Growth Phase increase_cells->check_metabolism check_edge_effect Avoid Edge Effects check_seeding->check_edge_effect

Caption: A decision tree for troubleshooting common cell viability assay issues.

References

Technical Support Center: Immunofluorescence Studies with TVB-3166

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing the FASN inhibitor, TVB-3166, in immunofluorescence (IF) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate potential artifacts and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my immunofluorescence staining?

This compound is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[1][2][3] By inhibiting FASN, this compound can induce apoptosis in cancer cells and disrupt cellular structures and signaling pathways that are dependent on fatty acid synthesis.[1][2] In the context of immunofluorescence, these biological effects can manifest as altered protein localization, changes in cell morphology, and variations in staining intensity that could be misinterpreted as experimental artifacts.

Q2: Is this compound itself fluorescent? Could it cause background signal?

Currently, there is no published evidence to suggest that this compound is inherently autofluorescent. However, as with any small molecule inhibitor, it is crucial to include a vehicle-treated, unstained control in your experiment. This will help you determine if the compound itself, or cellular stress responses to the treatment, are contributing to any observed background fluorescence.[4]

Q3: Can this compound treatment alter the expression level or localization of my protein of interest?

Yes. By inhibiting FASN, this compound can disrupt lipid raft architecture, which can, in turn, alter the localization of membrane-associated proteins like N-Ras.[1][2] Furthermore, this compound has been shown to impact major signaling pathways, including PI3K-AKT-mTOR and β-catenin, which can lead to widespread changes in gene and protein expression.[1][2] It is advisable to confirm the expression levels of your target protein in treated versus untreated cells using a complementary technique, such as western blotting.

Q4: What are the essential controls to include when performing immunofluorescence after this compound treatment?

To ensure the accurate interpretation of your immunofluorescence data, the following controls are highly recommended:

  • Vehicle-Treated Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline for your experiment.

  • Unstained, this compound-Treated Control: This will help identify any potential autofluorescence from the compound or from cellular stress.

  • Secondary Antibody Only Control: This control, performed on this compound-treated cells, helps to identify any non-specific binding of the secondary antibody.

  • Isotype Control: Using an antibody of the same isotype and concentration as your primary antibody, but with no relevant specificity in your sample, will help to determine if the observed staining is due to non-specific binding of the primary antibody.

Troubleshooting Guide: this compound-Specific Immunofluorescence Artifacts

Observed Problem Potential Cause Related to this compound Recommended Solution
High Background Staining Increased Cellular Autofluorescence: Inhibition of FASN can induce cellular stress, potentially leading to an increase in endogenous fluorophores like NAD(P)H and flavins.[4]- Include an unstained, this compound-treated control to assess the level of autofluorescence.- Consider using a spectral unmixing feature on your confocal microscope if available.- Use a commercial autofluorescence quenching reagent.
Altered or Patchy Staining of Membrane Proteins Disruption of Lipid Rafts: this compound is known to disrupt the organization of lipid rafts, which can alter the distribution of proteins within the plasma membrane.[1][2]- This may be a true biological effect. Co-stain with a known lipid raft marker (e.g., Cholera Toxin B) to correlate the localization of your protein of interest with lipid raft integrity.- Carefully compare the staining pattern to your vehicle-treated control.
Changes in Cell Shape and Size Cytoskeletal Rearrangements: FASN inhibition can impact microtubule organization and may lead to changes in cell morphology.[5][6]- This is likely a biological consequence of FASN inhibition. Document these morphological changes and consider co-staining with cytoskeletal markers (e.g., phalloidin (B8060827) for actin, anti-tubulin antibodies) to characterize the changes.- Ensure that any quantitative analysis of fluorescence intensity accounts for changes in cell size.
Weak or No Signal Decreased Protein Expression: As this compound affects major signaling pathways, it may lead to a decrease in the expression of your target protein.[1]- Confirm protein expression levels with a complementary method like western blotting.- If expression is genuinely decreased, you may need to use a brighter fluorophore or a signal amplification method.
Uneven Staining Within the Cell Population Heterogeneous Drug Response: Not all cells in a population may respond to this compound to the same extent or at the same rate.- Ensure a sufficient incubation time with this compound to allow for a more uniform response.- Analyze a large number of cells to get a representative understanding of the staining pattern.- Consider using flow cytometry to quantify the distribution of staining intensities across the cell population.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in cell-based assays.

Parameter Value Context Reference
FASN IC50 (Biochemical Assay) 42 nMIn vitro biochemical assay.[3]
Cellular Palmitate Synthesis IC50 81 nMInhibition of palmitate synthesis in cells.[3]
Effective Concentration Range (Cell Viability) 20 - 200 nMDose-dependent effects on tumor cell viability.[1]
Concentration for IF (Lipid Raft Disruption) 0.1 µM and 1 µMUsed in CALU-6 and COLO-205 cells for 96 hours.[7]
Concentration for IF (Microtubule Organization) 1 µMUsed in 22Rv1 prostate tumor cells for 96 hours.[6]

Experimental Protocols

Immunofluorescence Staining Following this compound Treatment

This protocol is a general guideline and may require optimization for your specific cell type and antibody.

  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.

  • This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or the vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48-96 hours).

  • Fixation: Gently wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: For intracellular targets, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining and Mounting: If desired, incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound-mediated inhibition of FASN has been shown to impact key oncogenic signaling pathways.

FASN_inhibition_pathway TVB_3166 This compound FASN FASN TVB_3166->FASN Inhibits Palmitate De Novo Palmitate Synthesis FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Inhibition Induces Lipid_Rafts Lipid Raft Integrity Palmitate->Lipid_Rafts Maintains PI3K_AKT PI3K-AKT-mTOR Pathway Palmitate->PI3K_AKT Supports Beta_Catenin β-Catenin Pathway Palmitate->Beta_Catenin Supports Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth Beta_Catenin->Cell_Growth

Caption: The inhibitory effect of this compound on FASN and downstream pathways.

Detailed PI3K-AKT-mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis FASN_inhibition FASN Inhibition (this compound) FASN_inhibition->PI3K Inhibits

Caption: Simplified PI3K-AKT-mTOR signaling pathway affected by FASN inhibition.

Detailed β-Catenin Signaling Pathway

Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription FASN_inhibition FASN Inhibition (this compound) FASN_inhibition->Beta_Catenin Inhibits Phosphorylation (S675) & Expression

Caption: Overview of the Wnt/β-catenin signaling pathway and points of inhibition by this compound.

Experimental Workflow for Troubleshooting IF Artifacts

IF_Troubleshooting_Workflow Start Start: Observe IF Artifact Check_Controls Review Essential Controls: - Vehicle-treated - Unstained, treated - Secondary only - Isotype control Start->Check_Controls High_Background High Background? Check_Controls->High_Background Autofluorescence_Check Check Unstained Control for Autofluorescence High_Background->Autofluorescence_Check Yes Altered_Localization Altered Localization? High_Background->Altered_Localization No Optimize_Blocking Optimize Blocking Step & Antibody Concentrations Autofluorescence_Check->Optimize_Blocking End Resolved Optimize_Blocking->End Biological_Effect Consider Biological Effect: - Lipid raft disruption - Cytoskeletal changes Altered_Localization->Biological_Effect Yes Weak_Signal Weak/No Signal? Altered_Localization->Weak_Signal No Validate_Localization Validate with Co-localization Markers Biological_Effect->Validate_Localization Validate_Localization->End Check_Expression Confirm Protein Expression (e.g., Western Blot) Weak_Signal->Check_Expression Yes Weak_Signal->End No Optimize_Staining Optimize Antibody Concentration/Incubation Check_Expression->Optimize_Staining Optimize_Staining->End

Caption: A logical workflow for troubleshooting common immunofluorescence artifacts with this compound.

References

Stability of TVB-3166 in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TVB-3166 in their experiments.

Troubleshooting Guide

Issue Possible Cause Suggestion
Reduced or no compound activity Improper stock solution preparation or storage: this compound is typically dissolved in DMSO. Moisture can reduce its solubility.[1]Ensure the use of fresh, anhydrous DMSO for preparing stock solutions.[1] Store stock solutions at -20°C or -80°C for long-term stability.[2]
Compound precipitation in media: The final concentration of DMSO in the cell culture media might be too high, or the compound may have limited solubility in aqueous solutions.The recommended final concentration of DMSO in cell culture is typically below 0.5%. Prepare intermediate dilutions to minimize the volume of DMSO added to the media. Visually inspect the media for any precipitation after adding this compound.
Degradation of this compound in working solution or cell culture media: The stability of this compound in aqueous solutions over extended periods at 37°C may be limited. Some protocols suggest that mixed solutions should be used immediately for optimal results.[1]Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Inconsistent results between experiments Variability in experimental conditions: Differences in cell density, passage number, or media composition can affect cellular response to the compound.Standardize your experimental protocols, including cell seeding density and passage number. Ensure the composition of the cell culture media is consistent across all experiments.
Cell line-dependent sensitivity: Different cell lines can exhibit varying sensitivity to this compound.Determine the IC50 value for your specific cell line to establish the optimal working concentration.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an orally-available, reversible, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1][3][4][5] FASN is a key enzyme in the de novo synthesis of fatty acids, which is often upregulated in cancer cells.[6][7] By inhibiting FASN, this compound disrupts various cellular processes in cancer cells, including membrane structure, signaling pathways, and gene expression, ultimately leading to apoptosis (cell death).[3][5][8]

2. How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1] For example, a stock solution of 77 mg/mL (200.27 mM) in DMSO can be prepared.[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]

3. What is the recommended concentration and incubation time for this compound in cell culture?

The optimal concentration and incubation time of this compound are cell line-dependent. Dose-dependent effects in various tumor cell lines have been observed in the range of 20-200 nM.[3][5][9] The IC50 for FASN inhibition is approximately 42 nM in biochemical assays and 81 nM for cellular palmitate synthesis.[2][9] Incubation times in published studies have ranged from 16 hours to 96 hours.[1][4] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.

4. Is this compound stable in cell culture media?

While there is no publicly available quantitative data on the long-term stability of this compound in cell culture media at 37°C, some evidence suggests that working solutions should be prepared fresh for immediate use to ensure optimal results.[1] The stability of a compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components.[10] For experiments with long incubation times, the potential for degradation should be considered. It is recommended to either conduct a stability study under your specific experimental conditions or to replenish the media with fresh compound at regular intervals.

5. How can I perform my own stability study for this compound?

You can assess the stability of this compound in your cell culture medium by incubating the compound in the medium at 37°C in a cell-free environment. At various time points (e.g., 0, 24, 48, 72 hours), aliquots can be collected and the concentration of the active compound can be measured using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

6. Which signaling pathways are affected by this compound?

This compound, through its inhibition of FASN, has been shown to disrupt lipid raft architecture and inhibit key signaling pathways involved in cancer cell growth and survival.[3][5][8] These include the PI3K-AKT-mTOR and the β-catenin signaling pathways.[3][4][5][8][9]

Key Properties of this compound

PropertyValueReference
Target Fatty Acid Synthase (FASN)[1][9]
IC50 (Biochemical FASN) 42 nM[1][2][9]
IC50 (Cellular Palmitate Synthesis) 81 nM[2][9]
Cellular IC50 (CALU-6 cells) 0.10 µM[2][4]
Mechanism of Action Reversible FASN inhibitor, induces apoptosis[1][3][4][5]
Affected Signaling Pathways PI3K-AKT-mTOR, β-catenin[3][4][5][9]

Experimental Protocol: Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • Access to an HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare the test solution: Dilute the this compound stock solution in your pre-warmed cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM).

  • Time point 0: Immediately after preparation, take an aliquot of the test solution, and store it at -80°C. This will serve as your baseline (T=0) sample.

  • Incubation: Place the remaining test solution in a sterile, capped tube in a 37°C incubator with 5% CO2.

  • Sample collection: At your desired time points (e.g., 8, 24, 48, 72 hours), remove the tube from the incubator, gently mix, and collect an aliquot. Store the aliquot at -80°C until analysis.

  • Sample analysis: Analyze the concentration of this compound in all collected samples using a validated HPLC or LC-MS method.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a quantitative measure of the compound's stability under your experimental conditions.

Visualizations

TVB3166_Signaling_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K-AKT-mTOR Pathway cluster_bcatenin β-catenin Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate De Novo Palmitate Synthesis FASN->Palmitate catalyzes LipidRafts Lipid Raft Architecture Palmitate->LipidRafts required for PI3K PI3K LipidRafts->PI3K supports beta_catenin β-catenin LipidRafts->beta_catenin supports AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibition leads to beta_catenin->Apoptosis inhibition leads to

Caption: Signaling pathway affected by this compound.

Stability_Workflow prep_stock 1. Prepare this compound Stock in DMSO prep_media 2. Dilute in Cell Culture Medium prep_stock->prep_media t0_sample 3. Collect T=0 Sample prep_media->t0_sample incubate 4. Incubate at 37°C prep_media->incubate analysis 6. Analyze by HPLC/LC-MS t0_sample->analysis collect_samples 5. Collect Samples at Time Points (T=x) incubate->collect_samples collect_samples->analysis data_analysis 7. Calculate % Remaining (Stability) analysis->data_analysis

References

Technical Support Center: TVB-3166 and Cell Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fatty Acid Synthase (FASN) inhibitor, TVB-3166. The information provided addresses common issues related to changes in cell morphology observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to changes in cell morphology?

A1: this compound is a potent and selective inhibitor of Fatty Acid Synthase (FASN), an enzyme crucial for the de novo synthesis of palmitate.[1][2][3] Inhibition of FASN disrupts the production of fatty acids required for various cellular processes. This disruption leads to alterations in cell membrane composition, particularly in lipid rafts, and impacts the post-translational modification of proteins, such as tubulin palmitoylation.[4][5][6] These changes collectively contribute to the observed alterations in cell morphology, including effects on the cytoskeleton and microtubule organization.[5][6]

Q2: What are the typical morphological changes observed in cells treated with this compound?

A2: Cells treated with this compound can exhibit a range of morphological changes, which may vary depending on the cell type and experimental conditions. Commonly observed changes include:

  • Disruption of Microtubule Organization: FASN inhibition has been shown to significantly reduce tubulin palmitoylation, which can lead to disorganized microtubule networks.[5][6]

  • Alterations in Cell Shape: As a consequence of cytoskeletal changes, cells may appear rounded, shrunken, or exhibit abnormal spreading.

  • Induction of Apoptosis: Prolonged treatment or higher concentrations of this compound can induce apoptosis, leading to characteristic morphological features such as membrane blebbing, cell shrinkage, and formation of apoptotic bodies.[1][3][4]

  • Changes in Cell Adhesion: this compound has been observed to increase cell adhesion to certain substrates in some cancer cell lines.[7]

Q3: How does this compound impact signaling pathways that regulate cell morphology?

A3: this compound-mediated FASN inhibition disrupts signaling pathways that are dependent on proper membrane lipid composition and protein localization. Key affected pathways include:

  • PI3K-AKT-mTOR Pathway: Inhibition of this pathway, which is often hyperactivated in cancer, can affect cell growth, proliferation, and survival, indirectly influencing cell morphology.[3][4][8]

  • β-catenin Pathway: this compound has been shown to inhibit β-catenin signaling, which plays a role in cell-cell adhesion and gene transcription.[3][4]

  • Receptor Tyrosine Kinase (RTK) Signaling: The function of many RTKs is dependent on their localization within lipid rafts. Disruption of these microdomains by this compound can impair RTK signaling.[9][10]

Troubleshooting Guides

Issue 1: Significant Cell Death Observed at Expected Effective Concentrations
Possible Cause Troubleshooting Steps
Cell line is highly sensitive to FASN inhibition.Perform a dose-response experiment to determine the optimal concentration that induces morphological changes without excessive cytotoxicity. Start with a lower concentration range (e.g., 20-200 nM) as dose-dependent effects are observed in this range.[3][9]
Prolonged incubation time.Optimize the incubation time. Morphological changes may be observable at earlier time points before the onset of widespread apoptosis.
Off-target effects at high concentrations.Ensure the use of a highly pure and well-characterized source of this compound.
Issue 2: Inconsistent or No Observable Changes in Cell Morphology
Possible Cause Troubleshooting Steps
Insufficient drug concentration or incubation time.Increase the concentration of this compound and/or the incubation time. Refer to published literature for effective concentrations in similar cell lines.
Cell line is resistant to this compound.Some cell lines may have intrinsic resistance to FASN inhibitors. Consider testing different cell lines or investigating potential resistance mechanisms. The sensitivity to this compound can vary significantly among different tumor cell lines.[11][12]
Suboptimal experimental conditions.Ensure proper cell culture conditions, including media composition and serum concentration. The presence of exogenous lipids in the serum can sometimes mitigate the effects of FASN inhibition.[4]
Issue 3: Difficulty in Visualizing Cytoskeletal Changes
Possible Cause Troubleshooting Steps
Inadequate immunofluorescence staining protocol.Optimize the fixation, permeabilization, and antibody incubation steps in your immunofluorescence protocol. Use high-quality antibodies specific for cytoskeletal components like α-tubulin and β-tubulin.
Microscopy limitations.Use a high-resolution confocal microscope to visualize fine cytoskeletal structures.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
FASN Biochemical IC5042 nMCell-free assay[1][2]
Cellular Palmitate Synthesis IC5081 nM-[1][9]
Cellular IC50 (Cell Death)0.10 µMCALU-6[1][4]

Key Experimental Protocols

Protocol 1: Immunofluorescence Staining for Microtubule Organization
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.

  • This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in 1% BSA in PBS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal microscope.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

TVB_3166_Mechanism_of_Action cluster_downstream Downstream Effects TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Palmitate De Novo Palmitate Synthesis FASN->Palmitate Catalyzes LipidRafts Lipid Raft Architecture Palmitate->LipidRafts Disrupts Tubulin Tubulin Palmitoylation Palmitate->Tubulin Reduces Signaling Signaling Pathways (PI3K-AKT, β-catenin) LipidRafts->Signaling Impacts Morphology Changes in Cell Morphology Signaling->Morphology Apoptosis Apoptosis Signaling->Apoptosis Microtubules Microtubule Organization Tubulin->Microtubules Disrupts Microtubules->Morphology Troubleshooting_Workflow Start Start: Observe Unexpected Morphological Changes Issue Issue Encountered Start->Issue ExcessiveDeath Excessive Cell Death? Issue->ExcessiveDeath Yes NoChange No/Inconsistent Change? Issue->NoChange No DoseResponse Action: Perform Dose-Response ExcessiveDeath->DoseResponse IncreaseConc Action: Increase Concentration/Time NoChange->IncreaseConc OptimizeTime Action: Optimize Incubation Time DoseResponse->OptimizeTime End End: Optimized Protocol OptimizeTime->End CheckResistance Action: Evaluate Cell Line Resistance IncreaseConc->CheckResistance CheckResistance->End

References

Validation & Comparative

A Preclinical Head-to-Head: TVB-3166 Versus Other Fatty Acid Synthase (FASN) Inhibitors in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of leading FASN inhibitors—TVB-3166, its analogs TVB-3664 and TVB-2640, and the established inhibitors Orlistat (B1677487) and C75—reveals distinct preclinical efficacy profiles and mechanisms of action. This guide synthesizes available data to offer researchers a comparative overview of their performance in various cancer models.

Fatty Acid Synthase (FASN), the key enzyme in de novo fatty acid synthesis, is a critical driver of tumor cell proliferation and survival, making it a compelling target for anticancer therapy.[1][2] A new generation of FASN inhibitors, including this compound and its analogs, has shown promise in preclinical studies, demonstrating potent and selective antitumor activity.[3][4] This guide provides a detailed comparison of this compound with other notable FASN inhibitors, supported by experimental data on their efficacy, mechanism of action, and the methodologies used in their evaluation.

In Vitro Efficacy: A Comparative Look at Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound and its analogs consistently demonstrate low nanomolar to micromolar IC50 values across a range of cancer cell lines, indicating high potency. In contrast, older FASN inhibitors like C75 and Orlistat often require higher micromolar concentrations to achieve similar effects.

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound CALU-6Non-Small Cell Lung0.10[3]
HeLaCervical0.060 (palmitate synthesis)[3]
C75 PC3Prostate35[5]
LNCaPProstate50 (spheroid growth)[5]
A375Melanoma32.43[6]
Orlistat Chronic Lymphocytic Leukemia (CLL)Leukemia2.35[7]
Healthy B cellsNormal148.5[7][8]
ECC-1Endometrial~500 (61% inhibition)[9]
KLEEndometrial~500 (57% inhibition)[9]

In Vivo Antitumor Activity: Xenograft Model Comparisons

Preclinical in vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft models have corroborated the in vitro findings. This compound and its analog TVB-3664 have shown significant tumor growth inhibition in various cancer models.

InhibitorCancer ModelTumor Growth Inhibition (TGI)Reference
This compound Non-Small Cell Lung Cancer PDX>80% reduction in tumor growth[1]
TVB-3664 Colorectal Cancer PDXUp to 50% reduction in tumor weight[1]
TVB-2640/TVB-3166 COLO-205, HCT-116 Colon Adenocarcinoma XenograftsInhibition of tumor growth[10]

It is noteworthy that the efficacy of FASN inhibitors can be tumor-type dependent. For instance, lung cancer models appear to be more susceptible to FASN inhibition with this compound compared to colorectal cancer models treated with TVB-3664.[1]

Mechanism of Action: Beyond Lipogenesis Inhibition

FASN inhibitors exert their anticancer effects through a multi-pronged mechanism. The primary mode of action is the inhibition of palmitate synthesis, leading to a depletion of essential lipids required for membrane formation, energy storage, and signaling.[10][11] This disruption of lipid metabolism selectively induces apoptosis in tumor cells while having minimal effect on normal cells.[3][4]

Beyond its direct metabolic impact, FASN inhibition profoundly affects critical oncogenic signaling pathways. Treatment with this compound and its analogs has been shown to modulate the PI3K/Akt/mTOR and β-catenin pathways, which are central to cancer cell growth, proliferation, and survival.[1][4]

FASN_Inhibition_Pathway cluster_cell Tumor Cell cluster_inhibitor FASN FASN Palmitate Palmitate (and downstream lipids) FASN->Palmitate synthesis Apoptosis Apoptosis FASN->Apoptosis inhibition leads to Membrane Membrane Integrity Lipid Rafts Palmitate->Membrane Signaling Oncogenic Signaling (PI3K/Akt, β-catenin) Palmitate->Signaling Proliferation Cell Proliferation & Survival Membrane->Proliferation Signaling->Proliferation Proliferation->Apoptosis TVB3166 This compound TVB3166->FASN inhibits

Mechanism of FASN Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are synthesized protocols for key experiments based on the reviewed literature.

Cell Viability Assay

This protocol outlines the measurement of cell viability upon treatment with FASN inhibitors using a luminescence-based assay that quantifies ATP.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of FASN inhibitors B->C D Incubate for 7 days C->D E Add Cell Titer-Glo® Reagent D->E F Measure luminescence E->F G Calculate IC50 values F->G

Workflow for Cell Viability Assay.

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[3]

  • Drug Treatment: Treat the cells with a serial dilution of the FASN inhibitor (e.g., this compound, C75, Orlistat) for 7 days.[3]

  • Assay: Add Cell Titer-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Western Blot Analysis

This protocol is for assessing the impact of FASN inhibitors on the expression and phosphorylation status of key proteins in signaling pathways.

Procedure:

  • Cell Treatment and Lysis: Treat cultured cancer cells with the FASN inhibitor at the desired concentration and duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., FASN, p-Akt, Akt, β-catenin, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the in vivo antitumor efficacy of FASN inhibitors.

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) or patient-derived tumor fragments into the flanks of immunocompromised mice.[14]

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the FASN inhibitor (e.g., this compound, TVB-3664) orally once daily.[10][14] The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry). Calculate the tumor growth inhibition.[1][15]

Conclusion

The preclinical data strongly support the therapeutic potential of FASN inhibitors in oncology. This compound and its next-generation analogs, TVB-3664 and TVB-2640, exhibit superior potency and promising in vivo activity compared to earlier inhibitors like C75 and Orlistat. Their multifaceted mechanism of action, which involves not only the disruption of lipid metabolism but also the modulation of key oncogenic signaling pathways, underscores their potential as robust anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility across a broader range of malignancies.

References

A Comparative Analysis of TVB-3166 and Orlistat in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two Fatty Acid Synthase (FASN) inhibitors, TVB-3166 and Orlistat (B1677487), reveals distinct profiles in their anti-cancer efficacy and mechanisms of action. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, incorporating preclinical data, experimental methodologies, and pathway visualizations to inform future research and therapeutic strategies.

Fatty Acid Synthase (FASN) has emerged as a critical metabolic enzyme in oncology, with its overexpression linked to tumor progression, chemoresistance, and poor patient prognosis in a variety of cancers.[1][2] This has led to the development and investigation of FASN inhibitors as a promising therapeutic avenue. Among these, this compound, a potent and selective FASN inhibitor, and Orlistat, an anti-obesity drug repurposed for its anti-cancer properties, have garnered significant attention.

Differentiating this compound and Orlistat

This compound is a next-generation, orally bioavailable, and reversible FASN inhibitor specifically developed for oncology applications.[1][2][3] In contrast, Orlistat is an older, FDA-approved medication for weight management that functions by inhibiting gastric and pancreatic lipases.[4][5] Its anti-cancer effects are primarily attributed to its off-target inhibition of the thioesterase domain of FASN.[5][6]

Comparative Efficacy: Preclinical Data

Preclinical studies have demonstrated the anti-tumor activities of both compounds across a range of cancer models. This compound has shown potent and selective induction of apoptosis in tumor cells with minimal effect on normal cells.[1][2][7] Orlistat has also been shown to halt tumor cell proliferation and induce apoptosis.[5][6]

DrugCancer ModelEfficacy MetricValueReference
This compound Biochemical AssayIC50 (FASN)42 nM[3][8]
Cellular Palmitate SynthesisIC5081 nM[3]
Various Cancer Cell LinesEffective Concentration20-200 nM[1][3]
Oral Squamous Cell CarcinomaCell ViabilitySignificant Reduction[9]
Breast and Prostate CancerApoptosisIncreased[7]
Xenograft Tumor ModelsTumor GrowthInhibition (dose-dependent)[1][3][7]
Orlistat Prostate Cancer (PC-3) XenograftTumor GrowthInhibition[6][10]
Pancreatic Cancer (PANC-1)Cell Viability (50 µM)~50% reduction[11]
Caspase-3 Activity (50 µM)~3-fold increase[11]
Breast CancerApoptosisPromotion[12]
Endometrial Cancer (mouse model)Tumor Growth Inhibition32.62% - 67.06%[13]
Ovarian Cancer (mouse model)Tumor GrowthDelayed (in combination with cisplatin)[14]

Mechanism of Action and Signaling Pathways

Both this compound and Orlistat exert their primary anti-cancer effects through the inhibition of FASN, a key enzyme in the de novo synthesis of palmitate. This inhibition disrupts multiple downstream cellular processes crucial for cancer cell survival and proliferation.

FASN inhibition leads to a depletion of cellular palmitate, which is essential for membrane biosynthesis, energy storage, and protein modification.[7] This disruption has been shown to remodel cell membranes, particularly lipid rafts, which are critical for signal transduction.[1][7][15] Consequently, key oncogenic signaling pathways are inhibited.

FASN_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathways Signaling Pathways cluster_fasn Lipogenesis cluster_downstream Cellular Effects cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K/AKT/mTOR PI3K/AKT/mTOR Growth Factors->PI3K/AKT/mTOR Hormones Hormones MAPK MAPK Hormones->MAPK FASN FASN PI3K/AKT/mTOR->FASN MAPK->FASN Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Energy Storage Energy Storage Palmitate->Energy Storage Cell Proliferation Cell Proliferation Membrane Synthesis->Cell Proliferation Cell Survival Cell Survival Protein Palmitoylation->Cell Survival Energy Storage->Cell Proliferation This compound This compound This compound->FASN Inhibits Orlistat Orlistat Orlistat->FASN Inhibits Experimental_Workflow Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies Cell Line Selection Cell Line Selection In Vitro Studies->Cell Line Selection Cell Viability (MTT) Cell Viability (MTT) Cell Line Selection->Cell Viability (MTT) Apoptosis (Annexin V) Apoptosis (Annexin V) Cell Viability (MTT)->Apoptosis (Annexin V) Western Blot Western Blot Apoptosis (Annexin V)->Western Blot In Vivo Studies In Vivo Studies Western Blot->In Vivo Studies Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis Efficacy Comparison Efficacy Comparison Data Analysis->Efficacy Comparison Conclusion Conclusion Efficacy Comparison->Conclusion

References

A Head-to-Head Comparison of FASN Inhibitors: TVB-3166 vs. C75

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer metabolism research, Fatty Acid Synthase (FASN) has emerged as a compelling therapeutic target. This enzyme, responsible for the synthesis of palmitate, is overexpressed in numerous cancers, correlating with poor prognosis. Consequently, inhibitors of FASN are a subject of intense investigation. This guide provides a detailed comparison of two prominent FASN inhibitors, TVB-3166 and C75, focusing on their mechanisms of action and preclinical efficacy, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundC75
Primary Target Fatty Acid Synthase (FASN)Fatty Acid Synthase (FASN)
Secondary Target(s) None reportedCarnitine Palmitoyltransferase 1A (CPT1A) activator
Mechanism of FASN Inhibition ReversibleIrreversible, slow-binding
Potency (Biochemical FASN IC50) 42 nM[1][2]~15.53 - 200 μM[3][4]
Potency (Cellular Palmitate Synthesis IC50) 81 nM[1][2]Not widely reported
Oral Bioavailability Yes[1]Yes
Reported Downstream Effects Inhibition of PI3K-AKT-mTOR and β-catenin signaling, disruption of lipid rafts[1][5]Induction of apoptosis, cell cycle arrest[6][7]
Radiosensitizing Effects No[3]Yes[3]

Delving into the Mechanisms of Action

This compound is a potent, selective, and orally bioavailable inhibitor of FASN that acts in a reversible manner.[1][2] Its mechanism is centered on the direct inhibition of the enzymatic activity of FASN, leading to a depletion of palmitate. This disruption of lipid metabolism has profound effects on cancer cells, including the disorganization of lipid rafts in the cell membrane and the subsequent inhibition of key oncogenic signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][5]

C75, a synthetic analog of the natural FASN inhibitor cerulenin, exhibits a more complex mechanism. It acts as an irreversible, slow-binding inhibitor of FASN.[4] Beyond FASN inhibition, C75 has a distinct dual action, also functioning as an activator of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in fatty acid oxidation.[8][9] This dual mechanism of blocking fatty acid synthesis while promoting fatty acid breakdown contributes to its cytotoxic effects in cancer cells.

Signaling Pathways Affected by FASN Inhibition

The inhibition of FASN by compounds like this compound and C75 initiates a cascade of downstream events that ultimately lead to cancer cell death. The following diagrams illustrate the key signaling pathways involved.

FASN_Inhibition_Pathway Mechanism of FASN Inhibition and Downstream Effects cluster_0 FASN Inhibitors cluster_1 Cellular Processes This compound This compound FASN FASN This compound->FASN Inhibits (Reversible) C75 C75 C75->FASN Inhibits (Irreversible) CPT1A CPT1A C75->CPT1A Activates Palmitate Palmitate FASN->Palmitate Synthesizes Lipid_Rafts Lipid_Rafts Palmitate->Lipid_Rafts Maintains PI3K_AKT_mTOR PI3K_AKT_mTOR Lipid_Rafts->PI3K_AKT_mTOR Supports Beta_Catenin Beta_Catenin Lipid_Rafts->Beta_Catenin Supports Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits Beta_Catenin->Apoptosis Inhibits FAO Fatty Acid Oxidation CPT1A->FAO FAO->Apoptosis Contributes to

A diagram illustrating the mechanisms of this compound and C75.

Efficacy: A Comparative Analysis

Direct, head-to-head preclinical studies comparing the efficacy of this compound and C75 are limited. However, by cross-referencing data from independent studies, a picture of their relative effectiveness can be formed.

This compound has demonstrated potent anti-tumor activity in a wide range of preclinical cancer models, including those for oral squamous cell carcinoma, colorectal cancer, and non-small cell lung cancer.[10][11] It effectively induces apoptosis and inhibits tumor growth in xenograft models.[1] A notable finding is that the sensitivity of cancer cells to this compound does not appear to correlate with the level of FASN expression.[1]

C75 has also shown significant antitumor activity in various cancer models. A key differentiator is its ability to act as a radiosensitizer, a property not observed with this compound in a comparative study.[3] However, the cytotoxic effects of C75 can be mitigated by the availability of exogenous fatty acids, a dependency that is less pronounced for this compound.[3]

Experimental Methodologies

To facilitate the replication and validation of findings, this section outlines the general protocols for key experiments used to characterize FASN inhibitors.

FASN Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a necessary cofactor for fatty acid synthesis, which results in a decrease in absorbance at 340 nm.

FASN_Assay_Workflow FASN Inhibition Assay Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix: - Purified FASN - Acetyl-CoA - NADPH - Buffer Start->Prepare_Reaction_Mix Add_Inhibitor Add varying concentrations of This compound or C75 Prepare_Reaction_Mix->Add_Inhibitor Incubate Pre-incubate Add_Inhibitor->Incubate Initiate_Reaction Initiate reaction with Malonyl-CoA Incubate->Initiate_Reaction Measure_Absorbance Measure absorbance at 340 nm over time Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

A typical workflow for a FASN inhibition assay.

Protocol:

  • A reaction mixture containing purified FASN enzyme, acetyl-CoA, and NADPH in a suitable buffer is prepared.

  • Varying concentrations of the test inhibitor (this compound or C75) are added to the reaction mixture.

  • The mixture is pre-incubated to allow for inhibitor binding.

  • The reaction is initiated by the addition of malonyl-CoA.

  • The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time using a spectrophotometer.

  • The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Palmitate Synthesis Assay

This assay quantifies the de novo synthesis of palmitate in cultured cells by measuring the incorporation of a radiolabeled precursor, typically [14C]-acetate.

Protocol:

  • Cancer cells are cultured in appropriate media.

  • Cells are treated with varying concentrations of the FASN inhibitor.

  • A radiolabeled precursor, such as [14C]-acetate, is added to the culture medium.

  • After an incubation period, the cells are harvested, and total lipids are extracted.

  • The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • The percentage of inhibition of palmitate synthesis is calculated relative to untreated control cells, and IC50 values are determined.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Start Cell_Culture Culture cancer cells Start->Cell_Culture Treat_Cells Treat with FASN inhibitor Cell_Culture->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by flow cytometry Stain_Cells->Flow_Cytometry Quantify_Apoptosis Quantify apoptotic vs. necrotic vs. viable cells Flow_Cytometry->Quantify_Apoptosis End End Quantify_Apoptosis->End

A standard workflow for an apoptosis assay.

Protocol:

  • Cancer cells are cultured and treated with the FASN inhibitor for a specified period.

  • Both adherent and floating cells are harvested and washed.

  • Cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • The stained cells are analyzed using a flow cytometer.

  • The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of FASN inhibitors in a living organism, typically immunodeficient mice bearing human tumor xenografts.

Protocol:

  • Human cancer cells are subcutaneously injected into immunodeficient mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The treatment group receives the FASN inhibitor (e.g., this compound or C75) via a clinically relevant route of administration (e.g., oral gavage), while the control group receives a vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

  • The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound and C75 are both potent inhibitors of FASN with demonstrated anti-cancer properties. This compound stands out for its high potency and reversible mechanism of action, with well-defined effects on key oncogenic signaling pathways. C75, while less potent, possesses a unique dual mechanism of inhibiting FASN and modulating fatty acid oxidation, and it has shown promise as a radiosensitizer. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the cancer type, the desired mechanism of action, and the potential for combination therapies. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel FASN inhibitors.

References

Validating the On-Target Effects of TVB-3166 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of TVB-3166, a potent and selective Fatty Acid Synthase (FASN) inhibitor, with other alternative FASN inhibitors. The on-target effects of this compound are validated through supporting experimental data and detailed methodologies, offering a comprehensive resource for researchers in oncology and metabolic diseases.

Comparative Performance of FASN Inhibitors

The efficacy of this compound and other FASN inhibitors is summarized below. The data highlights the potent and selective nature of this compound in both biochemical and cellular assays.

InhibitorTypeTargetBiochemical IC50Cellular Palmitate Synthesis IC50Cellular Viability IC50Key Characteristics
This compound ReversibleFASN42 nM[1][2]81 nM[1][2]100 nM (CALU-6 cells)[3]Orally-available, potent, and selective.[1][2][3][4]
IPI-9119 IrreversibleFASN (Thioesterase domain)~1 nM[5]~10 nM (occupancy)[5]Not reported to have significant anti-proliferative effects alone.[5]Potent, selective, and orally bioavailable.[5]
Fasnall Not specifiedFASN3.71 µM[6]147 nM (acetate incorporation)Not specified in direct comparisonShows anti-tumor activity; recent studies suggest it may also act as a mitochondrial Complex I inhibitor.[7]
C75 IrreversibleFASN15.53 µM[8]Not specified in direct comparison35 µM (PC3 cells)[9]Synthetic mimic of cerulenin (B1668410).[8]
Cerulenin IrreversibleFASNNot specified in direct comparisonNot specified in direct comparison5.55 µg/mL (U-87MG cells)[10]Natural product, also known to inhibit other enzymes.[11]
Orlistat IrreversibleFASN (Thioesterase domain)250-500 nM (cell lysate)[12]Not specified in direct comparison~1-3 µM (HUVECs)[12]FDA-approved for obesity, also inhibits pancreatic lipases.[13]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental validation of this compound, the following diagrams are provided.

FASN_Signaling_Pathway cluster_cell Tumor Cell FASN FASN Palmitate Palmitate FASN->Palmitate synthesis Apoptosis Apoptosis FASN->Apoptosis inhibition leads to Lipid_Rafts Lipid Rafts Palmitate->Lipid_Rafts formation PI3K_AKT_mTOR PI3K-AKT-mTOR Signaling Lipid_Rafts->PI3K_AKT_mTOR activates Beta_Catenin β-catenin Signaling Lipid_Rafts->Beta_Catenin activates Cell_Growth Cell Growth & Proliferation PI3K_AKT_mTOR->Cell_Growth Beta_Catenin->Cell_Growth TVB_3166 This compound TVB_3166->FASN inhibits

FASN Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_workflow In Vitro Validation Workflow start Start: Culture Tumor Cells treatment Treat cells with this compound (or alternative inhibitor) start->treatment palmitate_assay Cellular Palmitate Synthesis Assay (¹³C-acetate incorporation) treatment->palmitate_assay viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability_assay western_blot Western Blot Analysis (p-AKT, β-catenin, etc.) treatment->western_blot data_analysis Data Analysis: Determine IC₅₀ values and protein expression changes palmitate_assay->data_analysis viability_assay->data_analysis western_blot->data_analysis end End: Validate On-Target Effects data_analysis->end

Experimental Workflow for In Vitro Validation.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to validate the on-target effects of this compound.

Cell Viability Assay (using CellTiter-Glo®)

Objective: To determine the effect of FASN inhibitors on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other FASN inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values.

Cellular Palmitate Synthesis Assay

Objective: To measure the direct inhibition of de novo palmitate synthesis by FASN inhibitors in a cellular context.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Labeled Substrate and Inhibitor Treatment: Replace the medium with fresh medium containing 1 mM ¹³C-acetate and various concentrations of the FASN inhibitor.[3]

  • Incubation: Incubate the cells for 18 hours to allow for the incorporation of the labeled acetate (B1210297) into newly synthesized palmitate.[3]

  • Cell Lysis and Sample Preparation: Wash the cells and then lyse them. Prepare the samples for analysis.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of ¹³C-labeled palmitate.

  • Data Analysis: Determine the concentration-dependent inhibition of palmitate synthesis and calculate the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the impact of FASN inhibition on downstream signaling pathways, such as PI3K-AKT and β-catenin.

Methodology:

  • Cell Treatment and Lysis: Treat cultured cells with the FASN inhibitor at various concentrations for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total AKT, phospho-AKT, β-catenin, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation status.

References

A Comparative Guide to FASN Inhibitors: TVB-3166 vs. its Clinical Analog TVB-2640

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical fatty acid synthase (FASN) inhibitor, TVB-3166, and its clinical analog, TVB-2640 (Denifanstat). Both compounds are potent, selective, and reversible inhibitors of FASN, a key enzyme in de novo lipogenesis that is upregulated in various cancers and metabolic diseases. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key cellular pathways affected by their activity.

Executive Summary

This compound is a widely used tool compound for preclinical research, demonstrating robust anti-tumor activity in vitro and in vivo.[1][2][3][4] Its clinical analog, TVB-2640, has advanced into clinical trials for solid tumors and nonalcoholic steatohepatitis (NASH), showing a manageable safety profile and promising efficacy.[5][6][7] While both compounds target FASN, they are optimized for different applications: this compound for preclinical investigation and TVB-2640 for human clinical development. This guide will delve into the specifics of their biochemical potency, cellular activity, and the experimental methodologies used to evaluate their performance.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and TVB-2640, providing a comparative overview of their potency and pharmacokinetic parameters.

Table 1: In Vitro Potency

CompoundAssay TypeTarget/ProcessIC50/EC50Reference
This compound Biochemical AssayFASN42 nM[1]
Cellular AssayPalmitate Synthesis81 nM[1]
Cellular AssayCell Viability (CALU-6)100 nM[1]
TVB-2640 Cellular Assay-~50 nM[8]

Table 2: Pharmacokinetic Parameters

CompoundSpeciesKey ParameterValueReference
This compound MouseBioavailabilityExcellent (Oral)[1]
TVB-2640 HumanHalf-life10-12 hours[8]

Mechanism of Action and Affected Signaling Pathways

Both this compound and TVB-2640 exert their effects by inhibiting FASN, the enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This inhibition leads to a depletion of downstream lipids that are crucial for various cellular functions in cancer cells, including membrane formation, energy storage, and protein modification. The disruption of these processes ultimately leads to the inhibition of cell proliferation and induction of apoptosis.[1][4]

Key signaling pathways affected by FASN inhibition include:

  • PI3K/AKT/mTOR Pathway: FASN inhibition has been shown to decrease the phosphorylation of key proteins in this pathway, such as Akt and S6 ribosomal protein, leading to reduced cell growth and survival signaling.[1][3]

  • β-catenin Pathway: Inhibition of FASN can lead to a decrease in β-catenin levels, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.[1]

FASN_Inhibition_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/AKT/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway AcetylCoA Acetyl-CoA FASN FASN AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis inhibition of FASN leads to apoptosis TVB_3166_2640 This compound / TVB-2640 TVB_3166_2640->FASN Lipid_Rafts Lipid Raft Formation Palmitate->Lipid_Rafts Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation PI3K PI3K Lipid_Rafts->PI3K Beta_catenin β-catenin Lipid_Rafts->Beta_catenin AKT AKT Protein_Palmitoylation->AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival mTOR->Proliferation_Survival Wnt Wnt Wnt->Beta_catenin Gene_Expression Oncogenic Gene Expression Beta_catenin->Gene_Expression Gene_Expression->Proliferation_Survival

Caption: Signaling pathways affected by FASN inhibition.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and TVB-2640.

FASN Biochemical Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified FASN.

Protocol:

  • Enzyme Preparation: Purified human FASN enzyme is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing potassium phosphate, NADPH, and acetyl-CoA.

  • Inhibitor Addition: this compound or TVB-2640 is added at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, malonyl-CoA.

  • Detection: FASN activity is measured by monitoring the decrease in NADPH absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[9]

FASN_Biochemical_Assay start Start step1 Prepare Reaction Mixture: - Purified FASN - Buffer - NADPH - Acetyl-CoA start->step1 step2 Add Test Compound (this compound or TVB-2640) at varying concentrations step1->step2 step3 Initiate Reaction with Malonyl-CoA step2->step3 step4 Monitor NADPH Absorbance at 340 nm step3->step4 step5 Calculate IC50 Value step4->step5 end End step5->end

Caption: Workflow for a FASN biochemical inhibition assay.

Cellular Palmitate Synthesis Assay

Objective: To measure the effect of a compound on the de novo synthesis of palmitate in cultured cells.

Protocol:

  • Cell Culture: Cancer cells known to have high FASN activity (e.g., CALU-6) are cultured in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of this compound or TVB-2640.

  • Isotope Labeling: A stable isotope-labeled precursor, such as 13C-acetate, is added to the culture medium.

  • Incubation: Cells are incubated to allow for the incorporation of the labeled precursor into newly synthesized palmitate.

  • Lipid Extraction: Cellular lipids are extracted.

  • LC-MS Analysis: The amount of labeled palmitate is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of palmitate synthesis against the inhibitor concentration.[1]

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of a compound on the viability of cultured cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or TVB-2640 for a specified period (e.g., 72 hours).

  • Reagent Addition: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Signal Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is calculated.[3][10][11]

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation status of specific proteins in key signaling pathways following treatment with a FASN inhibitor.

Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with the FASN inhibitor. After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., FASN, p-Akt, Akt, β-catenin) and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate.

  • Imaging: The resulting light signal is captured on an imaging system.[1][12][13][14]

Western_Blot_Workflow start Start step1 Cell Treatment with FASN Inhibitor & Lysis start->step1 step2 Protein Quantification step1->step2 step3 SDS-PAGE for Protein Separation step2->step3 step4 Protein Transfer to Membrane step3->step4 step5 Primary & Secondary Antibody Incubation step4->step5 step6 Chemiluminescent Detection step5->step6 end End step6->end

Caption: General workflow for Western blot analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a FASN inhibitor in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are treated with the FASN inhibitor (e.g., this compound) or a vehicle control, typically via oral gavage, on a regular schedule.

  • Tumor Measurement: Tumor volume is measured periodically throughout the study.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[3][15][16]

Conclusion

This compound serves as an invaluable tool for preclinical investigations into the roles of FASN in cancer biology and for the initial evaluation of FASN inhibitors. Its clinical analog, TVB-2640, represents the translation of these preclinical findings into a promising therapeutic candidate for patients with cancer and NASH. The data presented in this guide highlight the potent and selective nature of both compounds and provide a foundation for researchers designing future studies in this area. The detailed experimental protocols offer a starting point for the consistent and reproducible evaluation of FASN inhibitors.

References

Confirming FASN Inhibition by TVB-3166: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fatty Acid Synthase (FASN) inhibitor TVB-3166 with other known FASN inhibitors. The focus is on confirming its inhibitory action through a standard biochemical assay, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental processes.

Quantitative Comparison of FASN Inhibitors

The potency of this compound against purified FASN enzyme has been determined using biochemical assays and is compared with several alternative FASN inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. This compound demonstrates potent, nanomolar-level inhibition of FASN activity.

InhibitorTarget DomainMechanismBiochemical IC50 (Human FASN)Reference(s)
This compound β-Ketoacyl Reductase (KR)Reversible, Selective42 nM [1][2][3][4]
TVB-2640 (Denifanstat)β-Ketoacyl Reductase (KR)Reversible, Selective52 nM
GSK2194069β-Ketoacyl Reductase (KR)Reversible, Potent7.7 nM
FasnallMultiple DomainsSelective3.71 µM
C75β-Ketoacyl Synthase (KS)Irreversible~15.5 µM
OrlistatThioesterase (TE)Irreversible, CovalentNot consistently reported*[3]
Cerulenin (B1668410)β-Ketoacyl Synthase (KS)Irreversible, CovalentNot consistently reported**

*Orlistat is an FDA-approved lipase (B570770) inhibitor that also irreversibly inhibits the thioesterase domain of FASN.[3] A precise biochemical IC50 is not consistently reported in the literature, as its irreversible nature makes this metric less representative than for reversible inhibitors. **Cerulenin is a natural product that covalently modifies the active site of the FASN condensing enzyme domain. IC50 values are typically reported from cellular viability assays rather than direct biochemical inhibition assays.

Experimental Protocol: FASN Inhibition Biochemical Assay

This protocol details a common and reliable method for measuring FASN activity and its inhibition in a biochemical context by monitoring the consumption of the cofactor NADPH.

Objective: To determine the IC50 value of an inhibitor (e.g., this compound) against purified FASN enzyme.

Principle: FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process that requires the oxidation of NADPH to NADP+. The rate of FASN activity is directly proportional to the rate of NADPH consumption, which can be monitored by measuring the decrease in absorbance at 340 nm.

Materials:

  • Purified human FASN enzyme

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • DMSO (for control)

  • UV-transparent 96-well plates

  • Spectrophotometer (plate reader) capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FASN enzyme in a suitable buffer.

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in water or a suitable buffer. Determine the precise concentration of the NADPH stock spectrophotometrically.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO.

  • Reaction Setup (in a 96-well plate):

    • For each reaction, create a master mix containing the potassium phosphate buffer, acetyl-CoA, and NADPH.

    • To each well, add a specific volume of the master mix.

    • Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells.

    • Add the purified FASN enzyme to each well to initiate a pre-incubation period. Allow the enzyme and inhibitor to pre-incubate for a defined time (e.g., 15-30 minutes) at the reaction temperature (37°C).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding malonyl-CoA to each well.

    • Immediately place the plate in the spectrophotometer.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30-60 seconds for 15-30 minutes).

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizations

The following diagrams illustrate the experimental workflow, the FASN catalytic cycle, and the downstream signaling pathways affected by FASN inhibition.

FASN_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrates, NADPH) Mix Combine Reagents, FASN, and Inhibitor in 96-well plate Reagents->Mix Inhibitor Prepare Inhibitor Dilutions (e.g., this compound) Inhibitor->Mix Enzyme Prepare Purified FASN Enzyme->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Initiate reaction with Malonyl-CoA Preincubation->Initiate Measure Monitor NADPH consumption (Absorbance at 340 nm) Initiate->Measure Calculate Calculate Reaction Rates & Percent Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for a FASN biochemical inhibition assay.

FASN_Catalytic_Cycle cluster_inputs Substrates cluster_outputs Products AcetylCoA Acetyl-CoA FASN FASN Enzymatic Cycle (7 Catalytic Domains) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN NADPH NADPH NADPH->FASN Palmitate Palmitate (C16:0) FASN->Palmitate NADP NADP+ FASN->NADP Inhibitor This compound Inhibitor->FASN Inhibits KR Domain

Caption: FASN catalytic cycle and inhibition by this compound.

FASN_Signaling_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_catenin β-Catenin Pathway cluster_effects Downstream Effects FASN_Inhibition FASN Inhibition (e.g., by this compound) PI3K PI3K FASN_Inhibition->PI3K Inhibits Catenin β-Catenin FASN_Inhibition->Catenin Inhibits Apoptosis Induction of Apoptosis FASN_Inhibition->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Cell Proliferation & Survival mTOR->Proliferation Wnt Wnt Signaling Wnt->Catenin TCF TCF/LEF Catenin->TCF TCF->Proliferation

Caption: Downstream signaling pathways affected by FASN inhibition.

References

Unlocking Synergistic Power: TVB-3166 and Paclitaxel in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison guide for researchers and drug development professionals on the enhanced anti-tumor efficacy of combining the FASN inhibitor TVB-3166 with the microtubule stabilizer paclitaxel (B517696) in cancer cells.

The combination of targeted therapies with conventional chemotherapy holds immense promise for overcoming drug resistance and improving patient outcomes in breast cancer. This guide explores the synergistic relationship between this compound, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and paclitaxel, a cornerstone chemotherapeutic agent. Preclinical evidence suggests that this combination significantly enhances anti-tumor effects compared to either agent alone, offering a compelling rationale for further investigation and clinical development.

Executive Summary of Preclinical Findings

The synergy between this compound and paclitaxel has been observed in various cancer cell lines, demonstrating increased inhibition of cell proliferation and induction of apoptosis. While specific data in breast cancer cell lines from a singular comprehensive study is emerging, data from other cancer types, such as prostate and non-small cell lung cancer, provide a strong indication of the potential for this combination in breast cancer as well. The proposed mechanism of synergy involves the multi-faceted disruption of key cellular processes. This compound, by inhibiting FASN, not only impacts lipid metabolism but also modulates critical signaling pathways like PI3K-AKT-mTOR and β-catenin. This appears to sensitize cancer cells to the cytotoxic effects of paclitaxel, which induces cell cycle arrest and apoptosis by stabilizing microtubules.

Quantitative Data on Synergistic Effects

The following tables summarize the enhanced anti-tumor activity observed when combining this compound and paclitaxel in preclinical models. Note: The data presented below is from studies on prostate (22Rv1) and non-small cell lung cancer (CALU-6) cell lines and is used here to illustrate the synergistic potential that is also under investigation for breast cancer.

Table 1: In Vitro Colony Growth Inhibition

Cell LineTreatmentConcentration% Inhibition of Colony Growth
22Rv1 This compound0.1 µMModerate
(Prostate)Paclitaxel1 nMLow
This compound + Paclitaxel 0.1 µM + 1 nM Significantly Increased
Paclitaxel3 nMHigh
This compound + Paclitaxel 0.1 µM + 3 nM Near Complete
CALU-6 This compound0.1 µMModerate
(NSCLC)Paclitaxel1 nMLow
This compound + Paclitaxel 0.1 µM + 1 nM Significantly Increased
Paclitaxel3 nMHigh
This compound + Paclitaxel 0.1 µM + 3 nM Complete

Table 2: Induction of Apoptosis

Cell LineTreatmentObservation
22Rv1 This compound + PaclitaxelIncreased induction of apoptosis compared to single agents
CALU-6 This compound + PaclitaxelIncreased induction of apoptosis compared to single agents

Mechanisms of Action and Synergy

Paclitaxel is a well-established anti-mitotic agent that binds to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization.[1] This disruption of microtubule dynamics is crucial for cell division, leading to arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[2][3]

This compound is a selective inhibitor of FASN, an enzyme overexpressed in many cancers, including breast cancer, and associated with poor prognosis. FASN is critical for the synthesis of palmitate, a key component of lipids required for membrane formation, energy storage, and protein modification. By inhibiting FASN, this compound induces apoptosis in tumor cells and disrupts signaling pathways such as PI3K-AKT-mTOR and β-catenin.[4]

The synergy between this compound and paclitaxel is thought to arise from a multi-pronged attack on cancer cells. FASN inhibition by this compound may enhance the efficacy of paclitaxel through several mechanisms:

  • Disruption of Microtubule Function: FASN inhibition has been shown to decrease tubulin palmitoylation, which can disrupt microtubule organization and potentially increase the sensitivity of cancer cells to microtubule-targeting agents like paclitaxel.

  • Enhanced Apoptotic Signaling: The inhibition of pro-survival pathways like PI3K-AKT by this compound can lower the threshold for apoptosis induction by paclitaxel.

  • Cell Cycle Arrest: Both agents can induce cell cycle arrest, and their combined effect may be additive or synergistic in preventing cancer cell proliferation.

Visualizing the Synergy

The following diagrams illustrate the individual mechanisms of action and the proposed synergistic interaction, as well as a typical experimental workflow for evaluating this synergy.

Synergy_Mechanism cluster_Cellular_Effects Cellular Effects TVB3166 This compound FASN FASN TVB3166->FASN inhibits PI3K_AKT PI3K-AKT Pathway TVB3166->PI3K_AKT inhibits Beta_Catenin β-catenin Pathway TVB3166->Beta_Catenin Palmitate Palmitate Synthesis FASN->Palmitate catalyzes Apoptosis Apoptosis Palmitate->Apoptosis Proliferation Proliferation Inhibition Palmitate->Proliferation PI3K_AKT->Apoptosis PI3K_AKT->Proliferation Beta_Catenin->Apoptosis Beta_Catenin->Proliferation Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest G2M_Arrest->Apoptosis G2M_Arrest->Proliferation Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model start Start: Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, BT-474) treatment Treatment Groups: 1. Vehicle Control 2. This compound alone 3. Paclitaxel alone 4. This compound + Paclitaxel start->treatment xenograft Breast Cancer Xenograft Model (e.g., in nude mice) start->xenograft viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle end Data Analysis: - Synergy Calculation (e.g., CI) - Statistical Analysis viability->end apoptosis->end cell_cycle->end vivo_treatment Treatment Groups (as above) xenograft->vivo_treatment tumor_measurement Tumor Volume Measurement vivo_treatment->tumor_measurement tumor_measurement->end

References

A Comparative Guide to the Anti-proliferative Effects of TVB-3166 and Other Fatty Acid Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of TVB-3166, a potent and selective Fatty Acid Synthase (FASN) inhibitor, with other notable FASN inhibitors. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to offer an objective resource for researchers in oncology and drug development.

Introduction to FASN Inhibition in Oncology

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. In many cancer types, FASN is overexpressed and associated with tumor progression, metastasis, and poor prognosis. This reliance of cancer cells on FASN for lipids necessary for membrane synthesis, energy storage, and signaling makes it an attractive therapeutic target. This compound is an orally available, reversible, and selective FASN inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2] This guide cross-validates the anti-proliferative effects of this compound against other FASN inhibitors, including TVB-2640 (Denifanstat), C75, Orlistat, and Fasnall.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative efficacy of FASN inhibitors is commonly assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the available IC50 data for this compound and its counterparts.

Table 1: IC50 Values of this compound and TVB-2640 in Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (µM)TVB-2640 IC50 (µM)Reference
CALU-6Non-small cell lung0.10< 0.05[2][3]
Biochemical FASN AssayN/A0.042N/A[4]
Cellular Palmitate SynthesisN/A0.081N/A[2]

Note: TVB-2640 is a close analog of this compound and is currently in clinical trials.[5]

Table 2: IC50 Values of Other FASN Inhibitors
InhibitorCell LineCancer TypeIC50 (µM)Reference
C75 PC3Prostate Cancer35[6][7]
LNCaPProstate Cancer50 (spheroid growth)[6]
A375Melanoma32.43[8]
Purified FASNN/A15.53[9]
Orlistat ECC-1Endometrial Cancer500 (61% inhibition)[10]
KLEEndometrial Cancer500 (57% inhibition)[10]
Chronic Lymphocytic LeukemiaLeukemia2.35[11]
Fasnall HepG2Liver Cancer0.147 (acetate incorporation)[12]
HepG2Liver Cancer0.213 (glucose incorporation)[12]
BT474Breast Cancer3.71 (purified FASN)[12]
BT474Breast Cancer5.84 (acetate incorporation)[12]

Key Anti-proliferative Effects and Mechanisms

FASN inhibitors exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

This compound has been shown to induce apoptosis in a dose-dependent manner. For instance, treatment of CALU-6 lung cancer cells and 22Rv1 prostate cancer cells with this compound resulted in a 4- to 5-fold increase in Annexin V staining, a marker of apoptosis.[2] Other FASN inhibitors like C75 and Orlistat also induce apoptosis in various cancer cell lines.[13] Fasnall has been shown to induce apoptosis in HER2+ breast cancer cell lines.[12]

Cell Cycle Arrest

Inhibition of FASN can lead to cell cycle arrest, primarily at the G1 phase.[14] Studies with the FASN inhibitor C75 have demonstrated a biphasic effect on the cell cycle, with an initial accumulation of cells in the S and G2/M phases, followed by an arrest in G1 and G2.[4] Similarly, Orlistat has been shown to induce G1 arrest in endometrial cancer cells.[10]

Impact on Oncogenic Signaling Pathways

The anti-proliferative effects of this compound and other FASN inhibitors are mediated through the modulation of key oncogenic signaling pathways.

PI3K-Akt-mTOR Pathway

FASN inhibition has been demonstrated to suppress the PI3K-Akt-mTOR pathway, which is crucial for cell growth, proliferation, and survival. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of Akt and the downstream effector S6 ribosomal protein in various cancer cell lines.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibits FASN_Inhibitor This compound & Alternatives FASN_Inhibitor->Akt Inhibits (dephosphorylation)

PI3K/Akt/mTOR signaling pathway and the inhibitory effect of FASN inhibitors.
Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation, is also affected by FASN inhibition. This compound treatment has been shown to decrease the phosphorylation of β-catenin at Serine 675, leading to reduced β-catenin protein levels and transcriptional activity.[2] This results in the downregulation of downstream targets like c-Myc.

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., c-Myc) FASN_Inhibitor This compound & Alternatives FASN_Inhibitor->Beta_Catenin Inhibits (dephosphorylation at S675) Beta_Catenin_N β-catenin TCF_LEF_N TCF/LEF Beta_Catenin_N->TCF_LEF_N Binds TCF_LEF_N->Gene_Expression Activates

Wnt/β-catenin signaling pathway and the inhibitory effect of FASN inhibitors.

Experimental Protocols

This section provides an overview of the methodologies used to assess the anti-proliferative effects of FASN inhibitors.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the FASN inhibitor (e.g., this compound, C75, Orlistat, Fasnall) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with FASN inhibitor A->B C Add MTT reagent B->C D Incubate (3-4h) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the FASN inhibitor at the desired concentration and time point.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow A Treat cells with FASN inhibitor B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate in dark C->D E Analyze by flow cytometry D->E

Workflow for an Annexin V/PI apoptosis assay.
Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

  • Cell Lysis: Treat cells with the FASN inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FASN, p-Akt, Akt, p-β-catenin, β-catenin, c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound demonstrates potent anti-proliferative effects across a range of cancer cell lines, comparable or superior to other FASN inhibitors. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the inhibition of key oncogenic signaling pathways such as PI3K-Akt-mTOR and Wnt/β-catenin. The data presented in this guide provides a valuable resource for researchers investigating FASN as a therapeutic target and for the continued development of FASN inhibitors in oncology.

References

Evaluating the Radiosensitizing Properties of TVB-3166: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to enhance the efficacy of radiotherapy remains a cornerstone of cancer research. Radiosensitizers, agents that make tumor cells more susceptible to radiation, hold the potential to improve therapeutic outcomes without escalating radiation dosage and its associated toxicities. This guide provides a comprehensive evaluation of TVB-3166, an inhibitor of fatty acid synthase (FASN), and its debated role as a radiosensitizer. We objectively compare its performance with alternative FASN inhibitors and other classes of radiosensitizers, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Executive Summary

This compound is a potent and selective inhibitor of FASN, an enzyme overexpressed in many cancers and linked to tumor progression and resistance to therapy. While this compound has shown promise in sensitizing cancer cells to chemotherapy, its radiosensitizing properties appear to be highly context-dependent. Preclinical studies have yielded conflicting results, with evidence of radiosensitization in breast cancer models but a notable lack in prostate cancer cells. This contrasts with other FASN inhibitors like C75, which has demonstrated more consistent radiosensitizing effects, particularly in prostate cancer. This guide delves into the available data to provide a clear comparison and elucidate the potential mechanisms at play.

Comparative Analysis of FASN Inhibitors as Radiosensitizers

The efficacy of this compound as a radiosensitizer has been directly compared with other FASN inhibitors, primarily C75 and Orlistat. The results highlight a significant divergence in their ability to enhance radiation-induced cell death, which appears to be dependent on the cancer cell type.

Compound Cancer Type Cell Line(s) Key Findings Quantitative Data (Example) Reference
This compound Breast CancerMCF-7Significantly and dose-dependently enhanced radiosensitivity.IC50 of 120 µM. Enhanced radiation-induced cell death at various radiation doses.[1]
Prostate CancerPC3No significant enhancement of radiation-induced decrease in clonogenic survival.At 30 µM and 50 µM, did not significantly alter the clonogenic survival curve with radiation.[2]
C75 Prostate CancerPC3Significant radiosensitization .Reduced surviving fraction at 2 Gy from 0.51 to 0.11 with 35 µM C75. Combination index values ≤0.71.[3]
Breast, Glioma, NeuroblastomaMCF-7, UVW, SK-N-BE(2c)Demonstrated radiosensitizing effect.Data not specified in the provided context.[2]
Orlistat Breast CancerMCF-7Significantly and dose-dependently enhanced radiosensitivity.IC50 of 50 µM. Enhanced radiation-induced cell death at various radiation doses.[1]
Prostate CancerPC3No significant enhancement of radiation-induced decrease in clonogenic survival in one study.At 30 µM and 50 µM, did not significantly alter the clonogenic survival curve with radiation.[2]
Prostate CancerLNCaP, PC3Enhanced radiation-induced suppression of tumor growth in a xenograft model.Data not specified in the provided context.[2]

Mechanistic Insights: Signaling Pathways in FASN-Mediated Radiosensitization

The inhibition of FASN by agents like this compound can modulate several signaling pathways crucial for cell survival, proliferation, and response to DNA damage. The differential radiosensitizing effects observed may be attributable to the varying reliance of different cancer types on these pathways.

FASN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipid Rafts Lipid Rafts PI3K PI3K Lipid Rafts->PI3K Activates FASN FASN Palmitate Palmitate FASN->Palmitate Synthesizes Cell Cycle Arrest Cell Cycle Arrest FASN->Cell Cycle Arrest Inhibition leads to Apoptosis Apoptosis FASN->Apoptosis Inhibition promotes This compound This compound This compound->FASN Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate->Lipid Rafts Maintains Architecture AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NF-kB NF-kB AKT->NF-kB Gene Expression Gene Expression mTOR->Gene Expression Regulates Proliferation ERK ERK ERK->Gene Expression Regulates Proliferation NF-kB->Gene Expression Regulates Survival DNA Repair DNA Repair Gene Expression->DNA Repair

FASN Inhibition and Downstream Signaling Pathways.

Inhibition of FASN by this compound disrupts the synthesis of palmitate, a key component of lipid rafts. This can alter membrane-dependent signaling, including the PI3K/AKT/mTOR and ERK pathways, which are critical for cell survival and proliferation.[2] In breast cancer cells, this disruption, coupled with alterations in glycolysis-related proteins, appears to be sufficient to enhance radiosensitivity.[1] In contrast, prostate cancer cells may have redundant survival pathways or a different metabolic dependency, rendering them less susceptible to radiosensitization through FASN inhibition by this compound alone.[2]

Comparison with Non-FASN Inhibitor Radiosensitizers

To provide a broader context, it is useful to compare FASN inhibitors with other classes of radiosensitizers that act through different mechanisms.

Class Example Compound(s) Mechanism of Action Tumor Types Investigated
FASN Inhibitors This compound, C75Inhibit fatty acid synthesis, disrupt signaling pathways (PI3K/AKT, ERK).Breast, Prostate, Lung, Ovarian
Hypoxic Cell Sensitizers Nimorazole, TirapazamineIncrease the radiosensitivity of oxygen-deficient tumor cells.Head and Neck, Cervical
DNA Damage Response Inhibitors PARP inhibitors (e.g., Olaparib), ATM inhibitorsInterfere with the repair of radiation-induced DNA damage.Breast, Ovarian, Prostate
Histone Deacetylase (HDAC) Inhibitors PanobinostatAlter chromatin structure to make DNA more accessible to radiation damage.Bladder, Hematological malignancies
Glutaminase Inhibitors CB-839Target cancer cell metabolism by inhibiting glutamine utilization.Non-small cell lung cancer

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of FASN inhibitors as radiosensitizers.

Clonogenic Survival Assay

This assay is the gold standard for assessing cell reproductive death after treatment with ionizing radiation.

Clonogenic_Assay_Workflow start Start step1 Seed cells at low density in 6-well plates start->step1 step2 Allow cells to attach (overnight incubation) step1->step2 step3 Treat with FASN inhibitor (e.g., this compound) step2->step3 step4 Irradiate cells with varying doses of X-rays step3->step4 step5 Incubate for 10-14 days for colony formation step4->step5 step6 Fix colonies with methanol/acetic acid step5->step6 step7 Stain colonies with crystal violet step6->step7 step8 Count colonies (>50 cells) step7->step8 end Calculate Surviving Fraction and Plot Survival Curves step8->end

Workflow for a Clonogenic Survival Assay.
  • Cell Seeding: Cancer cells (e.g., MCF-7, PC3) are trypsinized, counted, and seeded into 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control.

  • Treatment: After allowing the cells to adhere overnight, they are treated with the FASN inhibitor (e.g., this compound, C75, Orlistat) at various concentrations for a predetermined time (e.g., 24 hours).

  • Irradiation: The plates are then irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.

  • Incubation: The cells are returned to the incubator and allowed to grow for 10-14 days until visible colonies are formed.

  • Fixing and Staining: The medium is removed, and the colonies are fixed with a solution such as 1:7 acetic acid/methanol and then stained with 0.5% crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction for each treatment condition is calculated relative to the plating efficiency of the untreated control. Survival curves are then generated.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, providing insights into the molecular effects of FASN inhibitors on signaling pathways.

  • Cell Lysis: After treatment with the FASN inhibitor and/or radiation, cells are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., FASN, p-AKT, total AKT, p-ERK, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The evaluation of this compound as a radiosensitizer reveals a nuanced and context-dependent activity profile. While it demonstrates efficacy in breast cancer cells, its lack of effect in prostate cancer models, where the alternative FASN inhibitor C75 is effective, underscores the complexity of targeting metabolic pathways for radiosensitization. The choice of a radiosensitizing agent must be guided by the specific molecular and metabolic characteristics of the tumor. For researchers and drug developers, these findings highlight the importance of cell-type-specific validation and the exploration of predictive biomarkers to identify patient populations most likely to benefit from FASN inhibitor-based combination therapies with radiation. Further research is warranted to fully elucidate the molecular determinants of sensitivity to this compound-mediated radiosensitization.

References

Assessing the Specificity of the FASN Inhibitor TVB-3166 Through Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). We delve into the critical role of knockout models in validating drug-target engagement and compare this compound with other FASN inhibitors, supported by experimental data and detailed protocols.

Introduction to FASN and its Inhibition

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a fundamental building block for a variety of lipids essential for cell structure and function. While most normal tissues rely on circulating lipids, many cancer cells exhibit a heightened dependence on FASN-driven lipogenesis to support rapid proliferation, membrane synthesis, and signaling. This metabolic reprogramming makes FASN a compelling therapeutic target in oncology. This compound is an orally bioavailable, reversible, and selective small molecule inhibitor of FASN.[1]

The Gold Standard: Validating Specificity with Knockout Models

The definitive method for confirming the on-target specificity of a drug is to assess its activity in a biological system where the target protein has been genetically removed (knockout). If the inhibitor's effects are significantly diminished or absent in the knockout system compared to its wild-type counterpart, it provides strong evidence that the drug's mechanism of action is indeed mediated through its intended target.

This compound: On-Target Specificity Validated by FASN Knockout

Crucial evidence for the on-target specificity of this compound comes from studies utilizing FASN knockout (KO) cell lines. In a key study, HAP1 FASN-KO cells were found to be largely resistant to the cytotoxic effects of this compound. This resistance directly demonstrates that the primary mechanism by which this compound induces cell death is through the inhibition of FASN.

Further supporting in vivo evidence comes from studies with TVB-3664, a close analog of this compound. In a mouse model of AKT-driven hepatic steatosis, pharmacological inhibition with TVB-3664 was shown to phenocopy the effects of genetic FASN deletion, effectively suppressing the disease phenotype. This in vivo data reinforces the on-target activity of the TVB series of FASN inhibitors.

Comparative Analysis of FASN Inhibitors

The specificity of this compound becomes even more apparent when compared to other FASN inhibitors, some of which have demonstrated off-target effects.

InhibitorTargetIC50 (FASN)Knockout ValidationNotable Off-Target Effects
This compound FASN42 nM (biochemical)Yes. FASN-KO cells are resistant to its cytotoxic effects.Not prominently reported.
TVB-2640 (Denifanstat) FASN52 nMInferred from preclinical and clinical data showing on-target engagement.Not prominently reported.
Fasnall FASN (putative)3.71 µMNo. Toxic to FASN-knockout cells.Mitochondrial Complex I inhibition.
C75 FASN-Limited direct knockout validation.Can induce weight loss through CNS-mediated mechanisms.
Orlistat Pan-lipase, FASN122 ng/mL (lipase)Limited direct knockout validation.Broad lipase (B570770) inhibition.

Signaling Pathways and Experimental Workflows

FASN inhibition by this compound has been shown to impact critical oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways. The disruption of these pathways is a downstream consequence of depleting the cellular pool of newly synthesized fatty acids.

FASN Signaling Pathway

FASN_Signaling cluster_upstream Upstream Regulation cluster_fasn FASN-Mediated Lipogenesis cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs activates PI3K PI3K RTKs->PI3K activates AKT AKT PI3K->AKT activates SREBP-1c SREBP-1c AKT->SREBP-1c activates FASN FASN SREBP-1c->FASN activates Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate synthesizes Lipid Rafts Lipid Rafts Palmitate->Lipid Rafts Membrane Integrity Membrane Integrity Palmitate->Membrane Integrity Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Signaling Proteins (e.g., Ras) Signaling Proteins (e.g., Ras) Lipid Rafts->Signaling Proteins (e.g., Ras) Protein Palmitoylation->Signaling Proteins (e.g., Ras) Cell Proliferation & Survival Cell Proliferation & Survival Signaling Proteins (e.g., Ras)->Cell Proliferation & Survival This compound This compound This compound->FASN inhibits Workflow cluster_cell_lines Cell Line Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Wild-Type Cells Wild-Type Cells Treat with this compound (Dose-Response) Treat with this compound (Dose-Response) Wild-Type Cells->Treat with this compound (Dose-Response) FASN-KO Cells FASN-KO Cells FASN-KO Cells->Treat with this compound (Dose-Response) Cell Viability Assay Cell Viability Assay Treat with this compound (Dose-Response)->Cell Viability Assay Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Treat with this compound (Dose-Response)->Western Blot (Signaling Pathways) Lipid Profiling (Mass Spec) Lipid Profiling (Mass Spec) Treat with this compound (Dose-Response)->Lipid Profiling (Mass Spec) Compare IC50 Values Compare IC50 Values Cell Viability Assay->Compare IC50 Values Assess Pathway Modulation Assess Pathway Modulation Western Blot (Signaling Pathways)->Assess Pathway Modulation Quantify Lipid Changes Quantify Lipid Changes Lipid Profiling (Mass Spec)->Quantify Lipid Changes

References

Replicating published findings on TVB-3166's anti-tumor activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on the anti-tumor activity of TVB-3166, a potent and selective fatty acid synthase (FASN) inhibitor. This document details the experimental data, protocols for replication, and a comparative analysis with other FASN inhibitors, offering a resource for validating and building upon existing research.

This compound is an orally available, reversible, and selective inhibitor of FASN with demonstrated anti-tumor activity in a variety of preclinical cancer models.[1][2][3] Its mechanism of action centers on the inhibition of de novo lipogenesis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation and survival.[4][5] By blocking FASN, this compound induces apoptosis, disrupts crucial signaling pathways, and remodels cellular membranes, leading to tumor cell death while largely sparing non-cancerous cells.[1][6]

Comparative Analysis of Anti-Tumor Activity

The efficacy of this compound has been evaluated across a range of cancer cell lines and in vivo xenograft models. This section summarizes the key quantitative findings and provides a comparison with other known FASN inhibitors.

In Vitro Efficacy: Cell Viability and FASN Inhibition

This compound demonstrates potent inhibition of FASN and subsequent reduction in cancer cell viability. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in various cancer types.

Cell LineCancer TypeThis compound IC50 (FASN Inhibition)This compound IC50 (Cellular Palmitate Synthesis)This compound IC50 (Cell Viability)Alternative FASN Inhibitor IC50Reference
HeLa-OhioCervical Cancer42 nM81 nM--[7]
CALU-6Non-Small Cell Lung Cancer-81 nM100 nM-[6]
22Rv1Prostate Cancer---C75: Cytotoxic, this compound cytotoxicity similar to C75[8]
PC-3Prostate Cancer---C75: Cytotoxic, Orlistat: Little cytotoxic effect[9]
LNCaPProstate Cancer---C75: Cytotoxic, Orlistat: Little cytotoxic effect[9]
HT29Colorectal Cancer--Sensitive to 0.2 µM-[10]
CaCo2Colorectal Cancer--Sensitive to 0.2 µM-[10]
SCC-9 ZsGOral Squamous Cell Carcinoma--Significantly reduced-[11][12]
LN-1AOral Squamous Cell Carcinoma--Significantly reduced-[11][12]

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

In Vivo Efficacy: Xenograft Tumor Growth Inhibition

Oral administration of this compound has been shown to significantly inhibit tumor growth in various xenograft models.

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)Reference
PANC-1Pancreatic CancerThis compound57%[13]
OVCAR-8Ovarian CancerThis compoundSignificant Inhibition[2]
CTG-0743 (PDX)Non-Small Cell Lung CancerThis compound (60 mg/kg)47%[13]
CALU-6Non-Small Cell Lung CancerThis compound + PaclitaxelSignificant Regression[14][15]
A549Non-Small Cell Lung CancerThis compound + Paclitaxel76%[14][15]
A549Non-Small Cell Lung CancerThis compound + Docetaxel81%[14][15]
22Rv1Prostate CancerThis compound + Paclitaxel97% (amplified effect)[14]

PDX: Patient-Derived Xenograft

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways and cellular processes.

Inhibition of PI3K-AKT-mTOR and β-catenin Pathways

A primary mechanism of this compound is the inhibition of the PI3K-AKT-mTOR and β-catenin signaling pathways, which are critical for cancer cell growth, proliferation, and survival.[1][6]

G TVB_3166 This compound FASN FASN TVB_3166->FASN Inhibits Apoptosis Apoptosis TVB_3166->Apoptosis Induces Palmitate Palmitate Synthesis FASN->Palmitate Lipid_Rafts Lipid Raft Architecture Palmitate->Lipid_Rafts PI3K PI3K Lipid_Rafts->PI3K Disrupts Localization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR beta_catenin β-catenin AKT->beta_catenin Proliferation Cell Proliferation & Survival mTOR->Proliferation beta_catenin->Proliferation

Caption: this compound inhibits FASN, leading to apoptosis and disruption of key signaling pathways.

Induction of Apoptosis

Treatment with this compound leads to a significant increase in apoptosis in cancer cells. This is often evidenced by increased Annexin V staining and cleavage of poly(ADP-ribose) polymerase (PARP).[6][10]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[11]

Western Blot Analysis for Signaling Pathway Modulation
  • Cell Lysis: Treat cells with this compound for the specified time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, β-catenin, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.[4][16][17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][16][17]

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat cells with this compound or a vehicle control for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.[6][18]

Experimental Workflow Diagram

G start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blotting treatment->western apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis data_viability Quantitative Data: IC50, % Viability viability->data_viability data_western Protein Expression: p-AKT, c-PARP, etc. western->data_western data_apoptosis Apoptotic Cell Percentage apoptosis->data_apoptosis

Caption: Standard workflow for in vitro evaluation of this compound's anti-tumor effects.

Conclusion

The published data robustly support the anti-tumor activity of this compound, highlighting its potential as a therapeutic agent for various cancers. Its mechanism of action, involving the inhibition of FASN and subsequent disruption of key oncogenic signaling pathways, provides a strong rationale for its continued investigation. This guide offers the necessary information for researchers to replicate and expand upon these pivotal findings. The provided protocols and comparative data serve as a valuable resource for the scientific community engaged in the development of novel cancer therapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of TVB-3166

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of TVB-3166. Adherence to these procedures is crucial for maintaining laboratory safety and ensuring environmental compliance. This compound, an inhibitor of fatty acid synthase (FASN), is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory precautions should always be observed during its handling and disposal.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for its correct handling and storage.

PropertyValue
Chemical Name 4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]-3-azetidinyl]-benzonitrile[1]
CAS Number 1533438-83-3[1][2]
Molecular Formula C₂₄H₂₄N₄O[1][2]
Molecular Weight 384.5 g/mol [1]
Appearance A solid[1]
Solubility DMSO: 5 mg/ml[1]
Purity 99.88%[3]
Storage Store at -20°C for up to 1 year, or at -80°C for up to 2 years.[4]
Mechanism of Action: FASN Inhibition

This compound functions as a potent and selective inhibitor of fatty acid synthase (FASN).[1][3][4] This enzyme is critical in the de novo synthesis of palmitate, a saturated fatty acid. By inhibiting FASN, this compound disrupts lipid metabolism, which can induce apoptosis in cancer cells that overexpress this enzyme.[1][5]

FASN_Inhibition TVB3166 This compound FASN Fatty Acid Synthase (FASN) TVB3166->FASN Inhibits Palmitate Palmitate Synthesis FASN->Palmitate Catalyzes Apoptosis Induction of Apoptosis in Cancer Cells FASN->Apoptosis Disruption Leads To

Caption: Simplified signaling pathway of this compound as a FASN inhibitor.

Step-by-Step Disposal Protocol for this compound

While this compound is not classified as hazardous, it is imperative to follow these steps to ensure safe disposal and minimize environmental impact. This protocol is designed for research quantities of the compound.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[2]

  • Eye Protection: Safety glasses or goggles must be worn.[2]

  • Lab Coat: A standard laboratory coat should be worn to protect from potential contamination.

Waste Collection

Proper segregation and collection of chemical waste are fundamental to safe disposal.

  • Solid Waste:

    • For unused or expired solid this compound, carefully sweep the material and place it into a designated, well-labeled, and securely sealed container for chemical waste.[2] Avoid generating dust during this process.[2]

    • Contaminated materials such as weigh boats, pipette tips, and empty vials should also be collected in this container.

  • Liquid Waste:

    • Solutions of this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

Labeling and Storage of Waste

Accurate labeling and safe temporary storage of waste are critical for regulatory compliance and the safety of all laboratory personnel.

  • Labeling: Clearly label the waste container with "this compound Waste" and include the primary solvent if it is a liquid waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.

Final Disposal

The final disposal of the collected waste must be conducted through your institution's official channels.

  • EHS Collection: Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding chemical waste disposal.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_management Waste Management cluster_final Final Disposal PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Solid_Waste Collect Solid Waste (Unused compound, contaminated items) PPE->Solid_Waste Liquid_Waste Collect Liquid Waste (Solutions of this compound) PPE->Liquid_Waste Label Label Waste Container Clearly Solid_Waste->Label Liquid_Waste->Label Store Store in Designated Area Label->Store EHS Contact EHS for Pickup Store->EHS

Caption: Procedural workflow for the safe disposal of this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Containment: For a solid spill, carefully pick up the material mechanically. For a liquid spill, absorb it with an inert material.

  • Cleaning: Clean the affected area thoroughly.

  • Disposal: Collect all cleanup materials in a sealed container and dispose of them as chemical waste.

  • Environmental Precautions: Do not allow the substance to enter sewers or surface and ground water.

By adhering to these guidelines, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling TVB-3166

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TVB-3166. Adherence to these procedures is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing standard laboratory safety protocols is paramount. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection GlovesMust be impermeable and resistant to the product. Inspect gloves for integrity before use.[1]
Body Protection Laboratory CoatStandard lab coat to protect from spills.
Respiratory Dust MaskNot required under normal use, but a type N95 (US) or type P1 (EN 143) dust mask can be used for nuisance-level dust.[1]

Note: Due to a lack of specific testing, no definitive recommendation for glove material can be provided. It is advisable to consult with your institution's safety officer for guidance on selecting the most appropriate glove type.

Operational Plan: Handling this compound

1. Preparation:

  • Before handling, ensure you are in a well-ventilated area.

  • Put on all required personal protective equipment as outlined in the table above.

  • Inspect gloves for any tears or punctures before use.[1]

2. Handling:

  • Avoid the formation of dust when handling the solid compound.[1]

  • Use a spatula or other appropriate tools to transfer the substance.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO.[2][3]

3. In Case of a Spill:

  • For small spills, mechanically pick up the material.

  • Sweep up the spilled substance and place it into a suitable, closed container for disposal.[1]

  • Avoid breathing in any dust that may be generated.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[1]

  • Contaminated Materials: Dispose of contaminated gloves and other disposable materials in accordance with applicable laws and good laboratory practices.[1]

  • Environmental Precautions: Do not allow the substance to enter sewers or surface and ground water.

Experimental Workflow for Handling this compound

TVB3166_Workflow Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don PPE: Lab Coat, Gloves, Safety Glasses handle_weigh Weigh this compound (Avoid Dust) prep_ppe->handle_weigh prep_area Ensure Well-Ventilated Area prep_area->handle_weigh handle_dissolve Dissolve in Solvent (e.g., DMSO) handle_weigh->handle_dissolve spill_contain Mechanically Contain Spill handle_weigh->spill_contain If Spill Occurs dispose_waste Dispose of Unused Product & Contaminated Materials via Licensed Vendor handle_dissolve->dispose_waste spill_collect Collect in Labeled Container spill_contain->spill_collect spill_collect->dispose_waste

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.